Urapidil
Description
This compound has been investigated for the treatment of Hypertension During Pre-Eclampsia.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.
Structure
3D Structure
Properties
IUPAC Name |
6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O3/c1-22-18(15-19(26)23(2)20(22)27)21-9-6-10-24-11-13-25(14-12-24)16-7-4-5-8-17(16)28-3/h4-5,7-8,15,21H,6,9-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMGLRUYEQNHPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021425 | |
| Record name | Urapidil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34661-75-1 | |
| Record name | Urapidil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34661-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urapidil [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034661751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urapidil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12661 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | urapidil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310405 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urapidil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Urapidil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.377 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | URAPIDIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A78GF17HJS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Urapidil: A Comprehensive Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urapidil is a unique antihypertensive agent with a dual mechanism of action, exhibiting both peripheral α1-adrenoceptor antagonism and central 5-HT1A receptor agonism. This whitepaper provides an in-depth technical overview of the discovery, synthesis pathways, and pharmacological properties of this compound. Detailed experimental protocols for its synthesis and analytical characterization are presented, alongside a comprehensive summary of its receptor binding affinities and pharmacokinetic profile. This document serves as a valuable resource for researchers and professionals involved in the development and study of cardiovascular drugs.
Discovery and Development
This compound was first developed by the German pharmaceutical company BYK Gulden (now part of Takeda) and was initially approved in Germany. Its development was driven by the need for an antihypertensive agent with a favorable side-effect profile, particularly with a lower incidence of reflex tachycardia often associated with other vasodilators.
Mechanism of Action
This compound's antihypertensive effect is attributed to a dual mechanism of action:
-
Peripheral α1-Adrenoceptor Antagonism: this compound competitively blocks postsynaptic α1-adrenoceptors in blood vessels. This inhibition prevents vasoconstriction induced by catecholamines, leading to vasodilation and a reduction in peripheral resistance, which in turn lowers blood pressure.[1][2]
-
Central 5-HT1A Receptor Agonism: this compound acts as an agonist at serotonin 5-HT1A receptors located in the brainstem.[1][3][4][5][6] This central action leads to a decrease in sympathetic outflow from the central nervous system, contributing to the overall blood pressure-lowering effect and mitigating the reflex tachycardia that can occur with peripheral vasodilation.[1]
This dual mechanism provides a balanced approach to blood pressure control, making this compound an effective and well-tolerated antihypertensive agent.
Signaling Pathway of this compound's Dual Action
References
- 1. Interaction of this compound with brain serotonin-1A receptors increases the blood pressure reduction due to peripheral alpha-adrenoceptor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonism of alpha 1-adrenoceptor-mediated vascular contraction by this compound in isolated arterial strips of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Adrenergic Receptor | 5-HT Receptor | TargetMol [targetmol.com]
- 4. This compound analogues are potent ligands of the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence for the interaction of this compound with 5-HT1A receptors in the brain leading to a decrease in blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Involvement of 5-HT1A receptors in blood pressure reduction by 8-OH-DPAT and this compound in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
Urapidil mechanism of action as a dual alpha-1 antagonist and 5-HT1A agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Mechanisms of Urapidil as a Dual Alpha-1 Adrenergic Antagonist and 5-HT1A Receptor Agonist.
Introduction
This compound is a sympatholytic antihypertensive agent with a unique dual mechanism of action, targeting both the peripheral and central nervous systems to achieve blood pressure reduction.[1] It functions as a potent antagonist at α1-adrenergic receptors and as an agonist at serotonin 5-HT1A receptors. This combination of peripheral vasodilation and central sympathoinhibition contributes to its efficacy in managing hypertension, often without the reflex tachycardia commonly associated with other vasodilators.[2][3] This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative pharmacology, and key experimental methodologies used to elucidate the dual action of this compound.
Alpha-1 Adrenergic Receptor Antagonism
This compound's primary peripheral mechanism of action is the blockade of postsynaptic α1-adrenergic receptors located on vascular smooth muscle cells.[4] Antagonism of these receptors prevents norepinephrine-induced vasoconstriction, leading to vasodilation and a decrease in peripheral vascular resistance, which in turn lowers blood pressure.[4][1]
Signaling Pathway
Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins. Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ and activated PKC ultimately lead to smooth muscle contraction. This compound, by competitively blocking the binding of norepinephrine to the α1-adrenoceptor, inhibits this signaling cascade, resulting in smooth muscle relaxation and vasodilation.
Quantitative Data: Binding Affinity and Antagonist Potency
The antagonist properties of this compound at α1-adrenergic receptors have been quantified through various in vitro studies. The binding affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), while the functional antagonism is often determined by the pA2 value derived from Schild analysis.
| Ligand | Receptor Subtype | Preparation | Parameter | Value | Reference |
| This compound | α1 | Rat Aorta | pA2 | 7.2 | [1] |
| This compound | α1 | Rabbit Papillary Muscle | pA2 | 6.4 | [5] |
| 5-Methyl-urapidil | α1A (high affinity) | Rat Hippocampus | pKi | 9.1-9.4 | [6] |
| 5-Methyl-urapidil | α1B (low affinity) | Rat Hippocampus | pKi | 7.2-7.8 | [6] |
| 5-Methyl-urapidil | α1 | Human Umbilical Vein | pA2 | 6.70 | [2] |
| This compound | α1 | - | pIC50 | 6.13 |
5-HT1A Receptor Agonism
In addition to its peripheral action, this compound exerts a centrally mediated hypotensive effect through its agonistic activity at serotonin 5-HT1A receptors.[3] These receptors are located in the brainstem, particularly in the medulla oblongata, and are involved in the regulation of blood pressure.[7] Activation of these presynaptic autoreceptors on serotonergic neurons leads to a decrease in sympathetic outflow from the central nervous system, contributing to a reduction in blood pressure and heart rate.[7]
Signaling Pathway
The 5-HT1A receptor is a GPCR that couples to the Gi/o family of G-proteins. Upon agonist binding, the activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA). Additionally, the βγ-subunits of the dissociated G-protein can directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane, which reduces neuronal firing.
Quantitative Data: Binding Affinity and Agonist Activity
The agonist properties of this compound at 5-HT1A receptors have been characterized through radioligand binding and functional assays.
| Ligand | Receptor | Preparation | Parameter | Value | Reference |
| This compound | 5-HT1A | - | pIC50 | 6.4 | |
| This compound & analogues | 5-HT1A | [3H]8-OH-DPAT binding | IC50 | 4 x 10⁻⁹ to 4 x 10⁻⁷ M | [8] |
| 5-Methyl-urapidil | 5-HT1A | [3H]8-OH-DPAT binding | IC50 | 4 x 10⁻⁹ M | [8] |
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol outlines a general method for determining the binding affinity (Ki) of this compound for α1-adrenergic or 5-HT1A receptors.
Objective: To determine the affinity of a non-radiolabeled ligand (this compound) by its ability to compete with a radiolabeled ligand for binding to a specific receptor.
Materials:
-
Membrane preparation from tissue or cells expressing the receptor of interest (e.g., rat brain cortex for α1 and 5-HT1A receptors).[9]
-
Radioligand (e.g., [3H]prazosin for α1-adrenoceptors, [3H]8-OH-DPAT for 5-HT1A receptors).[10]
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (cold assay buffer).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize tissue in cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a microplate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. The IC50 value (concentration of this compound that inhibits 50% of radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by a receptor agonist.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as a 5-HT1A receptor agonist by measuring its ability to stimulate the binding of [35S]GTPγS to G-proteins.
Materials:
-
Membrane preparation from cells expressing the 5-HT1A receptor and the corresponding G-protein (e.g., CHO-h5-HT1A cells).[11]
-
[35S]GTPγS.
-
GDP.
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).
Procedure:
-
Membrane and Drug Preparation: Prepare membrane homogenates and serial dilutions of this compound.
-
Incubation: In a microplate, combine the membranes, GDP, and varying concentrations of this compound. After a pre-incubation period, add [35S]GTPγS to initiate the reaction.
-
Termination: After a specific incubation time at a controlled temperature (e.g., 30°C), terminate the reaction by rapid filtration through glass fiber filters.
-
Washing and Counting: Wash the filters with cold buffer and measure the bound radioactivity as described for the radioligand binding assay.
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the log concentration of this compound. Determine the EC50 and Emax values from the resulting dose-response curve using non-linear regression.
Schild Analysis for Antagonist Potency
This method is used to determine the pA2 value, a measure of the potency of a competitive antagonist.
Objective: To quantify the antagonistic effect of this compound at α1-adrenergic receptors by measuring the rightward shift it causes in the dose-response curve of an agonist (e.g., norepinephrine).
Procedure:
-
Generate a cumulative concentration-response curve for an α1-adrenergic agonist (e.g., norepinephrine) in an isolated tissue preparation (e.g., rat aortic rings).[1]
-
Wash the tissue and allow it to return to baseline.
-
Add a fixed concentration of this compound and allow it to equilibrate with the tissue.
-
Generate a second cumulative concentration-response curve for the agonist in the presence of this compound.
-
Repeat steps 2-4 with several different concentrations of this compound.
-
Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist) for each concentration of this compound.
-
Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of this compound.
-
The x-intercept of the linear regression of the Schild plot gives the pA2 value. A slope of 1 is indicative of competitive antagonism.
Conclusion
This compound's dual mechanism of action, combining peripheral α1-adrenergic antagonism with central 5-HT1A receptor agonism, provides a unique and effective approach to the management of hypertension. The peripheral blockade of α1-adrenoceptors leads to vasodilation and a reduction in total peripheral resistance, while the central agonism at 5-HT1A receptors decreases sympathetic outflow, further contributing to the antihypertensive effect and mitigating reflex tachycardia. This in-depth technical guide has provided a comprehensive overview of these mechanisms, supported by quantitative data and detailed experimental methodologies, to serve as a valuable resource for researchers and professionals in the field of drug development. Further research into the subtype selectivity of this compound at both α1-adrenergic and 5-HT1A receptors may reveal additional nuances of its pharmacological profile and potential therapeutic applications.
References
- 1. Antagonism of alpha 1-adrenoceptor-mediated vascular contraction by this compound in isolated arterial strips of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of alpha1-adrenoceptor subtypes mediating vasoconstriction in rabbit cutaneous resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. The effect of this compound on cardiac alpha- and beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Methyl-urapidil discriminates between subtypes of the alpha 1-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence for the interaction of this compound with 5-HT1A receptors in the brain leading to a decrease in blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound and some analogues with hypotensive properties show high affinities for 5-hydroxytryptamine (5-HT) binding sites of the 5-HT1A subtype and for alpha 1-adrenoceptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of subtypes of [3H]prazosin-labelled alpha 1 receptor binding sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound analogues are potent ligands of the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Measurement of [35S]-GTPyS Binding in CHO Cells Expressing the Human 5-HT1B Receptor [drugdiscoveryonline.com]
Urapidil: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urapidil is a sympatholytic antihypertensive agent with a unique dual mechanism of action, distinguishing it within the therapeutic landscape. It functions as both a selective α1-adrenoceptor antagonist and a 5-HT1A receptor agonist.[1] This technical guide provides an in-depth overview of the molecular structure and key chemical properties of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.
Molecular Structure and Identification
This compound is a phenylpiperazine-substituted derivative of uracil. Its molecular structure consists of a uracil moiety linked to a piperazine ring, which in turn is substituted with a methoxyphenyl group.
Chemical Structure:
-
IUPAC Name: 6-({3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
-
CAS Number: 34661-75-1
-
Molecular Formula: C₂₀H₂₉N₅O₃
-
Molecular Weight: 387.48 g/mol
Physicochemical Properties
A comprehensive summary of the key physicochemical properties of this compound is presented in the tables below. These parameters are crucial for understanding its biopharmaceutical characteristics, including absorption, distribution, metabolism, and excretion (ADME).
Table 1: General Physicochemical Properties
| Property | Value | Reference |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 156-158 °C | [2] |
| pKa | 7.10 | [3] |
| logP (Octanol-Water Partition Coefficient) | 2.25 | [4] |
Table 2: Solubility Profile
| Solvent | Solubility | Reference |
| Water | Practically insoluble | [2] |
| 0.1 M HCl | Slightly soluble | [2] |
| Methanol | Soluble | [2] |
| Ethanol | Soluble | [2] |
| Chloroform | Soluble | [2] |
| Acetone | Slightly soluble | [2] |
| Petroleum Ether | Insoluble | [2] |
| DMSO | >10 mg/mL | [2] |
Experimental Protocols
This section outlines the general experimental methodologies typically employed to determine the key physicochemical properties of a pharmaceutical compound like this compound.
Melting Point Determination (Capillary Method)
The melting point of this compound is determined using the capillary method with a melting point apparatus.
-
Principle: A small, finely powdered sample of the substance is packed into a capillary tube and heated. The temperature range over which the substance melts is observed and recorded.
-
Apparatus: Mel-Temp apparatus or similar.
-
Procedure:
-
A small amount of finely powdered this compound is introduced into a capillary tube, sealed at one end, to a height of 2-4 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate of approximately 1-2 °C per minute, approaching the expected melting point.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded to define the melting range.
-
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
-
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined.[5][6]
-
Apparatus: Orbital shaker, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.
-
Procedure:
-
An excess amount of this compound is added to a vial containing a known volume of the desired solvent (e.g., water, buffer of specific pH).
-
The vial is sealed and placed in an orbital shaker maintained at a constant temperature (e.g., 25 °C or 37 °C).
-
The mixture is agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After agitation, the suspension is centrifuged or filtered to separate the undissolved solid.
-
The concentration of this compound in the clear supernatant is quantified using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[5][6]
-
pKa Determination (Potentiometric Titration)
Potentiometric titration is a common and accurate method for determining the acid dissociation constant (pKa).
-
Principle: The pH of a solution of the compound is monitored as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[1][3][7]
-
Apparatus: Potentiometer with a pH electrode, burette, magnetic stirrer.
-
Procedure:
-
A known concentration of this compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent for poorly soluble compounds.
-
The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed.
-
A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments from a burette.
-
The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.
-
The pH is plotted against the volume of titrant added. The pKa value is determined from the pH at the half-equivalence point on the titration curve.[1][7]
-
LogP Determination (HPLC Method)
The octanol-water partition coefficient (LogP) can be determined efficiently using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Principle: There is a linear relationship between the logarithm of the retention factor (k') of a compound on a reversed-phase HPLC column and its logP value. By calibrating the system with a series of compounds with known logP values, the logP of the unknown compound can be determined.[8][9]
-
Apparatus: HPLC system with a C18 column, UV detector.
-
Procedure:
-
A series of standard compounds with a range of known logP values are injected onto the HPLC system.
-
The retention time of each standard is measured, and the retention factor (k') is calculated.
-
A calibration curve is generated by plotting the log(k') of the standards against their known logP values.
-
This compound is then injected onto the same HPLC system under identical conditions, and its retention factor is determined.
-
The logP of this compound is calculated from the calibration curve.
-
Mechanism of Action and Signaling Pathway
This compound exerts its antihypertensive effect through a dual mechanism of action:
-
Peripheral α1-Adrenoceptor Antagonism: this compound blocks postsynaptic α1-adrenergic receptors on vascular smooth muscle. This inhibits the vasoconstrictor effect of catecholamines (e.g., norepinephrine), leading to vasodilation and a reduction in peripheral resistance.[1]
-
Central 5-HT1A Receptor Agonism: this compound acts as an agonist at central serotonin 5-HT1A receptors, which are involved in the regulation of blood pressure. This central action leads to a decrease in sympathetic outflow from the vasomotor center in the brainstem, further contributing to the reduction in blood pressure and also mitigating reflex tachycardia.[1]
The following diagram illustrates the signaling pathway of this compound.
Caption: Dual mechanism of action of this compound.
The following diagram illustrates a general experimental workflow for the physicochemical characterization of a drug substance like this compound.
Caption: Experimental workflow for physicochemical characterization.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. scielo.br [scielo.br]
- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. bioassaysys.com [bioassaysys.com]
- 6. enamine.net [enamine.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
Pharmacokinetics and pharmacodynamics of Urapidil in preclinical models
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Urapidil in Preclinical Models
Introduction
This compound is an antihypertensive agent with a dual mechanism of action, targeting both central and peripheral pathways to regulate blood pressure.[1][2] It functions primarily as a selective antagonist of postsynaptic alpha-1 (α1) adrenoceptors and as an agonist of central serotonin 5-HT1A receptors.[1][3] This unique pharmacological profile results in the reduction of peripheral vascular resistance and a decrease in sympathetic outflow, effectively lowering blood pressure with a minimal impact on heart rate.[1][4][5] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, drawing exclusively from data obtained in preclinical models. It is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action
This compound's antihypertensive effect is achieved through two primary pathways:
-
Peripheral α1-Adrenoceptor Blockade : this compound selectively blocks postsynaptic α1-adrenoceptors located on the smooth muscle of blood vessels.[1][6] This action inhibits the vasoconstrictive effects of catecholamines like norepinephrine, leading to vasodilation and a reduction in total peripheral resistance.[1][6]
-
Central 5-HT1A Receptor Agonism : this compound acts on 5-HT1A receptors within the brainstem, specifically in regions involved in blood pressure regulation.[1][7] Activation of these receptors decreases sympathetic nervous system activity, reducing the release of norepinephrine and further contributing to the overall hypotensive effect.[1][7] This central action is also thought to modulate the baroreceptor reflex, preventing reflex tachycardia that often accompanies peripheral vasodilation.[1]
This compound also exhibits a weak antagonist activity at beta-1 (β1) adrenoceptors, though this is not considered a significant contributor to its primary antihypertensive action.[2][4]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Pharmacologic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound. A reappraisal of its use in the management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular effects and interaction with adrenoceptors of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An In-depth Analysis of this compound's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]
- 7. Evidence for the interaction of this compound with 5-HT1A receptors in the brain leading to a decrease in blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
Urapidil: An In-Depth Characterization of its Central and Peripheral Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urapidil is a sympatholytic antihypertensive agent with a unique and multifaceted mechanism of action that distinguishes it from other drugs in its class.[1] It operates through a dual-action pathway, targeting both central nervous system receptors and peripheral vascular adrenoceptors to achieve a significant reduction in blood pressure.[2] This technical guide provides a comprehensive overview of the initial characterization of this compound's effects, presenting quantitative data, detailed experimental protocols, and visualizations of its signaling pathways. The primary peripheral action of this compound is the selective antagonism of postsynaptic α1-adrenoceptors, leading to vasodilation and a decrease in peripheral resistance.[3][4] Centrally, it functions as an agonist at serotonin 5-HT1A receptors, which contributes to a reduction in sympathetic outflow from the brainstem.[2][5] This dual mechanism allows for effective blood pressure control, notably without the reflex tachycardia often associated with other α1-adrenoceptor antagonists.[1][6]
Peripheral Effects: α1-Adrenoceptor Antagonism
This compound's primary peripheral effect is the blockade of α1-adrenoceptors located on the smooth muscle cells of blood vessels.[2] By competitively antagonizing the vasoconstrictor effects of norepinephrine at these receptors, this compound leads to vasodilation and a reduction in total peripheral resistance, thereby lowering blood pressure.[4][7]
Receptor Binding Affinity
Radioligand binding studies have been instrumental in quantifying this compound's affinity for various adrenergic and serotonergic receptors. These studies reveal a significantly higher affinity for α1-adrenoceptors compared to α2-adrenoceptors, and a notable affinity for 5-HT1A receptors.
| Receptor Subtype | Ligand Used for Labeling | Tissue Source | This compound Affinity (pA2 or Ki) | Reference |
| α1-Adrenoceptor | [3H]prazosin | Rat Cerebral Cortex | 90-fold greater than for α2 | [8] |
| α2-Adrenoceptor | [3H]clonidine | Rabbit Cortex Slices | pA2 value of ~6.3 | [9] |
| β1-Adrenoceptor | - | Guinea Pig Papillary Muscle | pA2 value of 5.9 | [10] |
| β2-Adrenoceptor | - | Guinea Pig Tracheal Chain | pA2 value of 4.9 | [10] |
| 5-HT1A Receptor | [3H]8-OH-DPAT | Rat Cerebral Cortex | High Potency | [11][12] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Ki (inhibition constant) is another measure of affinity.
Peripheral Mechanism of Action Visualization
Caption: Peripheral α1-adrenoceptor antagonism by this compound.
Central Effects: 5-HT1A Receptor Agonism
This compound's central hypotensive action is primarily mediated through its agonistic activity at 5-HT1A serotonin receptors located in the brainstem, particularly in the medulla oblongata.[2][5] Activation of these receptors leads to a decrease in the firing of serotonergic neurons, which in turn reduces excitatory input to sympathetic neurons.[5] This results in a decrease in central sympathetic outflow, contributing to the overall blood pressure-lowering effect and preventing reflex tachycardia.[2][11]
Evidence for Central Action
The central effects of this compound have been demonstrated through various experimental models:
-
Intracerebroventricular (ICV) Administration: Direct injection of this compound into the cerebral ventricles of anesthetized cats produced a hypotensive effect.[8][11] Specifically, injection into the fourth ventricle was effective, while administration restricted to the forebrain ventricles was not.[8]
-
Topical Application: Application of this compound to the ventral surface of the medulla in cats also resulted in a decrease in arterial blood pressure.[11]
-
Microinjection: Microinjection into the rostral part of the nucleus reticularis lateralis (rLRN), a region associated with cardiovascular regulation, mimicked the hypotensive effect.[11]
-
Antagonist Studies: The hypotensive response to centrally administered this compound was attenuated by the 5-HT1A receptor antagonist spiroxatrine, supporting the role of these receptors.[13][14]
Central Mechanism of Action Visualization
Caption: Central 5-HT1A receptor agonism by this compound.
Integrated Hemodynamic Effects
The combination of peripheral α1-blockade and central 5-HT1A agonism results in a potent antihypertensive effect characterized by a reduction in systemic vascular resistance without a significant compensatory increase in heart rate.[6][15]
Comparative Hemodynamic Data
Studies in conscious, sinoaortic denervated rats have compared the hemodynamic effects of this compound to the selective α1-antagonist prazosin.
| Parameter | This compound (3 mg/kg IV) | Prazosin (0.5 mg/kg IV) | Reference |
| Arterial Pressure | Significant Decrease | Significant Decrease | [16] |
| Heart Rate | No Change | Increased | [16] |
| Renal Resistance | Significant Decrease | Less Significant Decrease | [16] |
| Hindquarter Resistance | Significant Decrease | Significant Decrease | [16] |
| Mesenteric Resistance | Significant Decrease | Significant Decrease | [16] |
Overall Mechanism of Action Workflow
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Pharmacologic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An In-depth Analysis of this compound's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]
- 5. Evidence for the interaction of this compound with 5-HT1A receptors in the brain leading to a decrease in blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiovascular effects and interaction with adrenoceptors of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Cardiovascular effects of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative effects of this compound, prazosin, and clonidine on ligand binding to central nervous system receptors, arterial pressure, and heart rate in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound on neurotransmitter release in CNS tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of this compound on cardiac alpha- and beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Experimental studies on the neurocardiovascular effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound analogues are potent ligands of the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interaction of this compound with brain serotonin-1A receptors increases the blood pressure reduction due to peripheral alpha-adrenoceptor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The mechanism of the sympathoinhibitory action of this compound: role of 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound. A reappraisal of its use in the management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative central and peripheral antihypertensive mechanisms of this compound and prazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
Urapidil's Influence on the Baroreceptor Reflex Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Urapidil is a sympatholytic antihypertensive agent with a unique dual mechanism of action that distinguishes it from other alpha-1-adrenoceptor antagonists. It acts as a peripheral α1-adrenoceptor antagonist, leading to vasodilation, and as a central 5-HT1A receptor agonist, which contributes to a reduction in sympathetic outflow.[1][2][3] This combination of effects allows for effective blood pressure reduction without the common compensatory reflex tachycardia, a phenomenon largely attributed to its modulation of the baroreceptor reflex pathway.[1][2][4] This technical guide provides an in-depth analysis of this compound's interaction with the baroreceptor reflex, presenting quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Core Mechanism of Action
This compound's primary antihypertensive effect is achieved through two main pathways:
-
Peripheral α1-Adrenoceptor Antagonism: this compound blocks α1-adrenergic receptors on vascular smooth muscle cells.[1][5] This prevents catecholamines like norepinephrine from binding and causing vasoconstriction, resulting in vasodilation and a decrease in peripheral resistance.[1][6]
-
Central 5-HT1A Receptor Agonism: this compound acts as an agonist at serotonin 5-HT1A receptors located in the brainstem, an area crucial for blood pressure regulation.[1][7][8] Activation of these receptors leads to a decrease in sympathetic nervous system activity, reducing the release of norepinephrine and further contributing to the antihypertensive effect.[1][9]
This dual action is critical to its influence on the baroreceptor reflex. The central sympatholytic effect helps to counteract the typical reflex increase in heart rate that occurs when blood pressure drops.[1][2]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the quantitative effects of this compound on various cardiovascular parameters as observed in key experimental studies.
Table 1: Effects of this compound on Hemodynamic Parameters in Animal Models
| Species | This compound Dose | Route of Administration | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Key Findings & Citation |
| Conscious Dogs | 2 and 5 mg/kg | Intravenous (IV) | Similar decrease to prazosin | Suppressed reflex tachycardia elicited by bradykinin | This compound selectively suppresses cardiac sympathetic reflexes with no apparent effect on vagal reflexes. |
| Anesthetized Dogs | 25 to 200 µg/kg | Intracisternal | No effect on basal BP | Suppressed reflex tachycardia elicited by bradykinin | Central administration of this compound suppresses reflex tachycardia. |
| Spontaneously Hypertensive Rats (SHR) | 1 mg/kg | Intravenous (IV) | Significant reduction | Not specified | Immediate treatment reduced MAP.[10] |
| Spontaneously Hypertensive Rats (SHR) | 20 mg/kg daily for 3 weeks | Gastric tube | Reduced MAP | Not specified | Prolonged treatment increased baroreflex sensitivity.[10] |
| Anesthetized Cats | 129 µg | Fourth ventricle injection | -9.7 +/- 3.0 mm Hg | Not specified | This compound has a hypotensive action in the hindbrain.[11] |
| Anesthetized Normotensive Dogs | 1 mg | Intracisternal | Decreased | Decreased | Suppressed reflex tachycardia in a dose-dependent manner.[12] |
Table 2: Effects of this compound on Hemodynamic Parameters in Humans
| Study Population | This compound Dose | Route of Administration | Change in Blood Pressure (BP) | Change in Heart Rate (HR) | Key Findings & Citation |
| 6 Essential Hypertensive Patients | 25 mg | Intravenous (IV) | Marked reduction | Unaffected | Did not adversely affect major reflex mechanisms.[13] |
| 12 Healthy Males | 60 mg | Oral | Similar decrease to doxazosin | +12% (not significant) | Increase in heart rate is less pronounced than with doxazosin.[14][15] |
| 11 Hypertensive Outpatients | 30 mg b.i.d. | Oral | Significantly decreased standing diastolic BP | Not specified | Weaker antihypertensive effect than clonidine in the doses used.[16] |
| 20 Patients with Coronary Artery Disease and Hypertension | 0.4 mg/kg | Intravenous (IV) | 20% decrease in mean arterial pressure | Early and transient increase of 13% | Preserved global left ventricular performance.[17] |
Experimental Protocols
Assessment of Baroreflex Response in Conscious Dogs
-
Objective: To compare the effects of this compound and prazosin on baroreceptor-induced reflex changes in heart rate.[18]
-
Animal Model: Conscious dogs.[18]
-
Methodology:
-
A vasodepressor response and reflex tachycardia were elicited by an intravenous bolus injection of bradykinin.[18]
-
A pressor response and reflex bradycardia were induced by an intravenous bolus of angiotensin II.[18]
-
This compound (2 and 5 mg/kg) or prazosin (0.25 and 0.625 mg/kg) was infused intravenously.[18]
-
The degree of alpha-receptor blockade was assessed by intravenous injection of phenylephrine.[18]
-
To confirm the involvement of the sympathetic nervous system, experiments were repeated after guanethidine pretreatment.[18]
-
Evaluation of Central Effects on Reflex Tachycardia in Anesthetized Dogs
-
Objective: To determine if central administration of this compound suppresses baroreceptor-induced reflex tachycardia.[19]
-
Animal Model: Pentobarbital-anesthetized dogs.[19]
-
Methodology:
-
Reflex tachycardia was elicited by intravenous bradykinin or bilateral carotid occlusion.[19]
-
This compound (25 to 200 µg/kg) or prazosin (1 to 4 µg/kg) was infused intracisternally.[19]
-
In some experiments, vagotomy was performed to isolate sympathetic responses.[19]
-
To confirm a central site of action, effective intracisternal doses of this compound were administered intravenously.[19]
-
Baroreflex Sensitivity Assessment in Hypertensive Rats
-
Objective: To study the baroreflex control of heart rate after acute and prolonged blood pressure reduction with this compound.[10]
-
Animal Model: Conscious normotensive Wistar-Kyoto (WKY) and spontaneously hypertensive (SH) rats.[10]
-
Methodology:
-
Acute Treatment: A single intravenous dose of this compound (1 mg/kg) was administered.[10]
-
Prolonged Treatment: this compound was administered daily (20 mg/kg) via a gastric tube for 3 weeks.[10]
-
Baroreflex sensitivity was tested by an intravenous bolus injection of norepinephrine (10 µg/kg) before and after each treatment modality to assess the reflex control of heart rate in response to a similar increase in mean arterial pressure.[10]
-
Signaling Pathways and Experimental Workflows
Caption: this compound's dual mechanism of action.
Caption: this compound's modulation of the baroreceptor reflex.
Caption: Experimental workflow for baroreflex assessment.
Conclusion
This compound's distinctive pharmacological profile, characterized by peripheral α1-adrenoceptor antagonism and central 5-HT1A receptor agonism, provides a unique advantage in the management of hypertension. Its ability to modulate the baroreceptor reflex, thereby preventing significant reflex tachycardia, makes it a valuable therapeutic option.[1][2][4] The data and experimental models presented in this guide underscore the compound's complex interaction with central and peripheral cardiovascular control mechanisms. Further research into the long-term effects of this compound on baroreflex sensitivity and autonomic function will continue to be of high interest to the scientific and drug development communities.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, a dual-acting antihypertensive agent: Current usage considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [this compound in anesthesiology: pharmacology and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound, clonidine, and prazosin on sympathetic tone in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a multiple-action alpha-blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mechanism of the sympathoinhibitory action of this compound: role of 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evidence for the interaction of this compound with 5-HT1A receptors in the brain leading to a decrease in blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental studies on the neurocardiovascular effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Baroreflex control of heart rate after immediate and prolonged pressure reduction with this compound in conscious normotensive and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative effects of this compound, prazosin, and clonidine on ligand binding to central nervous system receptors, arterial pressure, and heart rate in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Central and peripheral cardiovascular actions of this compound in normotensive and Goldblatt hypertensive animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neural control of circulation before and after intravenous this compound in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Differential effects of this compound and doxazosin on heart rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antihypertensive effects of this compound and clonidine: a double-blind cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Acute effects of this compound on left ventricular function in hypertensive patients: comparison with clonidine using radionuclide angiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Suppression of reflex tachycardia following alpha-adrenoceptor blockade in conscious dogs: comparison of this compound with prazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Suppression of reflex tachycardia by central administration of the alpha-1 adrenoceptor antagonists this compound and prazosin in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Urapidil's Efficacy in Mitigating Testicular Torsion-Detorsion Injury: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Testicular torsion is a urological emergency characterized by the twisting of the spermatic cord, leading to a cessation of blood flow to the testis. The subsequent restoration of blood flow, known as detorsion, paradoxically initiates a cascade of further cellular damage through ischemia-reperfusion (I/R) injury. This secondary injury is primarily mediated by oxidative stress, inflammation, and apoptosis, often resulting in significant testicular damage and impaired fertility.[1][2] Urapidil, a sympatholytic antihypertensive agent with dual α1-adrenoceptor antagonist and 5-HT1A receptor agonist activity, has emerged as a promising therapeutic candidate to mitigate the deleterious effects of testicular I/R injury. This technical guide provides an in-depth analysis of the preclinical evidence supporting this compound's protective role, with a focus on its mechanisms of action, relevant experimental protocols, and quantitative outcomes.
Core Mechanism of Action: Attenuation of Oxidative Stress
Preclinical studies have demonstrated that this compound's primary protective effect in testicular torsion-detorsion stems from its potent antioxidant properties.[1][3][4] The I/R event triggers an overproduction of reactive oxygen species (ROS), leading to lipid peroxidation and a depletion of endogenous antioxidant enzymes. This compound administration has been shown to counteract these effects significantly.
Quantitative Analysis of this compound's Antioxidant Effects
The following table summarizes the key quantitative data from a pivotal preclinical study investigating the effects of this compound on biochemical markers of oxidative stress in a rat model of testicular torsion-detorsion.
| Biomarker | Torsion/Detorsion (T/D) Group | This compound-Treated Group | Percentage Change with this compound | p-value | Reference |
| Malondialdehyde (MDA) | Increased | Significantly Decreased | ↓ | < 0.001 | [3] |
| Superoxide Dismutase (SOD) | Decreased | Significantly Increased | ↑ | < 0.001 | [3] |
| Glutathione Peroxidase (GPx) | Decreased | Significantly Increased | ↑ | < 0.001 | [3] |
Table 1: Effect of this compound on Oxidative Stress Markers in Testicular Torsion-Detorsion.
Signaling Pathway of this compound's Antioxidant Action
The diagram below illustrates the proposed mechanism by which this compound mitigates oxidative stress in testicular I/R injury.
Caption: this compound's antioxidant mechanism in testicular I/R injury.
Potential Anti-Inflammatory and Anti-Apoptotic Roles
While direct evidence in testicular torsion is still emerging, studies on this compound in other forms of I/R injury, such as ovarian torsion, suggest a broader mechanism of action involving the modulation of inflammatory and apoptotic pathways.
Insights from Ovarian Torsion Research
In a rat model of ovarian torsion-detorsion, this compound treatment was found to significantly reduce the immunopositivity of key inflammatory and apoptotic markers.[5]
| Biomarker | Torsion/Detorsion (T/D) Group | This compound-Treated Group | p-value | Reference |
| TNF-α | Increased | Decreased | < 0.05 | [5] |
| NF-κB | Increased | Decreased | < 0.05 | [5] |
| Caspase-3 | Increased | Decreased | < 0.05 | [5] |
Table 2: Anti-inflammatory and Anti-apoptotic Effects of this compound in Ovarian Torsion-Detorsion.
Hypothesized Anti-Inflammatory and Anti-Apoptotic Signaling Pathway
Based on these findings, the following pathway illustrates the potential anti-inflammatory and anti-apoptotic effects of this compound in I/R injury. It is important to note that this pathway is hypothesized for testicular torsion and requires further direct investigation.
Caption: Hypothesized anti-inflammatory and anti-apoptotic pathways of this compound.
Experimental Protocols
The following sections detail the methodologies for inducing testicular torsion in a rat model and for the biochemical analysis of key oxidative stress markers.
Experimental Testicular Torsion-Detorsion Model in Rats
This protocol outlines the surgical procedure for creating a testicular torsion-detorsion model in rats, a standard method for preclinical investigations.
Caption: Experimental workflow for the rat testicular torsion-detorsion model.
Biochemical Assay Protocols
This assay quantifies lipid peroxidation by measuring the concentration of MDA.
-
Tissue Homogenization: Homogenize testicular tissue in ice-cold phosphate-buffered saline (PBS).
-
Reaction Mixture: To a sample of the homogenate, add a solution of thiobarbituric acid (TBA) in an acidic medium.
-
Incubation: Heat the mixture at 90-100°C for a specified time (e.g., 60 minutes) to facilitate the reaction between MDA and TBA, forming a colored adduct.
-
Measurement: After cooling and centrifugation, measure the absorbance of the supernatant at 532 nm using a spectrophotometer.
-
Quantification: Determine the MDA concentration by comparing the absorbance to a standard curve generated with known concentrations of MDA.
This assay measures the activity of SOD, a key antioxidant enzyme.
-
Tissue Preparation: Prepare a tissue lysate from the testicular homogenate.
-
Reaction Principle: The assay is based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-1) by superoxide radicals. SOD in the sample competes for superoxide radicals, thereby inhibiting the colorimetric reaction.
-
Assay Procedure: In a microplate, combine the tissue lysate with a solution containing xanthine oxidase and a tetrazolium salt.
-
Measurement: Monitor the change in absorbance at a specific wavelength (e.g., 450 nm) over time.
-
Calculation: Calculate the SOD activity based on the degree of inhibition of the colorimetric reaction compared to a control without the sample.
This assay determines the activity of the antioxidant enzyme GPx.
-
Sample Preparation: Prepare a clear supernatant from the testicular tissue homogenate.
-
Reaction Principle: The assay measures the rate of oxidation of glutathione (GSH) to oxidized glutathione (GSSG) by GPx, coupled to the reduction of GSSG by glutathione reductase and the oxidation of NADPH to NADP+.
-
Assay Procedure: In a cuvette or microplate, mix the sample with a reaction buffer containing GSH, glutathione reductase, and NADPH. Initiate the reaction by adding a substrate for GPx, such as cumene hydroperoxide.
-
Measurement: Monitor the decrease in absorbance at 340 nm as NADPH is consumed.
-
Calculation: Calculate the GPx activity from the rate of NADPH disappearance.
Conclusion and Future Directions
The available preclinical data strongly support the protective role of this compound in testicular torsion-detorsion injury, primarily through the attenuation of oxidative stress. Its demonstrated ability to reduce lipid peroxidation and enhance the activity of endogenous antioxidant enzymes highlights its therapeutic potential. While evidence from related I/R injury models suggests that this compound may also exert beneficial anti-inflammatory and anti-apoptotic effects in the testis, further direct investigation is warranted to fully elucidate these mechanisms. Future research should focus on confirming these potential pathways in testicular tissue and exploring the optimal dosing and timing of this compound administration in a clinically relevant setting. The development of this compound as an adjunct therapy to surgical detorsion could significantly improve outcomes for patients with testicular torsion.
References
- 1. europeanreview.org [europeanreview.org]
- 2. Pathophysiology and management of testicular ischemia/reperfusion injury: Lessons from animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound alleviates ovarian torsion detorsion injury via regulating oxidative stress, apoptosis, autophagia, and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Sympatholytic Properties of Urapidil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urapidil is a sympatholytic antihypertensive agent with a dual mechanism of action, distinguishing it from other medications in its class. It functions as a selective antagonist at peripheral α1-adrenoceptors and as an agonist at central 5-HT1A receptors. This unique pharmacological profile results in a reduction of peripheral vascular resistance and a decrease in central sympathetic outflow, effectively lowering blood pressure without inducing reflex tachycardia. This technical guide provides an in-depth exploration of the sympatholytic properties of this compound, presenting quantitative data on its receptor binding affinities, detailed experimental protocols for its investigation, and visualizations of its mechanism of action and experimental workflows.
Introduction
This compound's efficacy as an antihypertensive agent is attributed to its multifaceted interaction with the sympathetic nervous system. Peripherally, it competitively blocks postsynaptic α1-adrenoceptors, leading to vasodilation and a decrease in total peripheral resistance. Centrally, its agonistic activity at 5-HT1A serotonin receptors in the brainstem results in a reduction of sympathetic tone. This central action is crucial in preventing the reflex tachycardia often associated with peripheral vasodilators. Furthermore, this compound exhibits weak antagonist activity at cardiac β1-adrenoceptors, which may also contribute to its limited effect on heart rate. Its interaction with presynaptic α2-adrenoceptors is considered negligible.
Quantitative Receptor Binding and Functional Antagonism
The affinity of this compound for various adrenergic and serotonergic receptors has been quantified through radioligand binding assays and functional antagonism studies. The following tables summarize the key quantitative data.
Table 1: Receptor Binding Affinities of this compound
| Receptor Subtype | Ligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference |
| α1-Adrenoceptor | [3H]-Prazosin | Rat Hippocampus Membranes | - | 5 x 10-8 mol/l | |
| [3H]-Prazosin | Rat Vas Deferens Membranes | ~0.6 (high affinity), ~45 (low affinity) | - | ||
| 5-HT1A Receptor | [3H]-8-OH-DPAT | Rat Cerebral Cortex Membranes | - | 4 x 10-7 mol/l | |
| α2-Adrenoceptor | [3H]-Clonidine | Rat Cerebral Cortex Membranes | No significant affinity | - |
Table 2: Functional Antagonism of this compound
| Receptor | Agonist | Preparation | pA2 Value | Reference |
| α1-Adrenoceptor | Phenylephrine | Isolated Rabbit Papillary Muscle | 6.4 | |
| β1-Adrenoceptor | Isoprenaline | Isolated Rabbit Papillary Muscle | 5.9 | |
| Isoprenaline | Guinea Pig Left Atria | 5.9 | ||
| β2-Adrenoceptor | Fenoterol | Carbachol-contracted Guinea Pig Tracheal Chain | 4.9 |
Experimental Protocols
Radioligand Binding Assays
These assays are fundamental in determining the affinity of this compound for its target receptors.
Objective: To quantify the binding affinity (Ki or IC50) of this compound for α1-adrenoceptors and 5-HT1A receptors.
Materials:
-
Tissue homogenates (e.g., rat cerebral cortex, hippocampus, or vas deferens) containing the receptors of interest.
-
Radioligands: [3H]-Prazosin (for α1-adrenoceptors), [3H]-8-OH-DPAT (for 5-HT1A receptors).
-
This compound solutions of varying concentrations.
-
Incubation buffer (e.g., Tris-HCl buffer).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the selected tissue in a suitable buffer and centrifuge to isolate the cell membrane fraction containing the receptors.
-
Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
In Vivo Cardiovascular Studies in Animal Models
These studies are crucial for evaluating the physiological effects of this compound on blood pressure and heart rate.
Objective: To investigate the central and peripheral sympatholytic effects of this compound on mean arterial pressure (MAP) and heart rate (HR).
Animal Models:
-
Spontaneously Hypertensive Rats (SHR)
-
Normotensive Wistar-Kyoto (WKY) rats
-
Anesthetized cats or dogs
Methods of Administration:
-
Intravenous (IV): To assess the overall systemic effects.
-
Intracerebroventricular (ICV) or Intracisternal: To specifically investigate the central effects.
Urapidil: A Technical Guide on its Impact on Lipid Profiles and Glucose Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urapidil, a dual-acting antihypertensive agent, exhibits a unique mechanism of action involving both peripheral α1-adrenoceptor antagonism and central 5-HT1A receptor agonism. Beyond its primary role in blood pressure regulation, a growing body of research indicates that this compound possesses a neutral to favorable profile concerning its effects on lipid and glucose metabolism. This technical guide provides an in-depth analysis of the existing research on this compound's metabolic impact, summarizing quantitative data from key clinical trials, detailing experimental methodologies, and visualizing the underlying physiological pathways. The evidence suggests that, unlike some other antihypertensive classes, this compound does not adversely affect lipid profiles or insulin sensitivity and may offer metabolic advantages in hypertensive patients with comorbidities such as dyslipidemia and type 2 diabetes.
Introduction
This compound is a sympatholytic antihypertensive drug used for the management of hypertension and hypertensive crises. Its therapeutic effect is primarily attributed to its blockade of peripheral postsynaptic α1-adrenoceptors, leading to vasodilation and a reduction in peripheral resistance. Uniquely, this compound also functions as an agonist at central serotonin 5-HT1A receptors, which contributes to a centrally mediated reduction in sympathetic outflow without inducing reflex tachycardia.[1]
The metabolic side effects of antihypertensive medications are a significant consideration in the long-term management of hypertension, particularly in patients with or at risk for metabolic syndrome, dyslipidemia, or type 2 diabetes. Several classes of antihypertensive drugs, such as certain diuretics and beta-blockers, have been associated with adverse effects on lipid and glucose metabolism.[2][3] This guide focuses on the metabolic profile of this compound, consolidating evidence from clinical and preclinical studies to provide a comprehensive resource for the scientific community.
Impact on Lipid Profiles
Clinical studies have consistently shown that this compound has a neutral or potentially beneficial effect on the lipid profile of hypertensive patients. It does not appear to adversely affect levels of total cholesterol, low-density lipoprotein (LDL) cholesterol, high-density lipoprotein (HDL) cholesterol, or triglycerides.[4][5] In some patient populations, particularly those with existing lipid abnormalities, improvements have been observed.
Quantitative Data from Clinical Trials
The following tables summarize the quantitative findings from key clinical trials investigating the effects of this compound on lipid profiles.
Table 1: this compound vs. Placebo in Hypertensive Patients with Hypercholesterolemia
| Parameter | This compound Group | Placebo Group | Study Duration | Patient Population | Reference |
| Patient Count | 23 | 21 | 6 months | Mild hypertensive patients with mild to moderately severe hypercholesterolemia | Dedivitiis et al., 1994[6] |
| Dosage | Not specified | Placebo | |||
| Total Cholesterol | No significant change reported | No significant change reported | |||
| HDL-Cholesterol | No significant change reported | No significant change reported | |||
| Triglycerides | No significant change reported | No significant change reported |
Note: The abstract of this double-blind, randomized study indicates no significant changes in the lipid profile for either group, though specific quantitative data is not provided.
Table 2: this compound vs. Diuretics in Mild-to-Moderate Essential Hypertensive Patients
| Parameter | This compound Group | Diuretic Group | Study Duration | Patient Population | Reference |
| Patient Count | 14 (total) | 14 (total) | Not Specified | Mild-to-moderate essential hypertensive patients | de Lima et al., 1994[7] |
| Dosage | 60 to 180 mg/day | Chlorthalidone and hydrochlorothiazide (25 to 50 mg/day) | |||
| Total Cholesterol | Significantly lower than diuretic group | Higher than this compound group | |||
| HDL-Cholesterol | Significantly lower than diuretic group | Higher than this compound group | |||
| Triglycerides | Significantly lower than diuretic group | Higher than this compound group |
Note: The abstract reports statistically significant lower levels of cholesterol, HDL-cholesterol, and triglycerides in the this compound group compared to the diuretic group, but does not provide baseline and post-treatment values.
Table 3: this compound vs. Atenolol in Essential Hypertensive Patients
| Parameter | This compound Group (n=17) | Atenolol Group (n=25) | p-value (between groups) | Study Duration | Reference |
| Dosage | 60 mg twice daily | 50 mg once daily | - | 12 weeks | Haenni & Lithell, 1996[8] |
| VLDL Triglycerides | -22% (NS) | +31% (S) | Significant | ||
| Total Triglycerides | -13% (NS) | +21% (S) | Significant |
(S) - Significant change from baseline; (NS) - Non-significant change from baseline
Impact on Glucose Metabolism
This compound has demonstrated a favorable profile with respect to glucose metabolism. Studies indicate that it does not negatively impact glycemic control and may even improve insulin sensitivity in certain patient populations.[9] This is a notable advantage over some other antihypertensive agents that can impair glucose tolerance.
Quantitative Data from Clinical Trials
The following tables summarize the quantitative findings from key clinical trials investigating the effects of this compound on glucose metabolism.
Table 4: this compound vs. Diuretics in Mild-to-Moderate Essential Hypertensive Patients
| Parameter | This compound Group | Diuretic Group | Study Duration | Patient Population | Reference |
| Patient Count | 14 (total) | 14 (total) | Not Specified | Mild-to-moderate essential hypertensive patients | de Lima et al., 1994[7] |
| Dosage | 60 to 180 mg/day | Chlorthalidone and hydrochlorothiazide (25 to 50 mg/day) | |||
| Insulin Sensitivity Index | Significantly higher than diuretic group | Lower than this compound group |
Note: The insulin sensitivity index was determined by the euglycemic insulin clamp technique. The abstract does not provide the specific values.
Table 5: this compound in Hypertensive Patients with Non-Insulin Dependent Diabetes Mellitus (NIDDM)
| Parameter | Baseline | After 12 Weeks of this compound | Study Duration | Patient Population | Reference |
| Patient Count | 33 | 33 | 12 weeks | Hypertensive NIDDM patients | Fogari et al., 1996 |
| Dosage | 30 or 60 mg twice daily, up to 90 mg b.i.d. | ||||
| HbA1c | Not affected | ||||
| Fasting Insulin | Remained similar | ||||
| Peak Insulin Concentration | Trend toward reduction | ||||
| Ratio of Insulin Change to Glucose Change | Significantly lowered |
Table 6: this compound vs. Atenolol in Essential Hypertensive Patients
| Parameter | This compound Group (n=17) | Atenolol Group (n=25) | Study Duration | Reference |
| Dosage | 60 mg twice daily | 50 mg once daily | 12 weeks | Haenni & Lithell, 1996[8] |
| Hemoglobin A1c (HbA1c) | Unaffected | +4% (p=0.06) | ||
| Glucose Disposal (OGTT) | No significant change | No significant change | ||
| Insulin Sensitivity Index (Euglycemic Clamp) | No significant change | No significant change |
Experimental Protocols
Assessment of Insulin Sensitivity: The Euglycemic-Hyperinsulinemic Clamp Technique
The euglycemic-hyperinsulinemic clamp is the gold standard for assessing insulin sensitivity in vivo. The specific protocol used in the study by de Lima et al. (1994) is not detailed in the abstract, but a general methodology is as follows:
-
Patient Preparation: Subjects are required to fast overnight for at least 8-10 hours. Limitations on exercise, alcohol, and caffeine are often imposed prior to the procedure.
-
Catheterization: Two intravenous catheters are placed in contralateral arms. One is used for the infusion of insulin and glucose, and the other for blood sampling. The sampling arm is often warmed to arterialize the venous blood.
-
Insulin Infusion: A continuous infusion of insulin is administered at a predetermined rate (e.g., 40 mU/m²/min or 1 mU/kg/min) to achieve a hyperinsulinemic state.
-
Glucose Infusion and Monitoring: Blood glucose levels are monitored every 5-10 minutes. A variable infusion of a dextrose solution (commonly 20%) is adjusted to maintain the blood glucose concentration at a constant euglycemic level (typically around 90-100 mg/dL).
-
Steady State: Once a steady state is achieved (constant blood glucose with a stable glucose infusion rate), the glucose infusion rate (GIR) is recorded.
-
Calculation of Insulin Sensitivity: The GIR during the final period of the clamp (e.g., the last 30-60 minutes) is used as a measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity, as more glucose is required to be infused to compensate for the increased insulin-mediated glucose uptake by tissues. The insulin sensitivity index is often expressed as the GIR normalized for body weight or body surface area.
Measurement of Lipid Profiles and Glycemic Control
In the cited studies, standard laboratory procedures were employed to measure lipid and glucose parameters:
-
Lipid Profile: Plasma concentrations of total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides are typically measured using enzymatic colorimetric methods from fasting blood samples.
-
Glycemic Control:
-
Fasting Plasma Glucose: Measured from a fasting blood sample, usually by the glucose oxidase method.
-
Hemoglobin A1c (HbA1c): Assessed to determine long-term glycemic control over the preceding 2-3 months.
-
Oral Glucose Tolerance Test (OGTT): Involves measuring plasma glucose and insulin levels at baseline and at timed intervals after the ingestion of a standard glucose load (typically 75g) to assess glucose disposal.
-
Visualizations: Signaling Pathways and Experimental Workflows
This compound's Dual-Action Mechanism and Potential Metabolic Influence
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Antihypertensive effect of this compound in mild to moderate arterial hypertension. Randomized, double-blind versus placebo study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound in hypercholesterolemic hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound compared with diuretics in the treatment of mild-to-moderate essential hypertensive patients: effects on glucose metabolism, insulin sensitivity, and lipid profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound treatment decreases plasma fibrinogen concentration in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiovascular and metabolic profile during intervention with this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Urapidil in In Vitro Models Using Vascular Smooth Muscle Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Urapidil is an antihypertensive drug with a dual mechanism of action, primarily acting as a selective antagonist of α1-adrenergic receptors and an agonist of 5-HT1A receptors.[1][2][3][4] Its principal therapeutic effect in managing hypertension stems from the blockade of α1-adrenoceptors on vascular smooth muscle cells (VSMCs), leading to vasodilation and a reduction in peripheral resistance.[5][6][7] This document provides detailed application notes and protocols for studying the effects of this compound on VSMCs in vitro, focusing on key cellular processes such as contraction, proliferation, and migration.
Mechanism of Action in Vascular Smooth Muscle Cells
In VSMCs, the primary mechanism of this compound is the competitive antagonism of α1-adrenergic receptors.[5][8] These receptors are G-protein coupled receptors that, upon stimulation by agonists like norepinephrine or phenylephrine, activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[9] The elevated intracellular Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to actin-myosin cross-bridge cycling and ultimately, cell contraction. The RhoA/ROCK pathway also plays a crucial role in Ca2+ sensitization of the contractile machinery.[10][11][12][13][14] By blocking the α1-adrenoceptor, this compound inhibits this entire signaling cascade, resulting in vasorelaxation.
Signaling Pathway Diagram
Caption: this compound's antagonistic action on the α1-adrenergic receptor in VSMCs.
Data Presentation
This compound Activity on α1-Adrenoceptors in VSMCs
| Parameter | Agonist | Preparation | Value | Reference |
| pA2 | Noradrenaline | Rat Aorta | 8.12 (for 5-methyl-urapidil) | [15] |
| IC50 | Norepinephrine (10⁻⁵ M) | Rat Femoral Artery | 6.50 (-log M) | [8] |
Comparative α1-Blocker Activity on VSMC Migration
| Compound | Stimulus | Assay | IC50 | Reference |
| Carvedilol | Platelet-Derived Growth Factor (PDGF) | VSMC Migration | 3 µM | [1] |
Experimental Protocols
Vascular Smooth Muscle Cell Culture
Aseptic techniques are paramount for successful cell culture.
Materials:
-
Tissue source (e.g., rat thoracic aorta, human umbilical cord)
-
Collagenase solution
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Isolate the blood vessel from the source tissue and remove excess connective and adipose tissue.
-
Cut the vessel longitudinally and gently scrape the intimal layer to remove endothelial cells.
-
Mince the remaining medial layer into small pieces and digest with collagenase solution to release VSMCs.
-
Centrifuge the cell suspension and resuspend the pellet in complete growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Plate the cells in culture flasks and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them by washing with PBS, detaching with Trypsin-EDTA, and reseeding in new flasks.
VSMC Contraction Assay (Collagen Gel Model)
This assay measures the ability of VSMCs to contract a collagen matrix.
Materials:
-
Cultured VSMCs
-
Collagen solution
-
24-well culture plates
-
DMEM
-
FBS
-
This compound and α1-agonist (e.g., phenylephrine)
Protocol:
-
Prepare a cell-collagen mixture by combining a VSMC suspension with a cold collagen solution.
-
Pipette the mixture into 24-well plates and allow the gels to polymerize at 37°C.
-
Add complete growth medium on top of the gels and incubate.
-
To initiate the experiment, replace the medium with serum-free medium containing the desired concentrations of this compound or vehicle control.
-
After a pre-incubation period, add the α1-agonist to stimulate contraction.
-
At various time points, capture images of the gels.
-
Measure the area of the collagen gels. A decrease in area indicates cell contraction.
-
Calculate the percentage of contraction relative to the initial gel area.
Experimental Workflow: VSMC Contraction Assay
Caption: Workflow for the VSMC collagen gel contraction assay.
VSMC Proliferation Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cultured VSMCs
-
96-well culture plates
-
DMEM with varying FBS concentrations
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed VSMCs in a 96-well plate and allow them to adhere overnight.
-
Synchronize the cells by serum-starving them (e.g., 0.5% FBS) for 24 hours.
-
Replace the medium with fresh medium containing various concentrations of this compound and a mitogen (e.g., 10% FBS or PDGF).
-
Incubate for the desired period (e.g., 24-48 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the control group.
VSMC Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.
Materials:
-
Cultured VSMCs
-
6-well or 12-well culture plates
-
Sterile pipette tip or cell scraper
-
DMEM
-
This compound
-
Mitogen (e.g., PDGF)
-
Microscope with a camera
Protocol:
-
Seed VSMCs in plates and grow them to a confluent monolayer.
-
Create a "wound" or "scratch" in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing different concentrations of this compound and a chemoattractant (e.g., PDGF).
-
Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the wound at different points for each condition and time point.
-
Calculate the percentage of wound closure to quantify cell migration.
Experimental Workflow: VSMC Wound Healing Assay
References
- 1. Carvedilol, a cardiovascular drug, prevents vascular smooth muscle cell proliferation, migration, and neointimal formation following vascular injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of this compound on cardiac alpha- and beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a multiple-action alpha-blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence for the interaction of this compound with 5-HT1A receptors in the brain leading to a decrease in blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Cardiovascular effects of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-induced hemodynamic changes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on blood pressure and adrenoceptors in various animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antagonism of alpha 1-adrenoceptor-mediated vascular contraction by this compound in isolated arterial strips of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calcium dynamics in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RhoA/Rho-Kinase Signaling in Vascular Smooth Muscle and Endothelium: Mechanistic Insights and Translational Implications in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. RhoA/Rho-Kinase Signaling in Vascular Smooth Muscle and Endothelium: Mechanistic Insights and Translational Implications in Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oaepublish.com [oaepublish.com]
- 14. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 15. Investigation of the subtypes of alpha 1-adrenoceptor mediating contractions of rat aorta, vas deferens and spleen [pubmed.ncbi.nlm.nih.gov]
Urapidil In Vivo Studies in Spontaneously Hypertensive Rats (SHR): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo studies utilizing urapidil in spontaneously hypertensive rats (SHR), a key model for human essential hypertension. This document details the antihypertensive effects of this compound, its mechanism of action, and standardized protocols for conducting similar research.
Introduction
This compound is a sympatholytic antihypertensive agent with a dual mechanism of action. It acts as a selective antagonist of peripheral postsynaptic α1-adrenoceptors and as an agonist of central serotonin 5-HT1A receptors.[1][2][3] This unique pharmacological profile allows for the reduction of blood pressure by decreasing total peripheral vascular resistance without inducing reflex tachycardia, a common side effect of other α1-adrenoceptor antagonists.[2][4] In vivo studies in SHR have consistently demonstrated the potent antihypertensive efficacy of this compound.
Mechanism of Action
This compound's antihypertensive effect is achieved through two primary pathways:
-
Peripheral α1-Adrenoceptor Blockade: this compound blocks α1-adrenoceptors on vascular smooth muscle, preventing vasoconstriction mediated by catecholamines like norepinephrine. This leads to vasodilation and a reduction in total peripheral resistance, thereby lowering blood pressure.[1][5]
-
Central 5-HT1A Receptor Agonism: this compound stimulates 5-HT1A receptors in the brainstem, which is involved in blood pressure regulation.[1] This central action leads to a decrease in sympathetic outflow from the central nervous system (CNS), further contributing to the reduction in blood pressure and mitigating the reflex tachycardia that can be associated with peripheral vasodilation.[1][6] Studies have shown that this compound's central hypotensive effect is not mediated by α2-adrenoceptors.[4][7]
Signaling Pathway of this compound
Caption: Dual mechanism of action of this compound.
Quantitative Data from In Vivo Studies in SHR
The following tables summarize the key quantitative findings from studies investigating the effects of this compound in spontaneously hypertensive rats.
Table 1: Effects of Intravenous (IV) this compound Administration in SHR
| Dose | Mean Arterial Pressure (mmHg) | Total Peripheral Resistance (U/kg) | Heart Rate | Cardiac Index (ml/min/kg) | Reference |
| 1 mg/kg IV | ↓ from 154 ± 4 to 113 ± 6 | ↓ from 0.62 ± 0.03 to 0.43 ± 0.03 | Transient ↑ | ↑ from 395 ± 8 to 432 ± 112 | [8] |
Table 2: Effects of Oral (p.o.) this compound Administration in SHR
| Dose | Treatment Duration | Mean Arterial Pressure (mmHg) | Total Peripheral Resistance Index (units) | Heart Rate | Cardiac Index | Cardiac Mass | Reference |
| 10 mg/kg p.o. (twice daily) | 3 weeks | ↓ from 176 ± 3 to 145 ± 5 | ↓ from 0.61 ± 0.02 to 0.49 ± 0.02 | No significant change | No significant change | No significant change | [9] |
Experimental Protocols
Below are detailed protocols for conducting in vivo studies with this compound in SHR, based on established methodologies.
Protocol 1: Acute Antihypertensive Effect of Intravenous this compound
Objective: To determine the immediate hemodynamic effects of a single intravenous dose of this compound in anesthetized SHR.
Materials:
-
Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats (for control)
-
This compound hydrochloride
-
Anesthetic agent (e.g., sodium pentobarbital)
-
Saline solution (0.9% NaCl)
-
Catheters for arterial and venous cannulation
-
Blood pressure transducer and recording system
-
Apparatus for measurement of cardiac output and regional blood flow (e.g., radioactive microspheres)
Procedure:
-
Animal Preparation: Anesthetize the rats and surgically implant catheters into the femoral artery (for blood pressure measurement) and femoral vein (for drug administration).
-
Hemodynamic Measurements: Connect the arterial catheter to a pressure transducer to continuously record blood pressure and heart rate. Allow the animal to stabilize.
-
Baseline Recordings: Record baseline measurements of mean arterial pressure (MAP), heart rate (HR), cardiac index (CI), and total peripheral resistance (TPR).
-
Drug Administration: Administer a single intravenous bolus of this compound (e.g., 1 mg/kg) dissolved in saline.
-
Post-Dose Monitoring: Continuously record hemodynamic parameters. The maximal decrease in MAP is typically observed within the first minute after injection.[8] Monitor for any transient changes in heart rate.
-
Regional Blood Flow: At selected time points (e.g., 15 minutes post-injection), measure regional blood flow and calculate organ vascular resistance.
-
Data Analysis: Compare the hemodynamic parameters before and after this compound administration. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine significance.
Protocol 2: Chronic Antihypertensive Effect of Oral this compound
Objective: To evaluate the long-term effects of oral this compound treatment on systemic and regional hemodynamics and cardiac mass in conscious SHR.
Materials:
-
Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats
-
This compound
-
Vehicle for oral administration (e.g., methylcellulose)
-
Method for indirect blood pressure measurement in conscious rats (e.g., tail-cuff method)
-
Equipment for terminal hemodynamic measurements and tissue collection
Procedure:
-
Animal Groups: Divide the animals into four groups: SHR treated with this compound, SHR treated with vehicle, WKY treated with this compound, and WKY treated with vehicle.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, twice daily) or vehicle by oral gavage for a specified period (e.g., three weeks).[9]
-
Blood Pressure Monitoring: Measure systolic blood pressure and heart rate periodically (e.g., weekly) throughout the treatment period using the tail-cuff method in conscious animals.
-
Terminal Experiment: At the end of the treatment period, perform a terminal experiment under anesthesia to measure systemic and regional hemodynamics as described in Protocol 1.
-
Cardiac Mass Measurement: Following the hemodynamic measurements, euthanize the animals and excise the heart. Dissect the left and right ventricles, weigh them, and calculate the cardiac mass index.
-
Data Analysis: Compare the changes in blood pressure, hemodynamic parameters, and cardiac mass between the different treatment groups.
Experimental Workflow Visualization
Caption: General experimental workflow for in vivo studies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound. A reappraisal of its use in the management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular effects and interaction with adrenoceptors of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological activities of the antihypertensive drug this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental studies on the neurocardiovascular effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on blood pressure and adrenoceptors in various animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immediate hemodynamic changes produced by this compound in normotensive and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound in normotensive and spontaneously hypertensive rats: the effects on systemic and regional haemodynamics and cardiac mass - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining Urapidil's Affinity for α1-Adrenoceptors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the binding affinity of Urapidil for α1-adrenoceptor subtypes (α1A, α1B, and α1D) using radioligand binding assays. This document includes detailed protocols, data presentation guidelines, and visualizations of key experimental workflows and signaling pathways.
Introduction
This compound is an antihypertensive drug that exhibits a dual mechanism of action, functioning as a selective antagonist at α1-adrenoceptors and an agonist at 5-HT1A receptors.[1] Its therapeutic effect in hypertension is primarily attributed to the blockade of α1-adrenoceptors, leading to vasodilation and a reduction in peripheral resistance.[1][2] Understanding the binding affinity of this compound for the different α1-adrenoceptor subtypes is crucial for elucidating its precise mechanism of action and for the development of more selective therapeutic agents.
Radioligand binding assays are a powerful and widely used technique to quantify the interaction between a ligand (in this case, this compound) and a receptor (α1-adrenoceptors).[3] These assays typically involve the use of a radiolabeled ligand that binds with high affinity and specificity to the receptor of interest. The affinity of an unlabeled compound, such as this compound, can then be determined by its ability to compete with the radioligand for binding to the receptor.
Data Presentation
Table 1: Binding Affinity of this compound Derivatives for Rat α1-Adrenoceptor Subtypes
| Compound | Tissue/Receptor Subtype | pKi | Reference |
| 5-Methyl-urapidil | Hippocampus, Vas Deferens (high-affinity site, likely α1A) | 9.1 - 9.4 | [4] |
| 5-Methyl-urapidil | Spleen, Liver (low-affinity site, likely α1B) | 7.2 - 7.8 | [4] |
Note: The specific α1-adrenoceptor subtypes in these tissues are inferred from the high and low affinity binding of 5-methyl-urapidil.
Table 2: IC50 Values for this compound and its Derivatives in Displacing [3H]-Prazosin Binding in Various Rat Tissues
| Compound | Vas Deferens (nM) | Hippocampus (nM) | Cerebral Cortex (nM) | Heart (nM) | Liver (nM) | Spleen (nM) | Reference |
| This compound | 50 | 80 | 100 | 200 | 250 | 300 | [5][6] |
| 5-Acetyl-urapidil | 60 | 90 | 120 | 220 | 280 | 350 | [5][6] |
| 5-Formyl-urapidil | 70 | 100 | 130 | 250 | 300 | 400 | [5][6] |
| 5-Methyl-urapidil | 0.6 (high affinity), 45 (low affinity) | - | - | - | - | - | [5] |
Note: These IC50 values reflect the potency of the compounds in tissues containing a mixed population of α1-adrenoceptor subtypes.
Experimental Protocols
This section provides a detailed methodology for performing a competition radioligand binding assay to determine the affinity of this compound for α1-adrenoceptor subtypes. The protocol is based on established methods using the radioligand [3H]-prazosin.
Materials and Reagents
-
Cell Membranes: Membranes prepared from cell lines stably expressing recombinant human α1A, α1B, or α1D adrenoceptors.
-
Radioligand: [3H]-prazosin (specific activity ~70-90 Ci/mmol).
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: Phentolamine or unlabeled prazosin.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Filtration manifold.
-
Scintillation counter.
Experimental Workflow
Step-by-Step Protocol
-
Membrane Preparation:
-
Thaw the cell membranes expressing the specific α1-adrenoceptor subtype on ice.
-
Homogenize the membranes in cold assay buffer using a glass-Teflon homogenizer.
-
Centrifuge at low speed (e.g., 1000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in fresh, cold assay buffer to a final protein concentration of 50-200 µg/mL. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well microplate, set up the following conditions in triplicate:
-
Total Binding: Cell membranes + [3H]-prazosin + assay buffer.
-
Non-specific Binding: Cell membranes + [3H]-prazosin + a high concentration of a non-labeled competitor (e.g., 10 µM phentolamine).
-
Competition: Cell membranes + [3H]-prazosin + varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
-
The final concentration of [3H]-prazosin should be close to its Kd value for the respective receptor subtype.
-
-
Incubation:
-
Add the cell membranes (e.g., 10-50 µg of protein per well) to the wells.
-
Add the appropriate concentrations of this compound, non-specific competitor, or assay buffer.
-
Initiate the binding reaction by adding [3H]-prazosin to all wells.
-
Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration:
-
Pre-soak the glass fiber filters in a solution like 0.5% polyethyleneimine to reduce non-specific binding of the radioligand to the filter.
-
Terminate the incubation by rapidly filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three to four times with an excess of cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters into scintillation vials.
-
Add an appropriate volume of scintillation cocktail to each vial.
-
Allow the vials to sit in the dark for at least 4 hours to reduce chemiluminescence.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration. The data should form a sigmoidal curve.
-
-
Determine IC50:
-
The IC50 value is the concentration of this compound that inhibits 50% of the specific binding of [3H]-prazosin. This can be determined from the competition curve using non-linear regression analysis (e.g., using software like GraphPad Prism).
-
-
Calculate Ki:
-
The inhibition constant (Ki) for this compound can be calculated from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand ([3H]-prazosin).
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
-
α1-Adrenoceptor Signaling Pathway
This compound acts as an antagonist at α1-adrenoceptors, thereby blocking the downstream signaling cascade initiated by endogenous agonists like norepinephrine.
Conclusion
The described radioligand binding assays provide a robust and quantitative method for determining the affinity of this compound for α1-adrenoceptor subtypes. This information is essential for understanding the pharmacological profile of this compound and for guiding the development of new, more selective α1-adrenoceptor antagonists. The provided protocols and data serve as a valuable resource for researchers in pharmacology and drug discovery.
References
- 1. Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacologic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and some analogues with hypotensive properties show high affinities for 5-hydroxytryptamine (5-HT) binding sites of the 5-HT1A subtype and for alpha 1-adrenoceptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Methyl-urapidil discriminates between subtypes of the alpha 1-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Subclassification of alpha 1-adrenoceptor recognition sites by this compound derivatives and other selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Subclassification of alpha 1-adrenoceptor recognition sites by this compound derivatives and other selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Urapidil's Interaction with the 5-HT1A Receptor via Radioligand Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urapidil is a sympatholytic antihypertensive agent with a dual mechanism of action, exhibiting antagonism at α1-adrenoceptors and agonism at 5-HT1A receptors.[1][2] The interaction with the 5-HT1A receptor is believed to contribute to its centrally-mediated antihypertensive effects and a lack of reflex tachycardia.[3][4] Radioligand binding studies are a fundamental technique to quantitatively assess the affinity of a compound, such as this compound, for a specific receptor. This document provides detailed application notes and protocols for investigating the binding of this compound to the 5-HT1A receptor.
Data Presentation: Binding Affinity of this compound and its Analogs
The following table summarizes the inhibitory constants (IC50) for this compound and its derivatives at the 5-HT1A receptor, as determined by radioligand binding assays using [3H]8-OH-DPAT. A lower IC50 value indicates a higher binding affinity.
| Compound | IC50 (mol/L) at 5-HT1A Receptor |
| This compound | 4 x 10-7 |
| 5-acetyl-urapidil | ~4 x 10-8 |
| 5-formyl-urapidil | ~4 x 10-8 |
| 5-methyl-urapidil | 4 x 10-9 |
Data sourced from radioligand binding studies using [3H]8-OH-DPAT.[5][6]
Signaling Pathways and Experimental Workflow
5-HT1A Receptor Signaling Pathway
Activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), primarily couples to inhibitory Gi/o proteins.[7] This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7] The dissociation of the Gβγ subunit can further modulate downstream effectors like G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.
Caption: 5-HT1A Receptor Signaling Cascade.
Experimental Workflow for Radioligand Binding Assay
The following diagram outlines the key steps in a competitive radioligand binding assay to determine the affinity of this compound for the 5-HT1A receptor.
Caption: Radioligand Binding Assay Workflow.
Experimental Protocols
Radioligand Binding Assay for this compound at the 5-HT1A Receptor
This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of this compound for the 5-HT1A receptor.
1. Materials and Reagents:
-
Receptor Source: Membranes from cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or from brain tissue rich in these receptors (e.g., rat hippocampus).
-
Radioligand: [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT) (a 5-HT1A receptor agonist).
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: A high concentration of a known 5-HT1A ligand (e.g., 10 µM Serotonin or unlabeled 8-OH-DPAT).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Equipment: 96-well microplates, cell harvester with glass fiber filters (e.g., Whatman GF/B), and a liquid scintillation counter.
2. Experimental Procedure:
a. Membrane Preparation: i. Homogenize the cell pellets or brain tissue in ice-cold assay buffer. ii. Centrifuge the homogenate at low speed to remove nuclei and large debris. iii. Centrifuge the resulting supernatant at high speed to pellet the membranes. iv. Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL.
b. Competitive Binding Assay: i. To each well of a 96-well plate, add in the following order:
- 50 µL of Assay Buffer (for total binding) or 50 µL of non-specific binding control.
- 50 µL of various concentrations of this compound (e.g., 10-10 to 10-4 M).
- 50 µL of [3H]8-OH-DPAT at a final concentration close to its Kd (typically 0.5-2.0 nM).
- 100 µL of the membrane preparation. ii. The final assay volume is 250 µL.
c. Incubation: i. Incubate the plates at room temperature (or 37°C) for 60 minutes with gentle agitation to reach equilibrium.
d. Separation of Bound and Free Radioligand: i. Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester. ii. Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
e. Quantification of Radioactivity: i. Place the filters in scintillation vials. ii. Add 4-5 mL of scintillation cocktail to each vial. iii. Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
3. Data Analysis:
a. Calculation of Specific Binding:
- Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
b. Determination of IC50:
- Plot the percentage of specific binding against the logarithm of the this compound concentration.
- Perform a non-linear regression analysis using a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
c. Calculation of Ki:
- Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
- [L] is the concentration of the radioligand used in the assay.
- Kd is the dissociation constant of the radioligand for the receptor.
This comprehensive approach will allow for the accurate determination of this compound's binding affinity for the 5-HT1A receptor, providing valuable data for pharmacological characterization and drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound. A reappraisal of its use in the management of hypertension [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence for the interaction of this compound with 5-HT1A receptors in the brain leading to a decrease in blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and some analogues with hypotensive properties show high affinities for 5-hydroxytryptamine (5-HT) binding sites of the 5-HT1A subtype and for alpha 1-adrenoceptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and some analogues with hypotensive properties show high affinities for 5-hydroxytryptamine (5-HT) binding sites of the 5-HT1A subtype and for alpha 1-adrenoceptor binding sites PMID: 2832770 | MCE [medchemexpress.cn]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Oral Administration of Urapidil in Rodents
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocol for the oral administration of the antihypertensive agent Urapidil in rodent models.
Introduction
This compound is a peripherally acting alpha-1 adrenoceptor antagonist and a centrally acting 5-HT1A receptor agonist. This dual mechanism of action leads to a reduction in peripheral vascular resistance and a decrease in sympathetic outflow from the central nervous system, resulting in a significant antihypertensive effect.[1][2] Rodent models, particularly spontaneously hypertensive rats (SHR), are valuable tools for studying the efficacy and mechanism of action of antihypertensive drugs like this compound.
Quantitative Data Summary
The following table summarizes the quantitative effects of oral this compound administration on mean arterial pressure (MAP) in spontaneously hypertensive rats (SHR).
| Parameter | Dosage | Animal Model | Effect | Reference |
| Mean Arterial Pressure (MAP) | 10 mg/kg, p.o., twice daily for 3 weeks | Spontaneously Hypertensive Rats (SHR) | Decrease from 176 ± 3 mmHg to 145 ± 5 mmHg | [3] |
| Total Peripheral Resistance Index | 10 mg/kg, p.o., twice daily for 3 weeks | Spontaneously Hypertensive Rats (SHR) | Decrease from 0.61 ± 0.02 units to 0.49 ± 0.02 units | [3] |
| Heart Rate | 10 mg/kg, p.o., twice daily for 3 weeks | Spontaneously Hypertensive Rats (SHR) | No significant change | [3] |
Experimental Protocols
This section details the methodology for the preparation and oral administration of this compound to rodents.
Materials and Reagents
-
This compound hydrochloride (powder)
-
Vehicle solution: 0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile water
-
Sterile water for injection
-
0.1 M Hydrochloric acid (HCl) (if necessary for dissolution)
-
Rodent chow
-
Animal balance
-
Oral gavage needles (18-20 gauge for rats, 20-22 gauge for mice, with a ball tip)
-
Syringes (1-5 mL)
-
Vortex mixer
-
pH meter
Preparation of this compound Solution
-
Vehicle Preparation : Prepare a 0.5% (w/v) solution of carboxymethyl cellulose (CMC) in sterile water. This will serve as the vehicle to ensure a homogenous suspension of this compound.
-
This compound Suspension :
-
Weigh the required amount of this compound hydrochloride powder based on the desired dosage and the number of animals to be treated.
-
In a suitable container, add a small volume of the 0.5% CMC vehicle to the this compound powder to create a paste.
-
Gradually add the remaining volume of the vehicle while continuously stirring or vortexing to ensure a uniform suspension.
-
Note on Solubility : this compound is slightly soluble in water. If a clear solution is preferred and the formulation allows, this compound can be dissolved in a small amount of 0.1 M HCl and then diluted with sterile water, adjusting the final pH to a physiologically acceptable range (pH 4.0-5.0). However, for routine oral gavage, a stable suspension in a vehicle like CMC is common practice.
-
Animal Handling and Dosing Procedure
-
Animal Acclimatization : Acclimate the animals to the laboratory conditions for at least one week before the experiment. House them in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and provide free access to standard rodent chow and water.
-
Fasting : It is recommended to fast the animals overnight (approximately 12 hours) before oral administration to ensure consistent absorption of the compound. Water should be available ad libitum.
-
Dosage Calculation : Calculate the volume of the this compound suspension to be administered to each animal based on its body weight and the desired dose (e.g., 10 mg/kg).
-
Oral Gavage Technique :
-
Gently restrain the rodent. For rats, this can be done by holding the animal firmly by the scruff of the neck and supporting the body.
-
Measure the appropriate length of the gavage needle by holding it alongside the animal, from the tip of the nose to the last rib. Mark this length on the needle.
-
With the animal's head tilted slightly upwards, insert the gavage needle into the mouth, just behind the incisors.
-
Gently advance the needle along the roof of the mouth and down the esophagus until it reaches the predetermined mark. There should be no resistance. If resistance is met, withdraw the needle and re-attempt.
-
Administer the this compound suspension slowly and steadily.
-
Carefully withdraw the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and the experimental workflow for its oral administration in rodents.
Caption: this compound's dual mechanism of action.
References
Application Notes and Protocols: Intravenous Infusion of Urapidil in Preclinical Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urapidil is a sympatholytic antihypertensive agent with a unique dual mechanism of action, making it a valuable tool in preclinical cardiovascular research. It functions as a selective antagonist of peripheral α1-adrenoceptors and as an agonist of central 5-HT1A receptors.[1][2] This combination allows for the reduction of peripheral vascular resistance and a decrease in blood pressure, notably without inducing reflex tachycardia, a common side effect of other vasodilators.[3][4]
These application notes provide a comprehensive overview of the use of intravenous (IV) this compound in preclinical studies, with a focus on rodent models. Detailed protocols for surgical catheterization, continuous intravenous infusion, and relevant signaling pathways are presented to facilitate the design and execution of cardiovascular research investigating the effects of this compound.
Data Presentation: Hemodynamic Effects of Intravenous this compound in Rats
The following tables summarize the quantitative effects of intravenously administered this compound on key hemodynamic parameters in normotensive (Wistar-Kyoto, WKY) and spontaneously hypertensive rats (SHR), common models in cardiovascular research.
| Animal Model | This compound Dose (IV) | Mean Arterial Pressure (MAP) Change | Heart Rate (HR) Change | Reference |
| Spontaneously Hypertensive Rat (SHR) | 1 mg/kg (bolus) | ↓ from 154 ± 4 mmHg to 113 ± 6 mmHg | Transient ↑ | [5][6] |
| 10 mg/kg (p.o. for 3 weeks) | ↓ from 176 ± 3 mmHg to 145 ± 5 mmHg | No significant change | [7] | |
| Normotensive Wistar-Kyoto Rat (WKY) | 1 mg/kg (bolus) | ↓ from 111 ± 4 mmHg to 82 ± 4 mmHg | Transient ↑ | [5][6] |
| 0.01-0.1 mg/kg (bolus) | Hypotensive effect | Bradycardia at 0.1 mg/kg | [8][9] |
| Parameter | Pre-Urapidil (SHR) | Post-Urapidil (1 mg/kg IV, SHR) | Pre-Urapidil (WKY) | Post-Urapidil (1 mg/kg IV, WKY) | Reference |
| Total Peripheral Resistance (U/kg) | 0.62 ± 0.03 | 0.43 ± 0.03 | 0.43 ± 0.02 | 0.30 ± 0.02 | [5][6] |
| Cardiac Index (ml/min/kg) | 395 ± 8 | 432 ± 112 | 371 ± 9 | 425 ± 12 | [5][6] |
Signaling Pathways of this compound
This compound's cardiovascular effects are mediated through two primary signaling pathways:
-
Peripheral α1-Adrenoceptor Antagonism: this compound blocks α1-adrenergic receptors on vascular smooth muscle cells, inhibiting norepinephrine-induced vasoconstriction.[10] This leads to vasodilation and a decrease in total peripheral resistance.[11]
-
Central 5-HT1A Receptor Agonism: this compound acts as an agonist at 5-HT1A receptors in the brainstem.[2][12] This activation leads to a decrease in sympathetic outflow from the central nervous system, contributing to the overall blood pressure-lowering effect and preventing reflex tachycardia.[13]
Experimental Protocols
Protocol 1: Surgical Implantation of a Jugular Vein Catheter for Intravenous Infusion in Rats
This protocol details the surgical procedure for implanting a catheter into the jugular vein of a rat, enabling continuous or intermittent intravenous infusion in a conscious and freely moving animal.
Materials:
-
Animal: Male/female rat (e.g., Sprague-Dawley, Wistar-Kyoto, SHR), weight ≥ 175g.
-
Anesthesia: Isoflurane or a ketamine/xylazine cocktail.[5]
-
Surgical Instruments: Sterile surgical pack including scissors, forceps, hemostats, and needle holders.
-
Catheter: Sterile polyethylene (PE-50) or silicone tubing of appropriate size.
-
Suture: 4-0 or 5-0 silk suture.
-
Other: Electric shaver, sterile gauze, antiseptic solution (e.g., Betadine), 70% ethanol, sterile saline, heparinized saline (10-100 U/mL), skin staples or wound clips, and a recovery cage with a heat source.
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the rat using isoflurane (3-5% for induction, 1-2% for maintenance) or an intraperitoneal injection of ketamine/xylazine.[14]
-
Confirm the depth of anesthesia using a toe-pinch reflex.
-
Shave the ventral neck area and a small patch on the dorsal side between the scapulae.[13]
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Position the rat in dorsal recumbency on a heated surgical pad.
-
Aseptically prepare the surgical sites by scrubbing with antiseptic solution followed by 70% ethanol.[14]
-
-
Jugular Vein Exposure:
-
Make a small (~2 cm) midline incision in the skin of the ventral neck.
-
Using blunt dissection with hemostats, carefully separate the salivary glands and underlying muscle to expose the right external jugular vein.[8]
-
-
Catheter Insertion:
-
Place two loose silk ligatures around the isolated segment of the jugular vein.
-
Make a small incision in the vein between the two ligatures using micro-scissors.
-
Gently insert the pre-filled and heparinized catheter into the vein, advancing it towards the heart.[5]
-
Secure the catheter in place by tightening the ligatures.
-
-
Catheter Externalization:
-
Using a tunneling tool or a long hemostat, create a subcutaneous tunnel from the ventral neck incision to the dorsal incision between the scapulae.[13]
-
Carefully pass the external end of the catheter through the tunnel.
-
Close the ventral incision with wound clips or sutures.
-
-
Post-Operative Care:
-
Administer a post-operative analgesic as per institutional guidelines.
-
Place the rat in a clean, warm recovery cage and monitor until it is fully ambulatory.[14]
-
Flush the catheter daily with heparinized saline to maintain patency.[15]
-
Allow a recovery period of at least 3-5 days before starting the infusion experiment.
-
Protocol 2: Continuous Intravenous Infusion of this compound in Conscious Rats
This protocol describes the continuous intravenous infusion of this compound in a conscious, freely moving rat following recovery from catheter implantation surgery.
Materials:
-
Animal: Rat with a patent, externalized jugular vein catheter.
-
Infusion System:
-
Infusion pump (syringe pump or peristaltic pump).
-
Swivel system to allow the animal to move freely without tangling the infusion line.
-
Tether system to protect the catheter and infusion line.
-
Appropriate tubing and connectors.
-
-
This compound Solution:
-
This compound hydrochloride.
-
Sterile vehicle (e.g., 0.9% saline, 5% dextrose solution). The stability of this compound in 0.9% sodium chloride has been demonstrated.[16]
-
Prepare the infusion solution aseptically to the desired concentration.
-
Procedure:
-
Animal Acclimatization:
-
House the rat individually and allow it to acclimatize to the infusion setup (tether and swivel) for at least 24 hours before starting the infusion.
-
-
Preparation of this compound Infusion:
-
Prepare the this compound solution at the target concentration under sterile conditions. For example, to achieve a specific dose rate (e.g., in mg/kg/hour), the concentration will depend on the infusion rate and the animal's body weight.
-
Draw the solution into a sterile syringe and place it in the infusion pump.
-
-
Initiation of Infusion:
-
Connect the syringe to the infusion line, ensuring there are no air bubbles.
-
Connect the infusion line to the swivel and then to the rat's externalized catheter.
-
Program the infusion pump to deliver the desired flow rate. A common infusion rate for rats is in the range of 0.5-2.0 mL/hour.
-
-
Hemodynamic Monitoring:
-
If required, connect an arterial catheter (if implanted) to a pressure transducer to continuously monitor blood pressure and heart rate.
-
Alternatively, use a tail-cuff system for non-invasive blood pressure measurements at regular intervals.
-
-
Experimental Procedure:
-
Administer a bolus dose of this compound if required to achieve a rapid effect, followed by the continuous infusion.
-
Monitor the animal for the duration of the experiment, recording hemodynamic data and observing for any adverse effects.
-
-
Termination of Infusion:
-
At the end of the experiment, stop the infusion pump.
-
Disconnect the infusion line from the catheter.
-
Flush the catheter with heparinized saline and cap it.
-
Experimental Workflow and Troubleshooting
Troubleshooting Common Issues in Continuous Infusion:
| Issue | Potential Cause | Troubleshooting Steps |
| Catheter Occlusion | Blood clot, kinking of the catheter. | Attempt to gently flush with heparinized saline. If unsuccessful, the catheter may need to be replaced. Ensure proper tethering to prevent kinking. |
| Leakage at Connection Sites | Loose connections, damaged catheter. | Check and tighten all connections. Inspect the externalized portion of the catheter for any damage. |
| Animal Distress | Improper tethering, irritation from the catheter. | Ensure the tether allows for free movement. Check the exit site for signs of infection or inflammation. |
| Inconsistent Infusion Rate | Air bubbles in the line, pump malfunction. | Purge any air bubbles from the infusion line. Calibrate and check the infusion pump for proper function. |
| Loss of Drug Effect | Catheter dislodgement from the vein, drug degradation. | Confirm catheter patency by aspirating for blood. Prepare fresh drug solutions as needed. |
References
- 1. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 2. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Haemodynamic effects of the multiple action antihypertensive drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cjpas.net [cjpas.net]
- 6. Immediate hemodynamic changes produced by this compound in normotensive and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e-lactancia.org [e-lactancia.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Pharmacological activities of the antihypertensive drug this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Updates in the function and regulation of α1‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systemic and regional hemodynamic effects of acute and prolonged treatment with this compound or prazosin in normotensive and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Intravenous Jugular Catheterization for Rats [protocols.io]
- 14. Catheterization of the Carotid Artery and Jugular Vein to Perform Hemodynamic Measures, Infusions and Blood Sampling in a Conscious Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 16. Physical and Chemical Stability of this compound in 0.9% Sodium Chloride in Elastomeric Infusion Pump - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Isolated Organ Bath Preparations to Elucidate the Vascular Effects of Urapidil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urapidil is an antihypertensive agent with a dual mechanism of action, primarily acting as a selective antagonist of α1-adrenoceptors and as an agonist of 5-HT1A receptors.[1][2] This unique pharmacological profile contributes to its efficacy in lowering blood pressure, predominantly through a reduction in peripheral vascular resistance.[3] Isolated organ bath preparations of vascular tissues, such as aortic rings, are invaluable ex vivo models for characterizing the direct effects of vasoactive compounds like this compound on vascular smooth muscle function.[4] These preparations allow for the precise measurement of isometric tension, enabling the quantification of vasoconstriction and vasodilation and the elucidation of the underlying signaling pathways.
These application notes provide detailed protocols for utilizing isolated organ bath systems to study the effects of this compound on vascular tissue. The methodologies described herein are designed to guide researchers in obtaining robust and reproducible data for the pharmacological characterization of this compound and similar compounds.
Data Presentation
The following tables summarize the quantitative data on this compound's effects on vascular tissue from isolated organ bath experiments.
Table 1: Antagonism of α1-Adrenoceptor-Mediated Contraction by this compound
| Vascular Tissue | Species | Contractile Agonist | pA2 Value of this compound | Reference |
| Femoral Artery | Rat (SHR & WKY) | Norepinephrine | Not significantly different between strains | [5] |
| Mesenteric Artery | Rat (SHR & WKY) | Norepinephrine | Not significantly different between strains | [5] |
| Rabbit Papillary Muscle | Rabbit | Phenylephrine | 6.4 | [6] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Table 2: Vasorelaxant Effect of this compound on Pre-Contracted Vascular Tissue
| Vascular Tissue | Species | Pre-contraction Agent | IC50 Value of this compound | Reference |
| Femoral Artery | Rat (SHR) | Norepinephrine (10⁻⁵ M) | 6.50 | [5] |
IC50 is the molar concentration of an inhibitor that produces 50% of its maximal inhibitory effect.
Signaling Pathways
This compound's primary vascular effects are mediated through its interaction with α1-adrenoceptors and 5-HT1A receptors on vascular smooth muscle cells.
α1-Adrenoceptor Antagonism
This compound competitively antagonizes the binding of endogenous vasoconstrictors like norepinephrine to α1-adrenoceptors.[5] This prevents the activation of the Gq/11 protein-coupled signaling cascade, thereby inhibiting vasoconstriction.[7][8]
5-HT1A Receptor Agonism
While the central agonistic effect of this compound on 5-HT1A receptors contributes significantly to its antihypertensive action by reducing sympathetic outflow, its direct role in peripheral vasodilation is less established.[1] Some studies suggest that 5-HT1A receptor activation does not play a major role in the vasorelaxant effect of this compound in certain isolated arteries.[9] However, the canonical 5-HT1A receptor signaling pathway involves the inhibition of adenylyl cyclase via a Gi protein, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In some contexts, this can contribute to smooth muscle relaxation.
Experimental Protocols
Protocol 1: Preparation of Isolated Vascular Rings
This protocol describes the preparation of aortic rings for isolated organ bath studies.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit Solution (KHS), composition in mM: NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, and glucose 11.1.
-
Carbogen gas (95% O2, 5% CO2)
-
Dissection instruments (scissors, forceps)
-
Petri dish
-
Organ bath system with isometric force transducers
Procedure:
-
Euthanize the rat according to institutional guidelines.
-
Immediately open the thoracic cavity and carefully dissect the thoracic aorta.
-
Place the isolated aorta in a Petri dish containing cold KHS.
-
Gently remove adhering connective and adipose tissue from the aorta.
-
Cut the aorta into rings of approximately 3-5 mm in length.
-
For endothelium-denuded preparations, gently rub the intimal surface of the ring with a pair of fine forceps.
-
Suspend each aortic ring between two stainless steel hooks in the organ bath chamber containing KHS maintained at 37°C and continuously bubbled with carbogen gas.
-
Connect the upper hook to an isometric force transducer.
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, replacing the KHS every 15-20 minutes.
Protocol 2: Evaluation of this compound's α1-Adrenoceptor Antagonism
This protocol is designed to determine the pA2 value of this compound against an α1-adrenoceptor agonist like phenylephrine.
Procedure:
-
After equilibration, assess the viability of the aortic rings by inducing a contraction with a submaximal concentration of phenylephrine (e.g., 10⁻⁶ M).
-
Wash the tissues and allow them to return to baseline tension.
-
Perform a cumulative concentration-response curve for phenylephrine (e.g., 10⁻⁹ to 10⁻⁴ M).
-
Wash the tissues and allow them to return to baseline.
-
Incubate the tissues with a known concentration of this compound (e.g., 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M) for 30-60 minutes.
-
In the presence of this compound, repeat the cumulative concentration-response curve for phenylephrine.
-
Construct Schild plots by plotting the log (dose ratio - 1) against the negative log of the molar concentration of this compound. The x-intercept of the regression line provides the pA2 value.
Protocol 3: Assessment of this compound's Vasorelaxant Effect
This protocol is used to determine the IC50 value of this compound in pre-contracted vascular rings.
Procedure:
-
After equilibration and viability testing, induce a sustained submaximal contraction in the aortic rings with an α1-adrenoceptor agonist (e.g., phenylephrine 10⁻⁶ M or norepinephrine 10⁻⁵ M).
-
Once a stable contractile plateau is reached, add this compound in a cumulative manner (e.g., 10⁻⁹ to 10⁻⁴ M).
-
Record the relaxation response at each concentration of this compound.
-
Express the relaxation as a percentage of the pre-contraction induced by the agonist.
-
Plot the percentage of relaxation against the log concentration of this compound to determine the IC50 value.
Conclusion
The use of isolated organ bath preparations provides a robust and reliable method for characterizing the vascular effects of this compound. The protocols outlined in these application notes enable the determination of key pharmacological parameters such as pA2 and IC50 values, which are crucial for understanding the drug's mechanism of action and potency. The provided signaling pathway diagrams offer a visual representation of the molecular events underlying this compound's effects on vascular smooth muscle. These methodologies are essential tools for researchers in pharmacology and drug development investigating the cardiovascular properties of novel and existing therapeutic agents.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. [this compound in anesthesiology: pharmacology and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reprocell.com [reprocell.com]
- 5. Antagonism of alpha 1-adrenoceptor-mediated vascular contraction by this compound in isolated arterial strips of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of this compound on cardiac alpha- and beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Urapidil solubility issues in physiological buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Urapidil in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound's solubility is highly dependent on its form (base or salt) and the pH of the solvent. This compound base is a lipophilic compound with poor solubility in aqueous solutions.[1][2] Conversely, this compound hydrochloride, a common salt form, is more soluble in water.[3][4] The solubility of this compound in aqueous solutions is significantly influenced by pH, with greater solubility observed in acidic conditions.[5]
Q2: I am observing precipitation when I dilute my this compound stock solution into my physiological buffer (e.g., PBS, cell culture media). Why is this happening?
A2: This phenomenon, known as solvent-shift precipitation, is common for hydrophobic compounds like this compound.[2] this compound is often dissolved in a high-concentration stock solution using an organic solvent like dimethyl sulfoxide (DMSO), in which it is readily soluble.[6] When this concentrated stock is introduced into an aqueous buffer, the DMSO disperses, and the local concentration of this compound exceeds its solubility limit in the now predominantly aqueous environment, causing it to precipitate out of solution.[2]
Q3: What is the recommended solvent for preparing a this compound stock solution?
A3: Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for preparing high-concentration stock solutions of this compound for in vitro studies.[6][7] It is crucial to use anhydrous, cell culture grade DMSO to avoid introducing contaminants or moisture, which can affect solubility and experimental results.
Q4: What is the maximum final concentration of DMSO that is safe for my cell cultures?
A4: To prevent solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5% (v/v), with an ideal concentration at or below 0.1%.[7][8] It is always recommended to perform a vehicle control experiment with the same final concentration of DMSO to assess its effect on your specific cell line.
Quantitative Solubility Data
The following tables summarize the solubility of this compound and its hydrochloride salt in various solvents.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Water | < 0.1 mg/mL (insoluble)[6] | This compound base is poorly soluble in aqueous solutions. |
| DMSO | 50 mg/mL (129.04 mM)[6] | Sonication is recommended to aid dissolution. |
Table 2: Solubility of this compound Hydrochloride
| Solvent | Solubility | Notes |
| Water | Soluble to 50 mM[3] | |
| PBS (pH 7.4) | 50 mg/mL (117.94 mM)[9] | |
| DMSO | 8.33 mg/mL (19.65 mM)[9] | Sonication is recommended to aid dissolution. |
Table 3: pH-Dependent Solubility of this compound in Aqueous Phosphate Buffer
| pH | Solubility (mg/mL) |
| 2.41 | 11.20 |
| 3.43 | 9.86 |
| 4.50 | 9.80 |
| 5.10 | 8.72 |
| 5.95 | 8.10 |
| 6.52 | 7.15 |
| 7.65 | 5.05 |
Data adapted from a patent describing this compound formulations.[5] As the table indicates, the solubility of this compound decreases as the pH increases.[5]
Experimental Protocols
Protocol for Preparation of this compound Stock Solution and Dilution for Cell Culture Experiments
This protocol provides a step-by-step guide for preparing a this compound stock solution in DMSO and subsequently diluting it into cell culture medium to minimize precipitation.
Materials:
-
This compound or this compound Hydrochloride powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pre-warmed (37°C) sterile cell culture medium
Procedure:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Accurately weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 20 mM, or 50 mM).
-
Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[8]
-
Visually inspect the solution to ensure no undissolved particulates remain.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]
-
-
Dilution into Cell Culture Medium:
-
Pre-warm the cell culture medium to 37°C.[1]
-
It is recommended to perform a serial dilution of the DMSO stock solution in fresh, sterile DMSO to create an intermediate stock before the final dilution into the cell culture medium. This helps to minimize the volume of DMSO added to the final culture.
-
While gently vortexing or swirling the pre-warmed medium, add the calculated volume of the this compound stock or intermediate stock solution drop-wise.[1] This slow addition and constant agitation facilitate rapid mixing and dispersion, preventing localized high concentrations that lead to precipitation.
-
Ensure the final DMSO concentration is within the acceptable range for your cell line (ideally ≤ 0.1%).[7]
-
Visually inspect the final this compound-containing medium for any signs of precipitation or cloudiness before adding it to your cells.
-
Use the freshly prepared medium for your experiments immediately.
-
Troubleshooting Guide
Problem 1: this compound precipitates immediately upon addition to the physiological buffer.
-
Cause: Solvent-shift precipitation due to rapid dilution of a concentrated DMSO stock into an aqueous buffer.[2]
-
Solution:
-
Optimize the addition process: Add the DMSO stock solution very slowly (drop-wise) to the vortexing or swirling buffer.[1] This ensures rapid dispersion.
-
Pre-warm the buffer: Ensure your buffer is at 37°C before adding the this compound stock.
-
Increase the buffer volume: Adding the stock to a larger volume can aid in dispersion.
-
Perform serial dilutions: Create intermediate dilutions in DMSO before the final dilution into the aqueous buffer.
-
Problem 2: The buffer becomes cloudy or hazy after adding this compound.
-
Cause: Formation of a fine, colloidal suspension of this compound that may not be immediately visible as distinct particles. This can still affect the effective concentration of the compound.
-
Solution:
-
Filter the final solution: After adding this compound, you can try filtering the solution through a 0.22 µm sterile filter. Be aware that this may remove some of the precipitated or aggregated compound, thereby reducing the actual final concentration.
-
Consider co-solvents (for in vivo studies): For animal studies, formulations often include co-solvents like PEG300 and Tween 80 to improve solubility.[6]
-
Problem 3: Inconsistent experimental results with this compound treatment.
-
Cause: Inconsistent dosing due to precipitation. If the compound is not fully dissolved, the actual concentration exposed to the cells will vary between experiments.
-
Solution:
-
Prepare fresh dilutions for each experiment: Avoid storing diluted this compound in aqueous solutions, as precipitation can occur over time.
-
Visually inspect the medium: Before adding the medium to your cells, hold it up to a light source to check for any signs of precipitation or cloudiness.
-
Establish a consistent protocol: Follow a standardized and validated protocol for preparing and adding this compound to your buffer for all experiments.
-
This compound's Mechanism of Action: Signaling Pathways
This compound exhibits a dual mechanism of action, acting as both an α1-adrenergic receptor antagonist and a 5-HT1A receptor agonist.[10]
α1-Adrenergic Receptor Antagonism
This compound blocks α1-adrenergic receptors, which are Gq protein-coupled receptors.[10][11] This blockade inhibits the downstream signaling cascade that typically leads to smooth muscle contraction.
5-HT1A Receptor Agonism
This compound also acts as an agonist at 5-HT1A receptors, which are Gi/o protein-coupled receptors.[10][12] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels and subsequent downstream effects.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound HCl | CAS:64887-14-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound [chembk.com]
- 5. CN100353944C - this compound large volume injection, its preparation method and application - Google Patents [patents.google.com]
- 6. This compound | Adrenergic Receptor | 5-HT Receptor | TargetMol [targetmol.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. emulatebio.com [emulatebio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 11. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
Managing Urapidil-induced sedation in animal models during experiments
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals utilizing Urapidil in animal models and encountering sedation as a side effect.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a sympatholytic antihypertensive drug with a dual mechanism of action. It acts as a selective antagonist at peripheral α1-adrenergic receptors, leading to vasodilation.[1][2] Additionally, it functions as an agonist at central serotonin 5-HT1A receptors, which contributes to the reduction of sympathetic outflow from the brain.[1][2][3][4][5] This central action is also responsible for modulating the baroreceptor reflex, which helps to prevent reflex tachycardia often seen with other vasodilators.[1][3]
Q2: Why does this compound cause sedation in animal models?
A2: The sedative effects of this compound are primarily attributed to its agonist activity at central 5-HT1A receptors.[6] This is a distinct central nervous system effect that can occur alongside its primary blood pressure-lowering activity.[7] In studies with mice and rats, this compound has been shown to have a central sedative action that is different from other centrally-acting drugs like diazepam or clonidine.[7]
Q3: At what doses is sedation typically observed in rats and mice?
A3: Sedation in rats and mice has been observed at oral doses starting from 10 mg/kg.[7] Signs of toxicity at higher doses (LD50 values of 508-750 mg/kg p.o.) include sedation, ptosis (drooping eyelids), and reduced motility.[8] It's important to note that the sedative effect can often be interrupted by external stimuli at doses up to approximately 100 mg/kg p.o.[7]
Q4: Can the sedative effects of this compound be separated from its hypotensive effects?
A4: To some extent, yes. In rats, sedative effects are observed at oral doses of 10 mg/kg, while hypotensive effects were not seen until doses exceeded 80 mg/kg p.o., suggesting that changes in behavior are not solely due to cardiovascular changes at lower dose ranges.[7] However, at higher doses, both effects will be present. The central 5-HT1A agonism contributes to both sedation and the overall hypotensive effect.[5]
Q5: Is it possible to mitigate the sedative effects of this compound during an experiment?
A5: Yes. Since the sedation is primarily mediated by 5-HT1A receptor agonism, administration of a selective 5-HT1A receptor antagonist can counteract these effects. Potent and selective antagonists like WAY-100635 have been shown to block the effects of 5-HT1A agonists and can be used to reverse this compound's central effects.[9][10]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Animals are too sedated to perform behavioral tasks (e.g., rotarod, open field test). | This compound dose is too high, leading to excessive 5-HT1A receptor activation in the CNS. | 1. Dose Reduction: Titrate the this compound dose to the lowest effective level for your primary endpoint (e.g., blood pressure reduction) while minimizing sedation. 2. Antagonist Pre-treatment: Administer a 5-HT1A antagonist, such as WAY-100635, prior to this compound administration. This can selectively block the central sedative effects. See Protocol 2 for details. 3. Timing Adjustment: If possible, conduct behavioral testing during a time window when the peak sedative effects have subsided but the desired cardiovascular effects are still present. |
| Sedation is interfering with accurate physiological measurements (e.g., respiration rate, reflex response). | Central nervous system depression due to 5-HT1A agonism. | 1. Use a 5-HT1A Antagonist: As above, pre-treatment with a selective 5-HT1A antagonist can prevent or reduce the level of sedation without interfering with the peripheral α1-antagonism. 2. Refine Sedation Monitoring: Use a standardized sedation scoring scale (see Protocol 3) to objectively quantify the level of sedation and determine if it falls within an acceptable range for your experiment. |
| Observed sedation is profound and accompanied by other signs of toxicity (e.g., ptosis, severe loss of motility). | The administered dose of this compound may be approaching toxic levels for the specific animal model or individual animal. | 1. Immediate Dose Re-evaluation: Cease administration at this dose level. Consult toxicological data; LD50 values for oral this compound are in the range of 508-750 mg/kg for mice and rats.[8] 2. Supportive Care: Provide supportive care as per institutional guidelines, including thermal support to prevent hypothermia.[8] 3. Lower Dose for Future Experiments: Significantly lower the starting dose for subsequent experiments. |
Experimental Protocols & Methodologies
Protocol 1: this compound Administration for Cardiovascular Studies
This protocol outlines a general procedure for administering this compound to rodents for the primary purpose of studying its cardiovascular effects.
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Acclimation: Acclimate animals to housing conditions for at least 3 days prior to the experiment.[11][12]
-
Route of Administration:
-
Oral (p.o.): For studying the effects of chronic or sub-chronic dosing. This compound can be dissolved in an appropriate vehicle (e.g., sterile water or 0.5% carboxymethylcellulose) and administered via oral gavage.[13][14] Doses causing sedation start at 10 mg/kg.[7]
-
Intravenous (i.v.): For acute studies requiring rapid onset. This compound can be infused via a cannulated tail vein. Doses in anesthetized rats for hypotensive effects range from 0.01-0.1 mg/kg.[15]
-
-
Dose Selection:
-
Start with a low dose (e.g., 5-10 mg/kg p.o. or 0.01 mg/kg i.v.) and perform a dose-response study to find the optimal dose for blood pressure reduction with minimal sedation.
-
-
Monitoring:
-
Continuously monitor blood pressure and heart rate using telemetry or a tail-cuff system.
-
Observe animals for signs of sedation and score using a standardized scale (see Protocol 3) at baseline and at regular intervals post-administration.
-
Protocol 2: Mitigation of Sedation with a 5-HT1A Antagonist
This protocol describes how to use WAY-100635 to block this compound-induced sedation, thereby allowing for the assessment of non-sedative behaviors.
-
Materials:
-
This compound
-
WAY-100635 (selective 5-HT1A antagonist)
-
Appropriate vehicles for dissolving each compound (consult manufacturer's data or literature).
-
-
Procedure:
-
Group 1 (Control): Vehicle 1 (for WAY-100635) + Vehicle 2 (for this compound).
-
Group 2 (this compound Only): Vehicle 1 + this compound (e.g., 10-20 mg/kg p.o.).
-
Group 3 (Antagonist + this compound): WAY-100635 + this compound.
-
-
Dosing and Timing:
-
Administer WAY-100635 (ID50 values to block 8-OH-DPAT effects are ~0.01 mg/kg s.c. in rats) 15-30 minutes before this compound administration.[10] A starting dose of 0.1 mg/kg (s.c. or i.p.) is suggested for robust antagonism.
-
Administer this compound at the dose known to cause sedation (e.g., 10-20 mg/kg p.o.).
-
-
Assessment:
-
At the time of peak this compound effect (e.g., 30-60 minutes post-oral dose), perform behavioral testing (e.g., open field, rotarod).
-
Simultaneously, assess the level of sedation using a standardized scale (Protocol 3).
-
Compare the behavioral performance and sedation scores between Group 2 and Group 3 to determine the efficacy of WAY-100635 in reversing sedation.
-
Protocol 3: Rodent Sedation Assessment Scale
This is a composite scale adapted from various sources to quantify the level of sedation in rats or mice.[7][8][16] Observations should be made at baseline and at set time points after drug administration.
| Score | State | Behavioral/Reflex Criteria |
| 0 | Normal | Alert, active, normal posture and locomotion. |
| 1 | Mild Sedation | Slightly reduced spontaneous activity, but readily responds to stimuli. Normal righting reflex. |
| 2 | Moderate Sedation | Significant reduction in spontaneous activity. Hindered movement or mild ataxia. Delayed response to auditory or tactile stimuli. Righting reflex is intact but may be slowed. |
| 3 | Deep Sedation | Animal is immobile unless stimulated. Loss of righting reflex (animal remains on its back when placed there). Responds to noxious stimuli (e.g., tail pinch). |
| 4 | Anesthetic Plane | Immobile. No response to noxious stimuli. |
Visualizations
Signaling Pathways and Experimental Logic
References
- 1. e-lactancia.org [e-lactancia.org]
- 2. This compound. A reappraisal of its use in the management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Behavioral and Activity Assessment of Laboratory Mice (Mus musculus) after Tail Biopsy under Isoflurane Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of this compound with brain serotonin-1A receptors increases the blood pressure reduction due to peripheral alpha-adrenoceptor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mims.com [mims.com]
- 12. medicarcp.com [medicarcp.com]
- 13. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacological activities of the antihypertensive drug this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Optimizing Urapidil dosage to avoid pressor effects at high concentrations
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for researchers encountering pressor effects with Urapidil at high concentrations. It offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help optimize dosage and ensure predictable hypotensive outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the dual mechanism of action of this compound?
A1: this compound exhibits a unique, dual mechanism of action. Its primary therapeutic effect is achieved through peripheral antagonism of α1-adrenoceptors located on the smooth muscle of blood vessels, which prevents vasoconstriction and leads to a reduction in blood pressure.[1][2][3] Concurrently, it acts centrally as an agonist at serotonin 5-HT1A receptors in the brainstem, which decreases sympathetic outflow and further contributes to blood pressure reduction.[1][4] This central action also helps to prevent reflex tachycardia, a common side effect of other peripheral vasodilators.[1]
Q2: Why does this compound sometimes cause a pressor effect at high concentrations?
A2: While its primary actions are hypotensive, this compound can exhibit a weak vasoconstrictor effect at high doses.[5] This paradoxical pressor response is not fully elucidated but may be related to complex interactions at different receptor subtypes or a partial agonist activity that becomes more pronounced at higher concentrations, potentially overriding the primary vasodilatory effects. One study in pithed rats noted a weak vasoconstrictor effect, suggesting a complex pharmacological profile that is dose-dependent.[5]
Q3: How can I design an experiment to identify the optimal dose window for this compound?
A3: A dose-response study is the most effective method to determine the optimal therapeutic window. This involves administering escalating doses of this compound to your experimental model and continuously monitoring key hemodynamic parameters like mean arterial pressure (MAP) and heart rate. The goal is to identify the dose range that produces a significant and stable reduction in blood pressure without inducing pressor effects or significant reflex tachycardia. A detailed protocol for an in vivo dose-response study is provided below.
Q4: What are the known binding affinities of this compound for its primary targets?
A4: this compound and its derivatives show high affinity for both α1-adrenoceptors and 5-HT1A receptors.[6] The specific affinity can vary between receptor subtypes and experimental conditions. Refer to Table 1 for a summary of reported binding affinities.
Data Presentation
Table 1: this compound Receptor Binding Affinities
This table summarizes the inhibitory concentrations (IC50) of this compound for its key receptor targets, providing a quantitative basis for its dual mechanism of action.
| Receptor Target | Radioligand Used | IC50 Value (mol/L) | Reference |
| 5-HT1A Receptor | ³H-8-OH-DPAT | 4 x 10⁻⁹ to 4 x 10⁻⁷ | [6] |
| α1-Adrenoceptor | ³H-Prazosin | 5 x 10⁻⁸ to 8 x 10⁻⁷ | [6] |
Note: IC50 values represent the concentration of this compound required to inhibit 50% of the radioligand binding. Lower values indicate higher affinity.
Table 2: Example Dose-Dependent Hemodynamic Effects of Intravenous this compound in Humans
This table illustrates the typical dose-dependent effects of this compound on blood pressure in human subjects, showing a significant reduction at higher doses.
| This compound Dose (mg) | Position | Maximum Decline in Mean Arterial Pressure (mmHg) | Time to Max Effect (hours) |
| 60 | Standing | 13.6 ± 1.8 | 3 to 5 |
| 90 | Standing | Variable but significant reduction | 4.5 to 8 |
| 120 | Standing | 22.1 ± 3.9 | 3 to 5 |
Data adapted from a dose-ranging trial in patients with essential hypertension.[7][8] Results are compared to placebo.
Visualizations
Signaling Pathway of this compound
Caption: Dual mechanism of this compound action in the central and peripheral nervous systems.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Unexpected Pressor Response | 1. Dose Too High: The dose may have surpassed the therapeutic window, revealing paradoxical vasoconstrictor effects.[5]2. Rapid Administration: A rapid bolus injection can cause transiently high plasma concentrations.3. Anesthesia Interaction: Certain anesthetics can alter autonomic reflexes and cardiovascular responses. | 1. Conduct a Dose-Response Study: Start with a lower dose and titrate upwards to find the optimal concentration (see Protocol 1).2. Slow Infusion: Administer this compound as a slow intravenous infusion over a set period rather than a bolus.3. Review Anesthetic Protocol: Ensure the anesthetic agent used has minimal interference with the adrenergic or serotonergic systems. Consider conscious, instrumented models if feasible. |
| High Variability in Blood Pressure Readings | 1. Subject Stress: In animal models, handling and restraint can elevate baseline blood pressure.2. Inconsistent Dosing: Inaccurate dilutions or administration volumes.3. Biological Variation: Natural physiological differences between individual subjects. | 1. Acclimatize Animals: Allow subjects to acclimate to the experimental environment to minimize stress.2. Verify Dosing Calculations: Double-check all calculations, stock solution concentrations, and syringe volumes.3. Increase Sample Size: A larger number of subjects can help overcome individual biological variability and improve statistical power. |
| In Vitro Vasodilation Not Matching In Vivo Pressor Effect | 1. Central Nervous System (CNS) Involvement: In vitro assays on isolated vessels lack the central 5-HT1A-mediated effects.[4]2. Baroreceptor Reflex: In vivo, the body's reflex mechanisms to changes in blood pressure are active and can complicate the observed effect.[1] | 1. Use an Integrated Model: Interpret in vitro results with caution. The in vivo response is a combination of central and peripheral actions.[1]2. Consider a Pithed Animal Model: This model eliminates central and reflex influences, allowing for the specific study of peripheral vascular effects. |
Troubleshooting Workflow
Caption: Logical workflow for troubleshooting unexpected pressor effects with this compound.
Key Experimental Protocols
Protocol 1: In Vivo Dose-Response Study in a Rodent Model
Objective: To determine the dose-dependent effect of this compound on mean arterial pressure (MAP) and heart rate (HR) to identify the optimal therapeutic window.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in a suitable vehicle)
-
Anesthetized or conscious, cannulated rodents (e.g., Sprague-Dawley rats)
-
Blood pressure transducer and data acquisition system
-
Infusion pump and catheters
-
Saline (vehicle control)
Methodology:
-
Animal Preparation: Anesthetize the animal (e.g., with isoflurane) or use a previously catheterized conscious model. Surgically implant catheters into the carotid artery (for blood pressure monitoring) and jugular vein (for drug administration).
-
Acclimatization: Allow the animal's blood pressure and heart rate to stabilize for at least 30 minutes post-surgery and instrumentation. Record baseline MAP and HR for 15-20 minutes.
-
Vehicle Administration: Infuse the vehicle (saline) at the same volume and rate planned for the drug administration. Monitor for any changes in hemodynamic parameters for 20-30 minutes.
-
Dose Escalation:
-
Administer the first, low dose of this compound (e.g., 0.1 mg/kg) as a slow intravenous infusion.
-
Continuously record MAP and HR. Monitor until the maximal effect is observed and the readings return to a stable state (or for a fixed period, e.g., 30 minutes).
-
Administer the next, higher dose (e.g., 0.3 mg/kg, 1.0 mg/kg, 3.0 mg/kg, 10 mg/kg). Repeat the monitoring process for each dose.
-
-
Data Analysis:
-
For each dose, calculate the maximum change (Δ) in MAP and HR from the pre-dose baseline.
-
Plot the ΔMAP and ΔHR against the logarithm of the this compound dose to generate a dose-response curve.
-
Identify the dose range that produces the desired hypotensive effect without causing a pressor response (an increase in MAP) or excessive bradycardia/tachycardia.
-
Experimental Workflow Diagram
Caption: Workflow for an in vivo dose-response experiment to optimize this compound dosage.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacologic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence for the interaction of this compound with 5-HT1A receptors in the brain leading to a decrease in blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Cardiovascular effects of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and some analogues with hypotensive properties show high affinities for 5-hydroxytryptamine (5-HT) binding sites of the 5-HT1A subtype and for alpha 1-adrenoceptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute effects of increasing doses of this compound in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Stability of Urapidil in common laboratory solvents and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of urapidil in common laboratory solvents and solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of this compound.[1] this compound is also soluble in methanol and ethanol.[2] For aqueous-based experiments, this compound hydrochloride is soluble in water and saline solutions.
Q2: How should I store this compound stock solutions?
A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C, which can be stable for up to 6 months to a year.[1][3] For shorter-term storage, -20°C is also acceptable for up to 1-3 months.[3] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[3]
Q3: Is this compound stable in aqueous solutions for in-vitro assays?
A3: this compound hydrochloride has demonstrated good stability in aqueous solutions. For instance, in 0.9% sodium chloride, it is stable for at least 10 days at room temperature with no more than 5% degradation.[4][5] When preparing aqueous solutions for experiments, it is best practice to prepare them fresh. If storage is necessary, refrigeration at 2-8°C is recommended.
Q4: What are the known degradation pathways for this compound?
A4: this compound is susceptible to degradation under certain stress conditions. Forced degradation studies have shown that it is labile to acidic and basic hydrolysis, oxidation, and photolytic stress in solution.[6] It is relatively stable in neutral aqueous solutions and when in a solid state protected from light.[6]
Q5: Can I expect this compound to be stable in my cell culture medium?
A5: While specific stability data in various cell culture media is not extensively published, this compound's stability in neutral aqueous solutions suggests it should be reasonably stable for the duration of typical cell culture experiments. However, for long-term incubations, it is advisable to refresh the medium containing this compound periodically. The presence of components in the media could potentially influence stability, so it is recommended to run appropriate controls.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound upon dilution of DMSO stock solution in aqueous buffer. | This compound has lower solubility in aqueous solutions compared to DMSO. The addition of a concentrated DMSO stock to an aqueous buffer can cause the compound to crash out of solution. | To avoid precipitation, it is recommended to dilute the DMSO stock solution gradually into the aqueous buffer while vortexing. Warming the aqueous buffer to 37°C may also help. Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to maintain solubility and minimize solvent effects on the experiment. |
| Loss of this compound activity in an experiment. | This could be due to degradation of the this compound stock solution or instability in the experimental conditions. | Ensure that stock solutions have been stored correctly and are within their recommended shelf life. Prepare fresh working solutions for each experiment. Consider the pH and potential for oxidation in your experimental setup, as this compound is sensitive to non-neutral pH and oxidative conditions.[6] |
| Inconsistent experimental results. | In addition to compound stability, this could be related to issues with solution preparation or storage. | Always use high-purity solvents. When preparing stock solutions, ensure the this compound is fully dissolved. For long-term storage, aliquot stock solutions to minimize freeze-thaw cycles. Run a positive control with freshly prepared this compound solution to troubleshoot. |
| Appearance of unexpected peaks in HPLC analysis. | These may be degradation products of this compound. | This compound can degrade under hydrolytic (acidic and basic), oxidative, and photolytic stress.[6] Protect solutions from light and extreme pH. If oxidation is suspected, consider degassing solvents or adding an antioxidant, if compatible with your experimental system. |
Stability Data
This compound Hydrochloride in Aqueous Solution
| Solvent/Solution | Concentration | Storage Temperature | Duration | Stability |
| 0.9% Sodium Chloride | 1.6 mg/mL and 3.3 mg/mL | Room Temperature | 10 days | ≤ 5% degradation[4][5] |
This compound Stock Solutions (General Recommendations)
| Solvent | Storage Temperature | Duration |
| DMSO | -20°C | Up to 3 months |
| Generic Organic Solvent | -20°C | 1 month[3] |
| Generic Organic Solvent | -80°C | 6 months - 1 year[1][3] |
Note: Specific quantitative stability data for this compound in pure DMSO and ethanol over extended periods at various temperatures is limited in publicly available literature. The provided information is based on general recommendations from suppliers and related studies.
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO, anhydrous), sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C water bath) can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Stability Testing by High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline based on published methods for this compound analysis.[7][8]
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Procedure:
-
Prepare this compound solutions in the solvent of interest at a known concentration.
-
Store the solutions under the desired stability conditions (e.g., different temperatures, light exposure).
-
At specified time points, withdraw an aliquot of the solution.
-
Dilute the aliquot with the mobile phase to a concentration within the linear range of the calibration curve.
-
Inject the sample into the HPLC system.
-
Quantify the peak area of this compound and compare it to the initial time point (T=0) to determine the percentage of this compound remaining.
-
Visualizations
This compound's Dual Mechanism of Action
This compound exerts its antihypertensive effects through a dual mechanism: peripheral α1-adrenoceptor antagonism and central 5-HT1A receptor agonism.[9][10][11]
Caption: this compound's dual mechanism of action.
Experimental Workflow for Stability Testing
A typical workflow for assessing the stability of a this compound solution.
Caption: Workflow for this compound stability testing.
References
- 1. This compound | Adrenergic Receptor | 5-HT Receptor | TargetMol [targetmol.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Physical and Chemical Stability of this compound in 0.9% Sodium Chloride in Elastomeric Infusion Pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and characterization of this compound stress degradation products by LC-Q-TOF-MS and NMR: Toxicity prediction of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. This compound. A reappraisal of its use in the management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
Mitigating Urapidil-induced tremor and convulsions in rodent studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering tremors and convulsions in rodent studies involving the antihypertensive drug Urapidil.
Troubleshooting Guide: Managing this compound-Induced Tremor and Convulsions
Sudden onset of tremors or convulsive episodes in rodents following this compound administration can be alarming and detrimental to experimental outcomes. This guide provides a systematic approach to troubleshoot and mitigate these adverse events.
Immediate Steps Upon Observing Tremor or Convulsions:
-
Observe and Document: Carefully record the characteristics of the adverse event, including:
-
Onset and Duration: Time of onset post-administration and the length of the event.
-
Severity: Mild tremors, whole-body tremors, myoclonic jerks, or tonic-clonic convulsions.
-
Associated Behaviors: Note any other abnormal behaviors such as sedation, ataxia, or respiratory changes.[1]
-
-
Ensure Animal Welfare:
-
Place the animal in a cage with soft bedding to prevent injury.
-
If convulsions are severe or prolonged, consider humane euthanasia according to your institution's approved protocols.
-
-
Review Experimental Protocol:
-
Dosage: Verify the administered dose. Tremors and convulsions are typically associated with high, often lethal, doses of this compound.[2]
-
Route of Administration: Confirm the route of administration (e.g., intravenous, oral). The route can significantly impact the drug's bioavailability and peak plasma concentration.
-
Vehicle: Ensure the vehicle used to dissolve this compound is appropriate and has been tested for any confounding neuroactive effects.
-
Investigating the Cause and Implementing Corrective Actions:
| Potential Cause | Troubleshooting Steps | Corrective Actions |
| This compound Overdose | Review dose calculations and preparation procedures. Compare the administered dose to established lethal dose (LD50) values. | Reduce the dose of this compound in subsequent experiments. Conduct a dose-response study to determine the maximum tolerated dose (MTD) in your specific rodent strain and experimental conditions. |
| Rapid Intravenous Injection | Assess the rate of intravenous administration. | Slow down the rate of intravenous infusion to avoid rapid peaks in plasma concentration. |
| Off-Target Pharmacological Effects | Consider the possibility of high-dose this compound affecting other neurotransmitter systems beyond its primary α1-adrenergic and 5-HT1A receptor targets. | Co-administer agents that may counteract these off-target effects (see "Pharmacological Mitigation Strategies" below). |
| Animal Strain or Individual Susceptibility | Review the literature for any known strain-specific sensitivities to this compound or similar compounds. | Consider using a different, less sensitive rodent strain. Increase the number of animals per group to account for individual variability. |
Pharmacological Mitigation Strategies (Experimental)
Should dose reduction not be a viable option for the experimental design, the following pharmacological interventions may be explored to counteract this compound-induced tremors and convulsions. These are based on the potential underlying mechanisms and general principles of treating drug-induced seizures.
| Intervention | Rationale | Suggested Agent(s) | Experimental Protocol |
| Enhance GABAergic Inhibition | Drug-induced seizures often result from an imbalance between excitatory and inhibitory neurotransmission. Enhancing the activity of the inhibitory neurotransmitter GABA can help restore this balance.[3][4] | Diazepam, Lorazepam (Benzodiazepines) | Administer a benzodiazepine prophylactically before this compound administration or therapeutically at the first sign of tremor. A dose-response for the benzodiazepine should be established to determine an effective dose that does not cause excessive sedation. |
| Modulate Dopaminergic Pathways | High-dose this compound may exhibit weak dopamine D2 receptor antagonism, potentially contributing to motor side effects. | Levodopa (dopamine precursor) | Pre-treatment with Levodopa could be investigated to see if it alleviates tremor. Careful dose selection is crucial to avoid confounding behavioral effects. |
| Block Serotonergic Overstimulation | While 5-HT1A agonism is generally associated with anticonvulsant properties, overstimulation of serotonin receptors can sometimes lead to adverse neurological effects. | WAY-100635 (selective 5-HT1A antagonist) | Co-administration of a 5-HT1A antagonist could be explored to determine the role of this receptor in this compound-induced side effects. |
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism behind this compound-induced tremors and convulsions?
A1: The exact mechanism is not fully elucidated, but it is likely multifactorial and occurs at high, supra-therapeutic doses. The primary therapeutic actions of this compound are α1-adrenoceptor antagonism and 5-HT1A receptor agonism.[5] However, at toxic doses, off-target effects may come into play. One study suggests that high doses of this compound can have a weak antagonistic effect on central dopamine D2 receptors and may also increase the turnover of noradrenaline and dopamine.[6][7] Disruption in dopaminergic and noradrenergic pathways is known to be involved in the generation of tremors. The convulsive activity may stem from a significant imbalance in excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission, a common pathway for drug-induced seizures.
Q2: At what doses are tremors and convulsions typically observed in rodents?
A2: These severe adverse effects are generally seen at or near lethal doses. A toxicological study reported the following LD50 values for this compound:
| Species | Route of Administration | LD50 (mg/kg) |
| Mouse | Oral | 508 - 750 |
| Mouse | Intravenous | 140 - 260 |
| Rat | Oral | 508 - 750 |
| Rat | Intravenous | 140 - 260 |
Tremors and convulsions were noted as signs of toxicity preceding death in these acute toxicity studies.[1][2]
Q3: Are there any known premonitory signs for this compound-induced seizures?
A3: Yes, tremors are a predominant premonitory clinical sign for drug-induced seizures in rodents.[8][9] Other signs that may precede convulsions include myoclonus, salivation, and changes in motor activity such as ataxia or decreased activity.[8][9] Close observation of the animals following high-dose this compound administration is crucial for early detection.
Q4: How can I differentiate between this compound-induced tremors and other sources of tremor?
A4: To confirm that the tremors are drug-induced, it is important to include a vehicle-control group in your study. This group will receive the same volume of the vehicle used to dissolve this compound, administered via the same route. The absence of tremors in the control group would strongly suggest that this compound is the causative agent. Additionally, the temporal relationship between drug administration and the onset of tremors is a key indicator.
Q5: What are the best practices for monitoring rodents for these adverse events?
A5: A combination of behavioral observation and physiological monitoring is recommended:
-
Behavioral Assessment: Utilize a standardized scoring system to quantify the severity of tremors and seizures. This could range from a simple qualitative assessment (e.g., absent, mild, severe) to a more detailed scoring scale like the Racine scale for seizures.
-
Video Monitoring: Continuous video recording allows for detailed post-hoc analysis of the behavioral manifestations of the adverse events without disturbing the animals.
-
Electroencephalography (EEG): For a more definitive assessment of convulsive activity, EEG monitoring can be employed to detect seizure-related electrical activity in the brain.[8][9] This can help differentiate true convulsive seizures from other motor disturbances.
Experimental Protocols
Protocol 1: Assessment of Drug-Induced Tremor in Mice
This protocol is adapted from general methods for analyzing drug-induced tremors.[10][11][12]
-
Animal Preparation:
-
Acclimatize male C57BL/6J mice to the testing room for at least 1 hour before the experiment.
-
House animals individually during the observation period.
-
-
Drug Administration:
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, oral gavage, or intravenous).
-
-
Tremor Observation and Scoring:
-
Place the mouse in a transparent observation chamber immediately after injection.
-
Observe for the presence of tremors for a predefined period (e.g., 30-60 minutes).
-
Score the intensity of tremors at regular intervals (e.g., every 5 minutes) using a scale such as:
-
0 = No tremor
-
1 = Mild, intermittent tremor of the head or tail
-
2 = Moderate, persistent tremor of the head and trunk
-
3 = Severe, whole-body tremor affecting posture
-
-
-
Automated Tremor Analysis (Optional):
-
For a more quantitative assessment, use a tremor monitor or a force-plate actimeter that can detect and quantify fine movements in specific frequency ranges.
-
Protocol 2: Assessment of Drug-Induced Seizures in Rats
This protocol is based on general procedures for evaluating convulsive activity.[3][6]
-
Animal Preparation:
-
Surgically implant EEG electrodes over the cortex of adult male Wistar rats and allow for a recovery period of at least one week.
-
Acclimatize the rats to the recording chamber.
-
-
Drug Administration:
-
Administer a high dose of this compound or vehicle.
-
-
Seizure Monitoring:
-
Simultaneously record video and EEG data.
-
Observe the animals for behavioral signs of seizures and score them according to the Racine scale:
-
Stage 1: Mouth and facial movements
-
Stage 2: Head nodding
-
Stage 3: Forelimb clonus
-
Stage 4: Rearing with forelimb clonus
-
Stage 5: Rearing and falling with generalized tonic-clonic convulsions
-
-
Analyze the EEG recordings for epileptiform discharges (e.g., spike-and-wave activity).
-
-
Mitigation Arm (Optional):
-
In a separate cohort of animals, administer a potential mitigating agent (e.g., diazepam) at a predetermined time before or after this compound administration and assess for a reduction in seizure severity and/or frequency.
-
Signaling Pathways and Experimental Workflows
Caption: Therapeutic mechanism of this compound.
Caption: Hypothesized pathways of this compound-induced adverse effects.
Caption: Troubleshooting workflow for adverse events.
References
- 1. e-lactancia.org [e-lactancia.org]
- 2. [Toxicologic study on the antihypertensive agent this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of drug‐induced seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzodiazepine partially reverses tonic-clonic seizures induced by thiocolchicoside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of this compound on rat brain catecholamine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. EEG: Characteristics of drug-induced seizures in rats, dogs and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The analysis of drug-induced tremor in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of drug-induced tremor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The analysis of drug-induced tremor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting Urapidil dosage to minimize impact on heart rate in vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the in vivo use of Urapidil. The focus is on adjusting dosage to minimize effects on heart rate while achieving desired blood pressure reduction.
Frequently Asked questions (FAQs)
Q1: What is the primary mechanism of action for this compound that allows it to lower blood pressure with minimal impact on heart rate?
A1: this compound has a dual mechanism of action. It acts as a peripheral antagonist of postsynaptic α1-adrenoceptors, leading to vasodilation and a reduction in peripheral resistance.[1] Concurrently, it functions as a central agonist at serotonin 5-HT1A receptors.[1][2][3] This central action is believed to modulate the baroreceptor reflex, blunting the compensatory reflex tachycardia that is often seen with other vasodilators.[2]
Q2: I am observing reflex tachycardia in my animal model after this compound administration. What could be the cause?
A2: While this compound is known to cause less reflex tachycardia than other α1-blockers, it can still occur, particularly at lower doses where the peripheral α1-blocking effect may predominate over the central 5-HT1A agonism.[4] Consider the following:
-
Dose: Too low a dose might not sufficiently engage the central sympatholytic mechanism.
-
Anesthesia: The type of anesthetic used can influence cardiovascular reflexes. Some anesthetics may interfere with the central effects of this compound.
-
Animal Strain: Different animal strains may exhibit varying sensitivities to this compound's central and peripheral effects.
Q3: Can this compound cause bradycardia?
A3: Yes, under certain experimental conditions, bradycardia has been observed. In anesthetized rats, a depressor response accompanied by bradycardia was noted at a dose of 0.1 mg/kg i.v.[5] This effect was abolished by vagotomy, suggesting a vagal mechanism.[5] If you observe significant bradycardia, it could be dose-dependent or related to the specific experimental model and anesthetic regimen.
Q4: What is a suitable vehicle for dissolving this compound for intravenous administration in rats?
A4: For in vivo administration in rodents, this compound can be formulated in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[6] For clinical and larger animal studies, this compound is often diluted in 0.9% sodium chloride or 5% or 10% glucose solutions.[7] It is crucial to ensure the solution is clear and fully dissolved before administration.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent blood pressure reduction | - Improper drug preparation or storage.- Incorrect administration.- Animal stress. | - Ensure this compound is fully dissolved in the recommended vehicle.- Verify dose calculations and administration technique (e.g., catheter placement for i.v. infusion).- Allow for adequate acclimatization of animals to the experimental setup to minimize stress-induced blood pressure fluctuations. |
| Unexpected increase in heart rate (Tachycardia) | - Dose may be too low to engage the central 5-HT1A-mediated sympatholytic effect.- Predominance of peripheral α1-adrenoceptor blockade. | - Perform a dose-response study to identify the optimal dose that balances blood pressure reduction with minimal heart rate change.- Consider a slow-infusion protocol rather than a bolus injection to achieve a more stable plasma concentration. |
| Unexpected decrease in heart rate (Bradycardia) | - High dose leading to a strong central effect or vagal stimulation.[5]- Interaction with anesthetic agents. | - Reduce the dose of this compound.- If using anesthesia, review its potential cardiovascular side effects and consider alternative anesthetics. |
| No significant effect on blood pressure | - Insufficient dose.- Drug degradation.- Animal model resistance. | - Increase the dose in a stepwise manner.- Prepare fresh drug solutions for each experiment.- Verify the suitability of the chosen animal model for hypertension research. |
Experimental Protocols
Intravenous Infusion of this compound in Conscious Rats
This protocol is designed for the continuous intravenous infusion of this compound in conscious, freely moving rats to assess its dose-dependent effects on mean arterial pressure (MAP) and heart rate (HR).
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)[6]
-
Sterile 0.9% Saline
-
Infusion pump
-
Vascular access catheters (e.g., for femoral vein and artery)
-
Swivel system for conscious animal infusion and blood pressure monitoring
-
Data acquisition system for recording blood pressure and heart rate
Procedure:
-
Animal Preparation:
-
Surgically implant catheters into the femoral artery (for blood pressure measurement) and femoral vein (for drug infusion) under appropriate anesthesia.
-
Allow animals to recover from surgery for at least 48 hours.
-
Acclimatize the rats to the experimental cages and tethering system.
-
-
This compound Solution Preparation:
-
Dissolve this compound in the recommended vehicle to create a stock solution.
-
On the day of the experiment, dilute the stock solution with sterile saline to the desired final concentrations for infusion. Ensure the solution is clear.
-
-
Experimental Workflow:
-
Connect the rat's arterial catheter to a pressure transducer and the venous catheter to the infusion pump via a swivel.
-
Allow for a stabilization period to obtain baseline MAP and HR readings.
-
Begin the infusion of the vehicle solution at a constant rate (e.g., 1 mL/hr).
-
After a stable vehicle baseline is established, start the this compound infusion at the lowest dose.
-
Administer each dose for a sufficient duration to observe a stable hemodynamic response.
-
Increase the dose in a stepwise manner, allowing for a stabilization period at each new dose.
-
Continuously record MAP and HR throughout the experiment.
-
-
Data Analysis:
-
Calculate the change in MAP and HR from baseline for each dose of this compound.
-
Plot the dose-response curves for the effects of this compound on MAP and HR.
-
Data Presentation
Table 1: Dose-Dependent Effects of Intravenous this compound on Mean Arterial Pressure (MAP) and Heart Rate (HR) in Anesthetized Cats
| This compound Dose (mg/kg, i.v.) | Change in MAP (mmHg) | Change in HR (beats/min) |
| 0.22 | Decrease | Not specified |
| 0.67 | Decrease | Not specified |
| 2.00 | Decrease | Not specified |
Data adapted from a study in chloralose-anesthetized cats.
Table 2: Effects of Oral this compound in Spontaneously Hypertensive Rats (SHR)
| Treatment | Dose | Mean Arterial Pressure (mmHg) | Heart Rate (beats/min) |
| Control (SHR) | - | 176 ± 3 | Not significantly affected |
| This compound (SHR) | 10 mg/kg p.o. twice daily for 3 weeks | 145 ± 5 | Not significantly affected |
Data adapted from a study in conscious, spontaneously hypertensive rats.[8]
Visualizations
Caption: this compound's dual signaling pathway.
Caption: In vivo this compound infusion workflow.
References
- 1. This compound. A reappraisal of its use in the management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound and some analogues with hypotensive properties show high affinities for 5-hydroxytryptamine (5-HT) binding sites of the 5-HT1A subtype and for alpha 1-adrenoceptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute responses to this compound in hypertensive persons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lar.fsu.edu [lar.fsu.edu]
- 6. This compound | Adrenergic Receptor | 5-HT Receptor | TargetMol [targetmol.com]
- 7. This compound Solution for injection Usage - MPI, EU: SmPC - RxReasoner [rxreasoner.com]
- 8. Acute effects of increasing doses of this compound in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Urapidil Receptor Binding Assay Reproducibility
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and ensuring the reproducibility of Urapidil receptor binding assays. This compound is a sympatholytic antihypertensive drug that acts as an antagonist at α1-adrenergic receptors and as an agonist at the 5-HT1A receptor.[1][2] Accurate and reproducible binding data are crucial for understanding its mechanism of action and for the development of new therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound in receptor binding assays?
A1: this compound primarily targets α1-adrenergic receptors (α1-AR) and serotonin 5-HT1A receptors.[1][3] Its antihypertensive effects are attributed to its antagonist activity at vascular α1-adrenoceptors and a central sympatholytic action mediated by 5-HT1A receptor agonism.[3][4]
Q2: Which radioligands are commonly used to study this compound binding?
A2: For studying α1-adrenergic receptors, [3H]-prazosin is a commonly used radioligand.[5][6][7] For the 5-HT1A receptor, [3H]-8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT) is frequently employed.[7][8] Additionally, derivatives of this compound, such as [3H]5-methyl-urapidil, have been developed and used as selective radioligands for the α1A-adrenoceptor subtype.[8][9]
Q3: Why am I seeing high non-specific binding in my assay?
A3: High non-specific binding (NSB) can be caused by several factors in a this compound binding assay. The radioligand may be binding to components other than the receptor, such as lipids, proteins, or the filter apparatus itself.[10] Hydrophobic interactions are a common cause of high NSB. To mitigate this, consider optimizing the assay buffer with agents like bovine serum albumin (BSA), reducing the radioligand concentration, and ensuring adequate washing steps with ice-cold buffer.[10][11] Pre-treating filters with a solution like polyethylenimine (PEI) can also reduce binding to the filter itself.
Q4: My results for this compound binding affinity are not consistent across experiments. What could be the cause?
A4: Poor reproducibility in binding affinity (Ki or IC50 values) can stem from multiple sources. Inconsistent sample preparation, such as variations in membrane protein concentration, is a common culprit.[10] Ensure consistent cell or tissue harvesting and membrane preparation procedures.[12] Variability in reagent preparation, including buffer pH and ionic strength, and deviations in incubation time and temperature can also lead to inconsistent results.[10] It is also crucial to ensure the stability and purity of both the radioligand and this compound.
Q5: How do I differentiate between α1-adrenergic receptor subtypes in my binding assay?
A5: Differentiating between α1-AR subtypes (α1A, α1B, and α1D) requires the use of subtype-selective competitive antagonists in conjunction with a non-subtype-selective radioligand like [3H]-prazosin. For instance, 5-methyl-urapidil shows selectivity for the α1A subtype.[13] By performing competition binding experiments with these selective compounds, you can determine the proportion of each subtype in your tissue or cell preparation.[5][14] It is important to note that radioligand binding remains the most reliable method for quantifying α1-AR subtype proteins, as many commercial antibodies have been found to be non-specific.[15][16]
Quantitative Data Summary
The following table summarizes the binding affinities of this compound and its derivatives for α1-adrenergic and 5-HT1A receptors from various studies. These values can serve as a reference for expected outcomes in your experiments.
| Compound | Receptor Subtype | Radioligand | Tissue/Cell Line | IC50 (nM) | Ki (nM) | Reference |
| This compound | α1-Adrenoceptor | [3H]-Prazosin | Rat Cerebral Cortex | 430 | - | [7] |
| This compound | 5-HT1A | [3H]8-OH-DPAT | Rat Cerebral Cortex | 360 | - | [7] |
| 5-Methyl-urapidil | α1A-Adrenoceptor | [3H]-Prazosin | Rat Vas Deferens | - | 0.6 | [5][6] |
| 5-Methyl-urapidil | α1B-Adrenoceptor | [3H]-Prazosin | Rat Spleen | - | 45 | [5][6] |
| 5-Methyl-urapidil | 5-HT1A | [3H]8-OH-DPAT | Rat Cerebral Cortex | 4 | - | [7] |
Signaling Pathway and Experimental Workflow
To aid in experimental design and data interpretation, the following diagrams illustrate the α1-adrenergic receptor signaling pathway and a typical experimental workflow for a this compound receptor binding assay.
Caption: α1-Adrenergic receptor signaling pathway.
Caption: Experimental workflow for a this compound receptor binding assay.
Detailed Experimental Protocol
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for α1-adrenergic receptors using [3H]-prazosin.
Materials:
-
Membrane Preparation: Homogenates from tissues (e.g., rat cerebral cortex, heart) or cultured cells expressing α1-adrenergic receptors.[5][17]
-
Radioligand: [3H]-prazosin.
-
Competitor: this compound.
-
Non-specific Binding Control: Phentolamine or unlabeled prazosin.[17][18]
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation:
-
Homogenize tissue or cells in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate or individual tubes, set up the following conditions in triplicate:
-
Total Binding: Membrane preparation + [3H]-prazosin.
-
Non-specific Binding: Membrane preparation + [3H]-prazosin + a high concentration of phentolamine (e.g., 10 µM).
-
Competition Binding: Membrane preparation + [3H]-prazosin + varying concentrations of this compound.
-
-
-
Incubation:
-
Add the membrane preparation, radioligand, and competitor/buffer to the wells.
-
Incubate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 40 minutes).[18]
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[18]
-
-
Detection and Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Troubleshooting Guide
This guide addresses common issues encountered during this compound receptor binding assays.
References
- 1. This compound | Adrenergic Receptor | 5-HT Receptor | TargetMol [targetmol.com]
- 2. The effect of this compound, an alpha-1 adrenoceptor antagonist and a 5-HT1A agonist, on the vascular tone of the porcine coronary and pulmonary arteries, the rat aorta and the human pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacologic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of the sympathoinhibitory action of this compound: role of 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subclassification of alpha 1-adrenoceptor recognition sites by this compound derivatives and other selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Subclassification of alpha 1-adrenoceptor recognition sites by this compound derivatives and other selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and some analogues with hypotensive properties show high affinities for 5-hydroxytryptamine (5-HT) binding sites of the 5-HT1A subtype and for alpha 1-adrenoceptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound analogues are potent ligands of the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereoselective binding of niguldipine enantiomers to alpha 1A-adrenoceptors labeled with [3H]5-methyl-urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. swordbio.com [swordbio.com]
- 11. IHCに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists [pubmed.ncbi.nlm.nih.gov]
- 14. Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ten commercial antibodies for alpha-1-adrenergic receptor subtypes are nonspecific - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ten commercial antibodies for alpha-1-adrenergic receptor subtypes are nonspecific | Scilit [scilit.com]
- 17. Specific binding of [3H]prazosin to myocardial cells isolated from adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Alpha-1 adrenoceptor up-regulation induced by prazosin but not KMD-3213 or reserpine in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Long-Term Urapidil Administration in Chronic Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the long-term administration of Urapidil in chronic animal studies. The information is presented in a question-and-answer format to directly address potential issues and provide practical guidance for experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an antihypertensive agent with a dual mechanism of action. It primarily acts as a selective antagonist of peripheral postsynaptic α1-adrenoceptors, leading to vasodilation and a reduction in blood pressure.[1][2] Additionally, it has a central sympatholytic effect, mediated by the stimulation of serotonin 5-HT1A receptors in the brain, which contributes to its blood pressure-lowering effect without causing reflex tachycardia.[1][2]
Q2: What are the common animal models used in chronic this compound studies?
A2: Based on toxicological and pharmacological studies, the most common animal models for this compound research include rats (particularly spontaneously hypertensive rats, SHR), mice, dogs, and cats.[3][4][5]
Q3: What are the recommended methods for long-term this compound administration in animal studies?
A3: For chronic studies, the following administration methods are recommended to ensure consistent drug delivery and minimize animal stress:
-
Osmotic Pumps: These are implantable devices that provide continuous and controlled drug delivery for up to six weeks, making them ideal for long-term studies.[6] They ensure stable plasma concentrations of the drug.
-
Oral Gavage: This method allows for precise dosing, but it is labor-intensive and can be stressful for the animals if performed frequently over a long period. In a three-week study with spontaneously hypertensive rats, this compound was administered twice daily via oral gavage.[4]
-
Administration in Drinking Water: This is a non-invasive method suitable for long-term administration. However, it is crucial to monitor water consumption to ensure accurate dosing, as the drug may alter the taste of the water and affect intake.[7] The stability of this compound in the drinking water over the intended period of administration should also be verified.
Q4: How should I monitor cardiovascular parameters during a chronic this compound study?
A4: The gold standard for monitoring blood pressure and heart rate in conscious, freely moving animals is radiotelemetry . This method provides continuous, real-time data without the stress associated with restraint or handling, leading to more accurate and reliable results.
Troubleshooting Guides
Issue 1: Choosing the Right Dose and Administration Route
Problem: Selecting an appropriate starting dose and the best administration route for a long-term this compound study can be challenging.
Solution: The following table summarizes dosage information from published studies. It is recommended to start with a dose at the lower end of the reported range and adjust based on the observed physiological response.
| Animal Model | Administration Route | Dosage | Study Duration | Observed Effects |
| Rat (SHR) | Oral Gavage | 10 mg/kg twice daily | 3 weeks | Decreased mean arterial pressure and total peripheral resistance.[4] |
| Rat | Oral (in feed) | Up to 250 mg/kg/day | 6 and 12 months | Sedation, ptosis, reduced body weight gain. |
| Dog | Oral (tablets) | Up to 64 mg/kg/day | 6 and 12 months | Sedation, hypersalivation, tremor at doses from 30 mg/kg/day. |
| Dog | Intravenous (bolus + infusion) | 0.1 - 2.5 mg/kg + 0.3 - 7.5 mg/min | Chronic | Dose-dependent reduction in arterial blood pressure. |
Experimental Protocol: Osmotic Pump Implantation and Preparation
This protocol provides a general guideline for using osmotic pumps for continuous this compound delivery.
Experimental workflow for osmotic pump administration of this compound.
Note on this compound Solution Stability: this compound hydrochloride in 0.9% sodium chloride has been shown to be stable in elastomeric infusion pumps for at least 10 days at room temperature, with no more than 5% degradation.[6][8] While this provides some indication of stability in a saline solution, the stability of this compound in drinking water over extended periods has not been explicitly studied. It is therefore highly recommended to conduct an in-house stability study of your prepared this compound solution under your specific experimental conditions (e.g., water type, temperature, light exposure) before initiating a long-term study.
Issue 2: Managing Side Effects
Problem: Animals may exhibit side effects such as sedation, reduced food and water intake, and weight loss during chronic this compound administration.[3]
Solution:
-
Sedation:
-
Observation: Monitor animals closely for the first few days after initiating treatment, as sedation is a common initial side effect.
-
Dose Adjustment: If sedation is severe or persistent, consider reducing the dose. In some cases, tolerance to the sedative effects may develop over time.[9]
-
Environmental Enrichment: Provide a stimulating environment to counteract mild sedation.
-
-
Reduced Food and Water Intake & Weight Loss:
-
Daily Monitoring: Weigh the animals daily and accurately measure their food and water consumption.
-
Palatable Diet: Offer a highly palatable diet or supplemental wet mash to encourage eating.
-
Hydration: If water intake is significantly reduced, consider providing a supplemental source of hydration, such as a gel pack.
-
Dose Adjustment: A decrease in body weight was noted as a criterion of toxicity in feeding studies.[3] If significant weight loss occurs, a dose reduction may be necessary.
-
Signs of Overdose: In cases of acute overdose, animals may exhibit severe sedation, ptosis (drooping eyelids), reduced motility, loss of protective reflexes, hypothermia, gasping for breath, cyanosis, tremor, and convulsions.[10] If an overdose is suspected, discontinue treatment immediately and provide supportive care. This may include fluid therapy to manage hypotension and monitoring of renal function.[11][12]
This compound's Mechanism of Action: Signaling Pathways
The dual-action mechanism of this compound involves both central and peripheral pathways to achieve blood pressure reduction.
Dual mechanism of action of this compound.
This technical support center provides a foundation for conducting chronic animal studies with this compound. However, it is essential to consult relevant institutional animal care and use committee (IACUC) guidelines and to conduct pilot studies to determine the optimal dose and administration strategy for your specific experimental model and research question.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-induced hemodynamic changes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Toxicologic study on the antihypertensive agent this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in normotensive and spontaneously hypertensive rats: the effects on systemic and regional haemodynamics and cardiac mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. Physical and Chemical Stability of this compound in 0.9% Sodium Chloride in Elastomeric Infusion Pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drinking water and drug dosage in rat studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chronic dosing with mirtazapine does not produce sedation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. e-lactancia.org [e-lactancia.org]
- 11. Toxicoses in Animals From Cardiovascular Medications - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 12. Poisonings from Human Prescription Drugs - Special Pet Topics - MSD Veterinary Manual [msdvetmanual.com]
Addressing decreased body weight gain in animals treated with Urapidil
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals who observe decreased body weight gain in animal models treated with Urapidil.
Frequently Asked Questions (FAQs)
Q1: Is a decrease in body weight gain a known effect of this compound in animal studies?
A1: Yes, in toxicology and feeding studies involving rats, decreased body weight gain has been identified as a criterion for toxicity when administering this compound.[1] The dose at which no effect on body weight is observed in rats is reportedly 42 times the therapeutic dose for humans.[1]
Q2: What are the potential mechanisms behind this compound-induced changes in body weight?
A2: this compound has a dual mechanism of action that could potentially influence body weight:
-
α1-adrenoceptor Antagonism: this compound blocks α1-adrenergic receptors, which are involved in regulating metabolism.[2][3][4] Stimulation of these receptors can lead to a favorable metabolic profile, including increased glucose tolerance and lipid metabolism.[2] By blocking these receptors, this compound might alter metabolic processes that affect body weight.
-
5-HT1A Receptor Agonism: this compound also acts as an agonist at serotonin 5-HT1A receptors in the central nervous system.[3][4][5] Serotonin systems, particularly involving 5-HT1A and other related receptors, play a pivotal role in appetite control, satiation, and satiety.[6][7] Activation of these pathways can lead to reduced food intake (hypophagia) and has been a target for anti-obesity drugs.[7]
Q3: Our study shows significant weight differences. How can we determine if this is due to reduced appetite or a direct metabolic effect of this compound?
A3: The most effective method to differentiate between appetite suppression (anorexia) and metabolic changes is to conduct a pair-feeding study .[8] In this type of study, a control group of animals is given the same amount of food that the this compound-treated group consumes voluntarily.[8][9] If the pair-fed control group loses a similar amount of weight as the treated group, the effect is likely due to reduced caloric intake. If the this compound-treated group loses significantly more weight than the pair-fed group, it suggests a direct metabolic effect of the drug.[8]
Troubleshooting Guide
Observing a decrease in body weight gain in this compound-treated animals requires a systematic approach to identify the cause and mitigate potential confounding effects on your study's primary endpoints.
Initial Assessment
-
Symptom: Unexpected decrease in body weight gain or frank weight loss in the this compound treatment group compared to the vehicle control group.
-
First Steps:
-
Verify Data: Double-check all animal weighing procedures and data records for potential errors.
-
Monitor Food & Water Intake: Quantify daily food and water consumption for all groups. A significant decrease in food intake in the treated group is a primary indicator of appetite suppression.
-
General Health Assessment: Observe animals for other clinical signs of toxicity, such as sedation, lethargy, or changes in behavior, which could indirectly affect feeding behavior.[1] this compound is known to have a central sedative action in mice and rats.[10]
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting decreased body weight gain.
Potential Mechanisms of Action on Body Weight
This compound's dual receptor activity may contribute to changes in body weight through central and peripheral pathways.
Experimental Protocols
Protocol: Pair-Feeding Study in Rodents
This protocol is designed to determine if the effect of a test compound (this compound) on body weight is due to reduced food intake or a direct metabolic effect.[8]
Objective: To match the caloric intake of a control group to that of the this compound-treated group.
Groups:
-
Group A (Ad libitum Control): Vehicle-treated, free access to food and water.
-
Group B (this compound-Treated): this compound-treated, free access to food and water.
-
Group C (Pair-Fed Control): Vehicle-treated, restricted food access.
Methodology:
-
Acclimation: Acclimate all animals to individual housing and the specific diet for at least 3-5 days. Record baseline body weight and food intake for 2-3 days before the start of treatment.[11]
-
Treatment Initiation (Day 0):
-
Begin daily administration of this compound or vehicle to Groups B and A/C, respectively.
-
Measure the precise amount of food (in grams) provided to each animal in Groups A and B.
-
-
Daily Measurements (Day 1 onwards):
-
Each morning, weigh the remaining food from the hoppers of all animals in Group B (this compound-Treated).
-
Calculate the average amount of food consumed by Group B over the previous 24 hours.
-
Provide each animal in Group C (Pair-Fed) with the exact average amount of food consumed by Group B on the previous day.[9][11] It's crucial to provide the food at the same time each day, typically at the beginning of the dark cycle when rodents are most active.[9]
-
Provide fresh, pre-weighed food to Groups A and B.
-
Record the body weight of every animal daily.[12]
-
-
Duration: Continue the protocol for the planned duration of the study or until a clear trend is established (typically 7-14 days).
-
Data Analysis:
-
Compare the body weight change curves of all three groups.
-
If Body Weight (Group B) ≈ Body Weight (Group C): The weight loss observed with this compound is primarily due to its effect on reducing appetite.
-
If Body Weight (Group B) < Body Weight (Group C): this compound likely has a direct metabolic effect that contributes to weight loss, independent of its effect on food intake.[8]
-
Data Presentation
The following tables are templates for organizing data from your studies.
Table 1: Summary of Body Weight and Food Intake Data
| Treatment Group | N | Initial Body Weight (g) | Final Body Weight (g) | Total Weight Gain (g) | Average Daily Food Intake (g) |
| Control (Ad Libitum) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | |
| This compound-Treated | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | |
| Pair-Fed Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Organ Weight Data
Note: In cases of significant body weight changes, organ-to-body weight ratios can be misleading. It is recommended to also calculate and analyze organ-to-brain weight ratios, as brain weight is generally less affected by treatment-induced body weight changes.[13]
| Treatment Group | N | Liver Weight (g) | Liver-to-Body Weight (%) | Liver-to-Brain Weight Ratio | Kidney Weight (g) | Kidney-to-Body Weight (%) | Kidney-to-Brain Weight Ratio |
| Control (Ad Libitum) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | |
| This compound-Treated | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | |
| Pair-Fed Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
References
- 1. [Toxicologic study on the antihypertensive agent this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of α1-Adrenergic Receptors in Regulating Metabolism: Increased Glucose Tolerance, Leptin Secretion, and Lipid Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. The mechanism of the sympathoinhibitory action of this compound: role of 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence for the interaction of this compound with 5-HT1A receptors in the brain leading to a decrease in blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serotonin (5-HT) drugs: effects on appetite expression and use for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of feeding behavior in laboratory mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. [Studies on the effect of this compound on the central nervous system and various organ functions in animal experiments (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 13. research.rutgers.edu [research.rutgers.edu]
Refining experimental design to account for Urapidil's biphasic effects
This guide provides troubleshooting advice and detailed protocols for researchers investigating the complex, biphasic effects of Urapidil. This compound's dual mechanism of action—peripheral α1-adrenergic receptor antagonism and central 5-HT1A receptor agonism—presents unique challenges in experimental design. This resource is intended to help you refine your methodologies and interpret your results accurately.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism behind this compound's biphasic effect on blood pressure?
A1: this compound exhibits a biphasic effect due to its action on two distinct receptor systems, which are engaged at different effective concentrations and anatomical locations.[1][2]
-
Peripheral α1-Adrenoceptor Antagonism: At lower concentrations, this compound primarily acts as an antagonist at α1-adrenergic receptors on vascular smooth muscle.[3][4] This blocks norepinephrine-induced vasoconstriction, leading to vasodilation and a decrease in peripheral resistance, which lowers blood pressure.[5][6] This peripheral action is often accompanied by a reflex tachycardia.[1][2]
-
Central 5-HT1A Receptor Agonism: At higher concentrations, this compound acts as an agonist at serotonin 5-HT1A receptors located in the brainstem.[3][7] Activation of these receptors reduces sympathetic outflow from the central nervous system (CNS).[7][8] This central action not only contributes to blood pressure reduction but also blunts the reflex tachycardia that is typically seen with peripheral vasodilators.[1][2]
Q2: My in-vivo experiment shows variable heart rate response to this compound (sometimes tachycardia, sometimes no change). Why is this happening?
A2: This variability is a classic manifestation of this compound's biphasic nature. A lower dose will predominantly cause peripheral α1-blockade, leading to a drop in blood pressure and a compensatory reflex tachycardia.[1][2] As the dose is increased, the central 5-HT1A agonistic effect becomes more pronounced, which suppresses the sympathetic nervous system and counteracts the reflex tachycardia.[1][9] Therefore, the heart rate response is highly dependent on the dose administered.
Q3: How can I experimentally isolate and confirm the α1-adrenergic antagonist activity of this compound?
A3: To specifically investigate the α1-antagonist effect, you should design experiments that either exclude the central 5-HT1A effect or block it.
-
Use a Selective α1-Agonist: In an in-vitro tissue bath or in-vivo model, demonstrate that this compound can block the contractile or pressor response to a selective α1-agonist like phenylephrine or cirazoline.[10][11]
-
Competitive Antagonism Assay: Pre-incubate your tissue preparation or pre-treat your animal model with a selective 5-HT1A antagonist (e.g., WAY-100635) before administering this compound. This will isolate the α1-mediated effects.
-
Receptor Binding Assay: Perform a competitive radioligand binding assay using a selective α1-adrenoceptor radioligand, such as [³H]-Prazosin, to determine this compound's binding affinity (Ki) for the receptor.[12]
Q4: What is the best approach to specifically measure the 5-HT1A receptor agonist activity?
A4: To measure the 5-HT1A component, you must control for the α1-antagonist action.
-
Central Administration: In animal models, administer this compound directly to the CNS (e.g., intracerebroventricularly or intracisternally) to bypass peripheral α1-receptors and preferentially engage central 5-HT1A receptors.[7][13]
-
Use a Selective 5-HT1A Antagonist: Demonstrate that the hypotensive or sympatho-inhibitory effect of centrally administered this compound can be reversed by a selective 5-HT1A antagonist, such as spiroxatrine.[14][15]
-
Functional Assays: In cell lines expressing 5-HT1A receptors, measure downstream signaling events. A common method is the [35S]GTPγS binding assay, which measures G-protein activation following receptor agonism.[16] Another approach is to measure the inhibition of forskolin-stimulated cAMP accumulation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in blood pressure readings between subjects. | The administered dose may be on the cusp between peripheral-only and central-plus-peripheral effects. | Perform a more detailed dose-response curve with smaller dose increments to clearly define the biphasic transition point in your specific model. |
| Unexpected lack of tachycardia at low this compound doses. | The animal model may have a blunted baroreflex, or the "low dose" may be high enough to have a partial central effect. | Verify the integrity of the baroreceptor reflex in your model using a standard agent like sodium nitroprusside. Re-evaluate your dose range. |
| In-vitro tissue bath experiments show inconsistent relaxation/contraction. | The tissue used may not express the target receptor in sufficient density, or there may be confounding endogenous factors. | Confirm receptor expression (α1-adrenoceptor or 5-HT1A) in your tissue of choice (e.g., rat aorta, porcine coronary artery) via qPCR or Western blot.[17] Ensure proper buffer oxygenation and temperature control. |
| Difficulty replicating binding affinity (Ki) values from the literature. | Experimental conditions such as radioligand concentration, incubation time, temperature, or buffer composition differ. | Strictly adhere to a validated protocol.[12] Ensure the radioligand is not degraded and perform a saturation binding experiment to determine the Kd of your radioligand in your system before running competition assays. |
Data Presentation: this compound Receptor Affinity & Potency
The following table summarizes quantitative data on this compound's interaction with its primary targets. Note that specific values can vary based on experimental conditions and tissue/cell type.
| Parameter | Receptor Target | Value | Species/System | Reference |
| Binding Affinity (Ki) | α1-Adrenoceptor | ~15 nM | Rat Cerebral Cortex | [7] |
| 5-HT1A Receptor | ~3.3 nM | Rat Cerebral Cortex | [7] | |
| Functional Potency (pD2) | α1-Adrenoceptor (Antagonism vs. Phenylephrine) | 7.4 | Rat Aorta | [17] |
| Hypotensive Effect (Dose) | Central Administration (Intracisternal) | 50-400 µg | Anesthetized Cat | [13] |
| Peripheral Administration (Intravenous) | 25-50 mg | Hypertensive Patients | [18] |
Experimental Protocols
Protocol 1: In-Vivo Assessment of Biphasic Cardiovascular Effects in Rats
Objective: To differentiate the peripheral and central cardiovascular effects of this compound by comparing intravenous (IV) and intracerebroventricular (ICV) administration.
Materials:
-
Male Wistar or Spontaneously Hypertensive Rats (SHR) (250-300g)
-
This compound hydrochloride solution (sterile saline)
-
Anesthetic (e.g., isoflurane or urethane)
-
Catheters for femoral artery and vein
-
Stereotaxic apparatus for ICV cannulation
-
Blood pressure transducer and data acquisition system
-
Selective α1-antagonist (Prazosin), Selective 5-HT1A antagonist (WAY-100635)
Methodology:
-
Anesthetize the rat and surgically implant catheters into the femoral artery (for blood pressure monitoring) and femoral vein (for IV drug administration).
-
For central administration studies, place the rat in a stereotaxic frame and implant a cannula into a lateral cerebral ventricle. Allow for recovery if conducting a conscious animal study.
-
Allow the animal to stabilize for at least 30 minutes until blood pressure and heart rate are consistent.
-
Group 1 (IV Administration): Administer bolus IV injections of this compound in increasing doses (e.g., 0.1, 0.5, 1.0, 2.0 mg/kg). Record mean arterial pressure (MAP) and heart rate (HR) continuously.
-
Group 2 (ICV Administration): Administer microinjections of this compound in increasing doses (e.g., 10, 50, 100 µg) via the ICV cannula. Record MAP and HR continuously.
-
Control Groups: To confirm receptor specificity, pre-treat separate groups of animals with Prazosin (IV) before the this compound IV protocol, or with WAY-100635 (IV or ICV) before the this compound ICV protocol.
-
Data Analysis: Plot dose-response curves for the change in MAP and HR for both IV and ICV routes. Compare the curves to assess the contribution of peripheral vs. central actions.
Protocol 2: In-Vitro Functional Assay - α1-Adrenoceptor Antagonism in Rat Aorta
Objective: To quantify this compound's antagonist potency at α1-adrenoceptors.
Materials:
-
Thoracic aortas from male Wistar rats
-
Krebs-Henseleit buffer
-
Organ bath system with force-displacement transducers
-
Phenylephrine (α1-agonist)
-
This compound stock solutions
Methodology:
-
Euthanize a rat and carefully dissect the thoracic aorta, placing it in cold Krebs-Henseleit buffer.
-
Clean the aorta of connective tissue and cut it into 2-3 mm rings. The endothelium may be mechanically removed by gently rubbing the luminal surface if desired, as its presence can influence vascular tone.[17]
-
Mount the aortic rings in organ baths containing oxygenated (95% O₂/5% CO₂) Krebs-Henseleit buffer at 37°C.
-
Apply a resting tension of ~1.5-2.0 g and allow the rings to equilibrate for 60-90 minutes, replacing the buffer every 15-20 minutes.
-
Construct a cumulative concentration-response curve for the α1-agonist phenylephrine (e.g., 1 nM to 100 µM) to establish a baseline maximum contraction.
-
Wash the tissues and allow them to return to baseline tension.
-
Incubate the rings with a single concentration of this compound (e.g., 10 nM, 100 nM, 1 µM) for 30 minutes.
-
In the continued presence of this compound, repeat the cumulative concentration-response curve for phenylephrine.
-
Data Analysis: The antagonist effect of this compound will cause a rightward shift in the phenylephrine concentration-response curve.[14] This shift can be used to calculate the pA₂ value (a measure of antagonist potency) via a Schild plot analysis.
Visualizations: Pathways and Workflows
The following diagrams illustrate the key concepts and experimental logic for studying this compound.
Caption: this compound's dual signaling pathways at peripheral and central receptors.
Caption: Experimental workflow for dissecting this compound's biphasic effects.
References
- 1. This compound, a multiple-action alpha-blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. An In-depth Analysis of this compound's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]
- 5. This compound. A reappraisal of its use in the management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha1‐Adrenergic Blockers: Current Usage Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental studies on the neurocardiovascular effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evidence for the interaction of this compound with 5-HT1A receptors in the brain leading to a decrease in blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. research.rug.nl [research.rug.nl]
- 11. On the mechanism of the hypotensive action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Central and peripheral cardiovascular actions of this compound in normotensive and Goldblatt hypertensive animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interaction of this compound with brain serotonin-1A receptors increases the blood pressure reduction due to peripheral alpha-adrenoceptor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The mechanism of the sympathoinhibitory action of this compound: role of 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The effect of this compound, an alpha-1 adrenoceptor antagonist and a 5-HT1A agonist, on the vascular tone of the porcine coronary and pulmonary arteries, the rat aorta and the human pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Acute responses to this compound in hypertensive persons - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Urapidil vs. Prazosin: A Comparative Analysis of α1-Adrenoceptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Urapidil and Prazosin, two antagonists of the α1-adrenoceptor. The information presented herein is based on experimental data from peer-reviewed scientific literature, focusing on their receptor binding profiles, functional antagonism, and hemodynamic effects. This document aims to serve as a valuable resource for researchers and professionals involved in pharmacological studies and drug development.
Introduction
This compound and Prazosin are both effective antihypertensive agents that exert their primary therapeutic effect through the blockade of α1-adrenergic receptors. This antagonism leads to vasodilation and a subsequent reduction in blood pressure. However, key differences in their pharmacological profiles, particularly concerning α1-adrenoceptor subtype selectivity and effects on central nervous system receptors, result in distinct hemodynamic and clinical characteristics. This compound, in addition to its α1-adrenoceptor antagonism, exhibits agonist activity at central serotonin 5-HT1A receptors, which contributes to a blunted reflex tachycardia, a common side effect observed with selective α1-blockers like Prazosin.[1][2]
Comparative Data on Receptor Binding Affinity
The affinity of a drug for its receptor is a critical determinant of its potency and selectivity. The following table summarizes the binding affinities (expressed as pKi values, the negative logarithm of the inhibition constant, Ki) of 5-methyl-urapidil (a potent derivative of this compound) and Prazosin for the three subtypes of the α1-adrenoceptor: α1A, α1B, and α1D. Higher pKi values indicate greater binding affinity.
| Compound | α1A-adrenoceptor (pKi) | α1B-adrenoceptor (pKi) | α1D-adrenoceptor (pKi) | Reference |
| 5-Me-Urapidil | 8.8 | 7.4 | 7.9 | [3] |
| Prazosin | 9.1 | 9.4 | 9.2 | [3] |
Data from a study utilizing cloned human α1-adrenoceptor subtypes expressed in HeLa cells.[3]
As the data indicates, Prazosin is a non-selective antagonist with high affinity for all three α1-adrenoceptor subtypes. In contrast, 5-methyl-urapidil demonstrates a degree of selectivity, with a notably higher affinity for the α1A-subtype compared to the α1B and α1D-subtypes.[3][4][5][6] This selectivity profile may contribute to differences in tissue-specific effects and overall side-effect profiles.
Hemodynamic Effects: A Comparative Summary
The differential receptor binding profiles of this compound and Prazosin translate into distinct hemodynamic consequences. The following table provides a comparative summary of their effects on key cardiovascular parameters as observed in human and animal studies.
| Hemodynamic Parameter | This compound | Prazosin | Key Observations | References |
| Mean Arterial Pressure | ↓↓↓ | ↓↓↓ | Both drugs produce a significant and comparable decrease in blood pressure. | |
| Heart Rate | ↔ or ↑ | ↑↑ | This compound causes significantly less reflex tachycardia compared to Prazosin. This is attributed to its central 5-HT1A agonism which dampens the sympathetic response. | |
| Systemic Vascular Resistance | ↓↓↓ | ↓↓↓ | Both drugs effectively reduce peripheral vascular resistance. | |
| Cardiac Output | ↔ or ↑ | ↑ | Prazosin tends to cause a more pronounced increase in cardiac output, likely secondary to the stronger reflex tachycardia. |
Experimental Protocols
Radioligand Binding Assay for α1-Adrenoceptor Subtype Affinity
This protocol outlines a typical competitive radioligand binding assay to determine the affinity of test compounds like this compound and Prazosin for α1-adrenoceptor subtypes.
Objective: To determine the inhibition constant (Ki) of this compound and Prazosin for α1A, α1B, and α1D-adrenoceptor subtypes.
Materials:
-
Cell membranes from cell lines stably expressing human α1A, α1B, or α1D-adrenoceptors (e.g., HEK293 or CHO cells).
-
[³H]-Prazosin (radioligand).
-
This compound and Prazosin (unlabeled competitor ligands).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor subtype of interest and prepare a membrane fraction by differential centrifugation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membrane preparation.
-
A fixed concentration of [³H]-Prazosin (typically at its Kd concentration).
-
Increasing concentrations of the unlabeled competitor (this compound or Prazosin).
-
For total binding, add assay buffer instead of the competitor.
-
For non-specific binding, add a high concentration of a non-radioactive α1-antagonist (e.g., phentolamine).
-
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of specific [³H]-Prazosin binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inositol Phosphate Accumulation Assay for Functional Antagonism
This assay measures the functional consequence of α1-adrenoceptor blockade, which is the inhibition of agonist-induced Gq protein signaling.
Objective: To determine the potency of this compound and Prazosin in antagonizing agonist-induced inositol phosphate (IP) accumulation.
Materials:
-
Whole cells expressing the α1-adrenoceptor subtype of interest.
-
[³H]-myo-inositol.
-
An α1-adrenoceptor agonist (e.g., phenylephrine).
-
This compound and Prazosin.
-
Lithium chloride (LiCl) solution.
-
Dowex anion-exchange resin.
Procedure:
-
Cell Labeling: Incubate the cells with [³H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.
-
Pre-incubation with Antagonist: Wash the cells and pre-incubate them with increasing concentrations of this compound or Prazosin for a defined period.
-
Agonist Stimulation: Add a fixed concentration of the α1-agonist (e.g., phenylephrine at its EC₈₀ concentration) in the presence of LiCl. LiCl inhibits the degradation of inositol monophosphate (IP1), allowing it to accumulate.
-
Assay Termination and Lysis: Stop the reaction by adding a strong acid (e.g., perchloric acid) and lyse the cells.
-
Separation of Inositol Phosphates: Neutralize the cell lysates and apply them to Dowex anion-exchange columns.
-
Elution and Quantification: Wash the columns and elute the total inositol phosphates with a suitable buffer. Measure the radioactivity of the eluate using a scintillation counter.
-
Data Analysis:
-
Plot the amount of [³H]-inositol phosphate accumulation against the logarithm of the antagonist concentration.
-
Determine the IC₅₀ value for the inhibition of the agonist response.
-
Calculate the functional antagonist potency (pA₂ value) using the Schild equation.
-
Visualizations
Caption: α1-Adrenoceptor signaling cascade.
References
- 1. Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Methyl-urapidil discriminates between subtypes of the alpha 1-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Subclassification of alpha 1-adrenoceptor recognition sites by this compound derivatives and other selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Subclassification of alpha 1-adrenoceptor recognition sites by this compound derivatives and other selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppression of reflex tachycardia following alpha-adrenoceptor blockade in conscious dogs: comparison of this compound with prazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of adrenoceptor blockade and hypotension elicited by this compound and prazosin in conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Central Effects of Urapidil and Clonidine in Rodent Models
An objective guide for researchers on the centrally-mediated antihypertensive actions of Urapidil and Clonidine, supported by experimental data from rodent studies.
This guide provides a detailed comparison of the central nervous system effects of two clinically significant antihypertensive agents, this compound and Clonidine. By examining their distinct mechanisms of action, receptor affinities, and resulting hemodynamic effects in rodent models, this document aims to equip researchers, scientists, and drug development professionals with the critical data needed to inform preclinical study design and interpretation.
Central Mechanisms of Action: A Tale of Two Receptors
While both this compound and Clonidine lower blood pressure through actions within the central nervous system, they do so by targeting different receptor systems.
Clonidine , a classical centrally-acting antihypertensive, primarily functions as an α2-adrenergic receptor agonist .[1][2] In the brainstem, stimulation of these presynaptic α2-adrenoceptors inhibits the release of norepinephrine.[2] This leads to a reduction in sympathetic outflow from the vasomotor center, resulting in decreased peripheral vascular resistance and a subsequent drop in blood pressure.[2] This central sympatholytic effect is also responsible for the characteristic bradycardia and sedative effects observed with Clonidine administration.[1][3]
This compound exhibits a more complex, dual central mechanism of action. It acts as a postsynaptic α1-adrenoceptor antagonist , which contributes to its peripheral vasodilatory effects.[3][4] However, a key component of its central action is its agonistic activity at serotonin 5-HT1A receptors .[5][6][7] Activation of 5-HT1A receptors in the medulla oblongata is believed to decrease the firing of serotonergic neurons, reducing their excitatory input to sympathetic neurons and thereby contributing to a decrease in blood pressure.[5] This 5-HT1A agonism is thought to be responsible for the lack of reflex tachycardia often seen with pure α1-antagonists.[5]
Figure 1. Central signaling pathways of Clonidine and this compound.
Comparative Hemodynamic Effects Following Central Administration
Direct administration of these agents into the central nervous system of rodent models allows for the specific investigation of their central effects, minimizing confounding peripheral actions. Studies utilizing intracerebroventricular (ICV) or intracisternal injections have revealed key differences in their hemodynamic profiles.
In conscious, spontaneously hypertensive rats (SHR), only Clonidine, administered both ICV and intravenously, was found to decrease sympathetic nerve activity.[4][8] In contrast, centrally administered this compound did not significantly affect sympathetic nerve activity but did decrease heart rate, an effect consistent with a central mode of action.[4][8]
In anesthetized cats, ICV administration of Clonidine (30 µg) produced both hypotension and bradycardia.[3] this compound (129 µg) administered into the fourth ventricle also caused a decrease in arterial pressure (9.7 ± 3.0 mm Hg), but was ineffective when injected into the lateral ventricle.[3]
| Drug | Animal Model | Route of Central Administration | Dose | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Effect on Sympathetic Nerve Activity | Reference |
| Clonidine | Anesthetized Cat | Lateral Ventricle | 30 µg | ↓ | ↓ (Bradycardia) | Not Reported | [3] |
| Clonidine | Conscious SHRSP | Intracerebroventricular (ICV) | Not specified | ↓ | Not specified | ↓ | [4] |
| Clonidine | Anesthetized Rat/Cat | Not specified | Various | Not specified | Not specified | ↓ | [9] |
| This compound | Anesthetized Cat | Fourth Ventricle | 129 µg | ↓ (9.7 ± 3.0 mm Hg) | Not Reported | Not Reported | [3] |
| This compound | Anesthetized Cat | Lateral Ventricle | 129 µg | No Effect | Not Reported | Not Reported | [3] |
| This compound | Conscious SHRSP | Intracerebroventricular (ICV) | Not specified | ↓ | ↓ | No Change | [4] |
| This compound | Anesthetized Dog | Intracisternal | 1 mg | ↓ | ↓ | Not Reported | [10] |
Table 1: Comparison of hemodynamic effects following central administration of this compound and Clonidine in rodent and other animal models. (SHRSP: Stroke-Prone Spontaneously Hypertensive Rats).
Receptor Binding Affinity
Ligand binding studies in rat central nervous system tissue further elucidate the mechanistic differences between the two compounds. This compound demonstrates a high affinity for both α1-adrenoceptors and 5-HT1A receptors, with a significantly lower affinity for α2-adrenoceptors.[3][11] Conversely, Clonidine's primary central target is the α2-adrenoceptor.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) - Representative Data | Primary Central Mechanism |
| This compound | α1-Adrenoceptor | High | Antagonism |
| α2-Adrenoceptor | Low (90x less than α1)[3] | - | |
| 5-HT1A Receptor | High | Agonism[5][11] | |
| Clonidine | α2-Adrenoceptor | High | Agonism[1][12] |
| α1-Adrenoceptor | Lower | - | |
| Imidazoline I1 Receptor | Moderate | Agonism (contribution debated) |
Table 2: Receptor binding profiles and primary central mechanisms.
Experimental Protocols
A robust understanding of the methodologies used is crucial for interpreting the data and designing future experiments. Below is a representative protocol for assessing the central effects of these drugs in a rodent model.
Protocol: Intracerebroventricular (ICV) Cannulation and Hemodynamic Monitoring in Anesthetized Rats
-
Animal Preparation:
-
Adult male Wistar or Sprague-Dawley rats (250-350g) are used.[13]
-
Animals are anesthetized with an appropriate agent (e.g., urethane 1.2 g/kg, i.p. or a ketamine/xylazine cocktail).[13] Anesthesia depth is monitored by checking reflexes.
-
The rat is placed in a stereotaxic frame. The scalp is incised to expose the skull.
-
-
ICV Cannulation:
-
A small burr hole is drilled through the skull at stereotaxic coordinates corresponding to the lateral ventricle (e.g., ~0.8 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.5-4.0 mm ventral to the dura).
-
A stainless-steel guide cannula is lowered to the desired depth and secured to the skull with dental cement and anchor screws. A stylet is inserted to maintain patency.
-
-
Arterial and Venous Cannulation:
-
Hemodynamic Recording:
-
Drug Administration:
-
The stylet is removed from the ICV cannula and replaced with an injection needle connected to a microsyringe.
-
A small volume (e.g., 1-5 µL) of the test compound (this compound or Clonidine) or vehicle is infused slowly over 1-2 minutes.
-
-
Post-Injection Monitoring & Data Analysis:
-
Hemodynamic parameters (Mean Arterial Pressure, Heart Rate) are recorded continuously for a defined period post-injection (e.g., 60-120 minutes).
-
Data are analyzed by comparing the mean values at different time points post-injection to the stable baseline values. Statistical analysis (e.g., ANOVA, t-test) is performed to determine significance.
-
Figure 2. Workflow for ICV drug administration and monitoring.
Summary and Conclusion
Experimental data from rodent models clearly demonstrate that this compound and Clonidine reduce blood pressure via distinct central mechanisms.
-
Clonidine acts as a potent sympatholytic agent through its agonist activity at central α2-adrenoceptors, leading to significant reductions in blood pressure, heart rate, and sympathetic outflow.[4][9]
-
This compound presents a dual central action. Its hypotensive effect is mediated in part by 5-HT1A receptor agonism, which appears to lower heart rate and blood pressure without the pronounced, direct suppression of sympathetic nerve activity seen with Clonidine.[4][5] Its peripheral α1-adrenoceptor blockade remains a primary contributor to its overall antihypertensive effect.[4]
These fundamental differences in their central pharmacological profiles account for their varying side-effect profiles and provide a rationale for their specific clinical applications. For researchers, understanding these distinctions is paramount for selecting the appropriate pharmacological tool to investigate the roles of central adrenergic and serotonergic pathways in cardiovascular regulation.
References
- 1. Alpha 2-adrenoceptors mediate clonidine-induced sedation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clonidine - Wikipedia [en.wikipedia.org]
- 3. Comparative effects of this compound, prazosin, and clonidine on ligand binding to central nervous system receptors, arterial pressure, and heart rate in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound, clonidine, and prazosin on sympathetic tone in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence for the interaction of this compound with 5-HT1A receptors in the brain leading to a decrease in blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mechanism of the sympathoinhibitory action of this compound: role of 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanism of the sympathoinhibitory action of this compound: role of 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Effects of this compound, clonidine, prazosin and propranolol on autonomic nerve activity, blood pressure and heart rate in anaesthetized rats and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Central and peripheral cardiovascular actions of this compound in normotensive and Goldblatt hypertensive animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound analogues are potent ligands of the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Central alpha-2 adrenoceptors are responsible for a clonidine-induced cue in a rat drug discrimination paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. researchgate.net [researchgate.net]
Urapidil versus Tamsulosin: evaluating uroselectivity in preclinical studies
For researchers, scientists, and drug development professionals, understanding the nuances of uroselectivity among alpha-1-adrenergic receptor antagonists is paramount in the quest for more targeted and tolerable therapies for lower urinary tract symptoms (LUTS). This guide provides an objective comparison of Urapidil and Tamsulosin, delving into their preclinical performance backed by experimental data to illuminate their distinct pharmacological profiles.
At the heart of treating LUTS, particularly those associated with benign prostatic hyperplasia (BPH), lies the principle of uroselectivity—the ability of a drug to exert its desired relaxant effect on the smooth muscle of the prostate and bladder neck with minimal impact on the vascular smooth muscle, thereby avoiding unwanted cardiovascular side effects like hypotension. Both this compound and Tamsulosin are alpha-1 adrenoceptor antagonists, but their preclinical profiles reveal significant differences in their uroselective properties.
Executive Summary of Preclinical Findings
Preclinical evidence, primarily from in vivo animal models, suggests that Tamsulosin exhibits a greater degree of functional uroselectivity compared to this compound . Studies in anesthetized dogs have demonstrated that Tamsulosin can dose-dependently decrease urethral pressure with negligible effects on mean arterial blood pressure. In contrast, the urethral pressure-lowering effects of this compound are often accompanied by a significant reduction in blood pressure. This distinction is critical in the preclinical assessment of these compounds for development as treatments for LUTS.
Quantitative Data Comparison
The following tables summarize the key quantitative data from preclinical studies, offering a side-by-side comparison of this compound and Tamsulosin's effects on urodynamic and cardiovascular parameters.
Table 1: Comparative Effects on Urethral Pressure and Mean Arterial Blood Pressure in Anesthetized Dogs
| Drug | Dose | Change in Resting Maximal Urethral Pressure | Change in Mean Arterial Blood Pressure |
| Tamsulosin | Dose-dependent | Dose-dependent decrease | Almost no effect |
| This compound | Dose-dependent | Dose-dependent decrease | Accompanied by decreases |
Data synthesized from studies in anesthetized female dogs.[1][2]
Table 2: Receptor Binding Affinities (pKi) for Alpha-1 Adrenoceptor Subtypes
| Drug | α1A-Adrenoceptor | α1B-Adrenoceptor | α1D-Adrenoceptor |
| This compound | 8.1 | 7.7 | 7.9 |
| Tamsulosin | 9.9 | 8.9 | 9.6 |
pKi values are expressed as the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Experimental Protocols
The evaluation of uroselectivity in preclinical settings relies on robust experimental designs that can simultaneously measure the desired effects on the urinary tract and any potential side effects on the cardiovascular system.
In Vivo Urodynamic and Cardiovascular Assessment in Anesthetized Animals
A key experimental model for assessing uroselectivity involves the use of anesthetized animals, often dogs or rats, where both urodynamic and cardiovascular parameters can be continuously monitored.
Experimental Workflow:
Methodology:
-
Animal Preparation: Animals are anesthetized, and catheters are inserted into the urethra and bladder to measure intraurethral and intravesical pressure. An arterial catheter is placed for direct blood pressure measurement, and a venous catheter is used for drug administration.
-
Baseline Measurements: Stable baseline recordings of urethral pressure, bladder pressure, and arterial blood pressure are obtained.
-
Drug Administration: this compound or Tamsulosin is administered intravenously in a cumulative dose-dependent manner.
-
Data Recording and Analysis: Changes in urodynamic and cardiovascular parameters are continuously recorded. The data is then analyzed to generate dose-response curves and compare the potency of each drug on the target (urethra) versus its effect on the cardiovascular system.
Signaling Pathways of Alpha-1 Adrenergic Receptors
This compound and Tamsulosin exert their effects by blocking alpha-1 adrenergic receptors, which are G-protein coupled receptors. The differential effects of these drugs on various tissues can be partly attributed to the distribution of alpha-1 receptor subtypes (α1A, α1B, and α1D) and their downstream signaling cascades. The α1A subtype is predominantly found in the prostate and urethra, while the α1B subtype is more prevalent in blood vessels.
Conclusion
The preclinical data strongly suggest that Tamsulosin has a more favorable uroselective profile than this compound. Its ability to reduce urethral pressure with minimal impact on blood pressure in animal models underscores its targeted action on the lower urinary tract. While both drugs are effective alpha-1 blockers, the higher functional uroselectivity of Tamsulosin observed in preclinical studies provides a compelling rationale for its clinical use in treating LUTS where minimizing cardiovascular side effects is a priority. This comparative guide, based on the available preclinical evidence, should serve as a valuable resource for researchers and clinicians in the field of urology and drug development.
References
Urapidil in Focus: A Head-to-Head Comparison with Other Selective Alpha-1 Blockers
For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of Urapidil's pharmacological profile against other selective alpha-1 adrenergic antagonists, supported by experimental data and detailed methodologies.
This compound, a phenylpiperazine derivative, stands out in the landscape of selective alpha-1 adrenoceptor antagonists due to its unique dual-acting mechanism. Beyond its primary function of blocking peripheral alpha-1 adrenoceptors to induce vasodilation and lower blood pressure, this compound also exhibits agonist activity at central serotonin 5-HT1A receptors. This central action contributes to a reduction in sympathetic outflow, which notably mitigates the reflex tachycardia commonly observed with other alpha-1 blockers. This comprehensive guide provides a head-to-head comparison of this compound with other prominent selective alpha-1 blockers—Prazosin, Doxazosin, and Tamsulosin—across key experimental parameters.
Quantitative Data Summary
The following tables summarize the comparative performance of this compound and its counterparts based on receptor binding affinity, hemodynamic effects in hypertension, and clinical efficacy in the management of benign prostatic hyperplasia (BPH).
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Drug | α1A-Adrenoceptor | α1B-Adrenoceptor | α1D-Adrenoceptor | 5-HT1A Receptor |
| This compound | ~45 | ~45 | ~45 | ~15-30 |
| Prazosin | ~0.3 | ~0.5 | ~1.0 | >1000 |
| Doxazosin | ~1.0 | ~1.0 | ~1.0 | >1000 |
| Tamsulosin | ~0.2 | ~5.0 | ~1.0 | ~5-10 |
Note: Ki values are approximate and can vary based on the experimental conditions and tissue/cell types used. Data compiled from multiple sources.
Table 2: Comparative Hemodynamic Effects in Hypertension
| Parameter | This compound | Prazosin | Doxazosin |
| Mean Arterial Pressure (MAP) | ↓↓ | ↓↓ | ↓↓ |
| Heart Rate (HR) | ↔ or ↑ | ↑↑ | ↑ |
| Systemic Vascular Resistance (SVR) | ↓↓ | ↓↓ | ↓↓ |
| Reflex Tachycardia | Minimal | Significant | Moderate |
Legend: ↓↓ Significant Decrease; ↓ Moderate Decrease; ↔ No significant change; ↑ Moderate Increase; ↑↑ Significant Increase.
Table 3: Comparative Efficacy in Benign Prostatic Hyperplasia (BPH)
| Parameter | This compound | Prazosin | Doxazosin | Tamsulosin |
| Improvement in International Prostate Symptom Score (IPSS) | Significant | Significant | Significant | Significant |
| Increase in Maximum Urinary Flow Rate (Qmax, mL/s) | Significant | Significant | Significant | Significant |
| Effect on Blood Pressure | Moderate reduction | Significant reduction | Significant reduction | Minimal reduction |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of alpha-1 adrenoceptors and this compound's dual action.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Logical relationship for the comparison of alpha-1 blockers.
Detailed Experimental Protocols
Radioligand Binding Assay for Alpha-1 Adrenergic Receptors
This protocol is a standard method for determining the binding affinity (Ki) of a compound for a specific receptor.[1][2]
1. Membrane Preparation:
-
Tissue/Cell Source: Tissues (e.g., rat cerebral cortex, prostate) or cells expressing the target alpha-1 adrenoceptor subtypes are used.
-
Homogenization: The tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.
-
Centrifugation: The homogenate is centrifuged at a low speed (e.g., 500 x g for 10 minutes) to remove nuclei and cellular debris. The supernatant is then centrifuged at a high speed (e.g., 40,000 x g for 20 minutes) to pellet the membranes.
-
Washing: The membrane pellet is washed by resuspension in a fresh buffer and re-centrifugation.
-
Storage: The final pellet is resuspended in a buffer, and protein concentration is determined (e.g., using the Bradford assay). Aliquots are stored at -80°C.
2. Binding Assay:
-
Reaction Mixture: The assay is typically performed in a 96-well plate with a final volume of 200-250 µL. Each well contains the membrane preparation (a specific amount of protein), a radiolabeled ligand (e.g., [³H]-Prazosin for alpha-1 receptors) at a fixed concentration, and varying concentrations of the unlabeled competitor drug (e.g., this compound).
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters are then washed with a cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
3. Data Analysis:
-
IC50 Determination: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
Ki Calculation: The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Blood Pressure Monitoring in Animal Models
This protocol describes the direct measurement of blood pressure in anesthetized rats to assess the hemodynamic effects of alpha-1 blockers.[3]
1. Animal Preparation:
-
Animal Model: Spontaneously hypertensive rats (SHR) or normotensive Wistar-Kyoto (WKY) rats are commonly used.
-
Anesthesia: The rat is anesthetized with an appropriate agent (e.g., urethane, 1.2 g/kg, i.p.).
-
Surgical Preparation: The trachea is cannulated to ensure a clear airway. The carotid artery is cannulated with a polyethylene catheter filled with heparinized saline, which is connected to a pressure transducer for continuous blood pressure recording. The jugular vein is also cannulated for intravenous drug administration.
2. Experimental Procedure:
-
Stabilization: The animal is allowed to stabilize for a period (e.g., 30 minutes) after surgery until a steady baseline blood pressure and heart rate are achieved.
-
Drug Administration: The test compounds (this compound, Prazosin, etc.) are administered intravenously at various doses.
-
Data Acquisition: Mean arterial pressure (MAP) and heart rate (HR) are continuously recorded using a data acquisition system.
3. Data Analysis:
-
The changes in MAP and HR from the baseline values are calculated for each dose of the drug.
-
Dose-response curves can be constructed to compare the potency and efficacy of the different alpha-1 blockers.
Clinical Trial Methodology for Benign Prostatic Hyperplasia (BPH)
This outlines the typical design of a clinical trial to evaluate the efficacy of alpha-1 blockers in patients with BPH.[4]
1. Study Design:
-
A randomized, double-blind, placebo-controlled, multicenter study is the gold standard.
-
Patients are randomly assigned to receive either the active drug (e.g., this compound) or a placebo over a defined treatment period (e.g., 12 weeks).
2. Patient Population:
-
Male patients aged 50 years or older with a clinical diagnosis of BPH and moderate to severe lower urinary tract symptoms (LUTS), as defined by an International Prostate Symptom Score (IPSS) above a certain threshold (e.g., >13).
3. Efficacy Assessments:
-
Primary Endpoints:
-
Change from baseline in the total IPSS.
-
Change from baseline in the maximum urinary flow rate (Qmax), measured by uroflowmetry.
-
-
Secondary Endpoints:
-
Change in post-void residual urine volume (PVR).
-
Improvement in quality of life (QoL) score.
-
4. Urodynamic Studies:
-
Pressure-flow studies may be conducted in a subset of patients to objectively assess bladder outlet obstruction. This involves the simultaneous measurement of intravesical pressure and urine flow rate during voiding.
5. Safety Assessments:
-
Monitoring of adverse events, vital signs (including blood pressure and heart rate), and clinical laboratory tests.
6. Statistical Analysis:
-
Appropriate statistical methods (e.g., ANCOVA) are used to compare the changes in efficacy parameters between the active treatment and placebo groups.
Conclusion
This compound presents a distinct pharmacological profile compared to other selective alpha-1 blockers. Its dual mechanism of action, combining peripheral alpha-1 adrenoceptor antagonism with central 5-HT1A receptor agonism, translates into effective blood pressure control with a significantly lower risk of reflex tachycardia.[5][6] This makes it a potentially favorable option for hypertensive patients, particularly those who may not tolerate the heart rate increases associated with other alpha-1 antagonists. In the context of BPH, this compound demonstrates comparable efficacy in improving urinary symptoms and flow rates to other alpha-1 blockers. The choice of a specific alpha-1 blocker should be guided by the individual patient's clinical characteristics, including the presence of comorbidities such as hypertension, and their tolerance to potential side effects. Further head-to-head clinical trials are warranted to fully elucidate the comparative long-term benefits and risks of these agents.
References
- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. A comparison of the hemodynamic effects of this compound, prazosin, and clonidine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hemodynamic and neural effects of this compound and prazosin in essential hypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the 5-HT1A agonistic activity of Urapidil in vitro using cell-based assays
A comprehensive guide for researchers, scientists, and drug development professionals on the in vitro validation of Urapidil's agonistic activity at the 5-HT1A receptor using cell-based assays. This guide provides a comparative analysis of this compound with other key 5-HT1A receptor modulators, supported by experimental data and detailed protocols.
This compound, a drug primarily used for the management of hypertension, exhibits a dual mechanism of action, functioning as both an α1-adrenoceptor antagonist and a serotonin 5-HT1A receptor agonist.[1][2] Its interaction with the 5-HT1A receptor contributes to its centrally mediated antihypertensive effects.[1][3][4] For researchers investigating novel compounds targeting the 5-HT1A receptor or further exploring the pharmacology of this compound, robust in vitro validation of its agonistic activity is crucial. This guide offers a comparative overview of this compound's performance in key cell-based assays alongside established 5-HT1A agonists, namely 8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) and Buspirone.
Quantitative Comparison of 5-HT1A Receptor Ligands
The following table summarizes the binding affinity and functional potency of this compound and comparator compounds at the 5-HT1A receptor, as determined by in vitro cell-based assays.
| Compound | Assay Type | Parameter | Value | Cell Line/Tissue | Reference |
| This compound | Radioligand Binding ([³H]8-OH-DPAT) | IC₅₀ | 4 x 10⁻⁹ - 4 x 10⁻⁷ M | Rat Brain Membranes | [3] |
| 8-OH-DPAT | Radioligand Binding ([³H]8-OH-DPAT) | Kᵢ | ~1 nM | HEK293 cells | [5] |
| GTPγS Binding | EC₅₀ | ~10 nM | HEK293 cells | [5] | |
| Eₘₐₓ | Full Agonist | HEK293 cells | [5] | ||
| Buspirone | Radioligand Binding ([³H]8-OH-DPAT) | Kᵢ | 9.5 - 31.6 nM | Rat Hippocampus / Human Cortex | |
| cAMP Assay | pEC₅₀ | 6.8 | CHO-5-HT1A cells |
Note: IC₅₀ (half maximal inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition in vitro. Kᵢ (inhibition constant) is an indication of the binding affinity of a compound to a receptor. EC₅₀ (half maximal effective concentration) refers to the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. Eₘₐₓ is the maximum response achievable from a drug.
Signaling Pathways and Experimental Workflows
To understand the basis of the assays used to validate this compound's 5-HT1A agonistic activity, it is essential to visualize the underlying signaling pathway and the experimental procedures.
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Upon agonist binding, a conformational change in the receptor activates the G-protein, leading to the dissociation of the Gαi/o and Gβγ subunits. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is a key mechanism for measuring 5-HT1A receptor activation in vitro.
Canonical 5-HT1A receptor signaling pathway.
Experimental Workflow: cAMP Assay
The cAMP (cyclic adenosine monophosphate) assay is a functional cell-based assay used to measure the ability of a compound to modulate the intracellular levels of this second messenger. For Gi-coupled receptors like 5-HT1A, agonists will decrease the levels of cAMP produced in response to a stimulator like forskolin.
General workflow for a cell-based cAMP assay.
Experimental Workflow: GTPγS Binding Assay
The GTPγS binding assay is another functional assay that measures the activation of G-proteins upon receptor stimulation. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit. An increase in [³⁵S]GTPγS binding indicates G-protein activation and therefore receptor agonism.
General workflow for a GTPγS binding assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols can be adapted for the specific cell lines and reagents used in your laboratory.
Radioligand Binding Assay ([³H]8-OH-DPAT Competition)
Objective: To determine the binding affinity (Kᵢ) of this compound for the 5-HT1A receptor by measuring its ability to compete with the radiolabeled agonist [³H]8-OH-DPAT.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or from rat brain tissue (e.g., hippocampus).
-
Radioligand: [³H]8-OH-DPAT (specific activity ~120-180 Ci/mmol).
-
Test Compound: this compound hydrochloride.
-
Comparator Compounds: 8-OH-DPAT, Buspirone hydrochloride.
-
Non-specific Binding Control: 10 µM 5-HT or 10 µM 8-OH-DPAT.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.1% Ascorbic Acid, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Equipment: 96-well microplates, cell harvester with glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold assay buffer. Centrifuge at 4°C, discard the supernatant, and resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Increasing concentrations of this compound or comparator compounds.
-
[³H]8-OH-DPAT at a final concentration close to its Kₔ value (e.g., 1 nM).
-
Membrane suspension (typically 50-100 µg of protein per well).
-
For non-specific binding wells, add the non-specific binding control instead of the test compound.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
cAMP Functional Assay
Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound as a 5-HT1A receptor agonist by measuring its ability to inhibit forskolin-stimulated cAMP production.
Materials:
-
Cell Line: A cell line stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293).
-
Test Compound: this compound hydrochloride.
-
Comparator Compounds: 8-OH-DPAT, Buspirone hydrochloride.
-
Stimulant: Forskolin.
-
Assay Medium: Serum-free cell culture medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Equipment: 96- or 384-well cell culture plates, plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Plating: Seed the cells in microplates at an appropriate density and allow them to attach overnight.
-
Compound Addition: Replace the culture medium with assay medium containing increasing concentrations of this compound or comparator compounds. Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Add forskolin to all wells (except for the basal control) at a final concentration that elicits a submaximal cAMP response (e.g., 1-10 µM).
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values. The Eₘₐₓ is expressed as the percentage of inhibition of the forskolin-stimulated response.
[³⁵S]GTPγS Binding Functional Assay
Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound by measuring its ability to stimulate the binding of [³⁵S]GTPγS to G-proteins coupled to the 5-HT1A receptor.
Materials:
-
Receptor Source: Membranes from cells expressing the 5-HT1A receptor.
-
Radioligand: [³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
Test Compound: this compound hydrochloride.
-
Comparator Compounds: 8-OH-DPAT, Buspirone hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4.
-
GDP: Guanosine 5'-diphosphate.
-
Non-specific Binding Control: 10 µM unlabeled GTPγS.
-
Equipment: 96-well microplates, cell harvester with glass fiber filters, liquid scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Increasing concentrations of this compound or comparator compounds.
-
GDP (typically 1-10 µM final concentration).
-
Membrane suspension.
-
[³⁵S]GTPγS (typically 0.1-0.5 nM final concentration).
-
For non-specific binding wells, add unlabeled GTPγS.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration and Washing: Terminate the reaction and wash the filters as described for the radioligand binding assay.
-
Scintillation Counting: Measure the radioactivity on the filters.
-
Data Analysis: Calculate the specific [³⁵S]GTPγS binding. Plot the specific binding against the log concentration of the test compound to determine the EC₅₀ and Eₘₐₓ values. The Eₘₐₓ is expressed as the percentage of stimulation above basal levels, often relative to a standard full agonist like 8-OH-DPAT.
References
- 1. Evidence for the interaction of this compound with 5-HT1A receptors in the brain leading to a decrease in blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of this compound, an alpha-1 adrenoceptor antagonist and a 5-HT1A agonist, on the vascular tone of the porcine coronary and pulmonary arteries, the rat aorta and the human pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and some analogues with hypotensive properties show high affinities for 5-hydroxytryptamine (5-HT) binding sites of the 5-HT1A subtype and for alpha 1-adrenoceptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of the sympathoinhibitory action of this compound: role of 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
Experimental validation of Urapidil's dual mechanism of action in hypertensive models
A comprehensive guide for researchers and drug development professionals on the experimental validation of Urapidil's unique dual mechanism of action in hypertensive models, compared with traditional alpha-1 and central-acting antihypertensive agents.
This compound stands out in the landscape of antihypertensive therapies due to its distinct, dual mechanism of action, engaging both peripheral α1-adrenoceptors and central 5-HT1A serotonin receptors. This guide provides a detailed comparison of this compound with the selective α1-antagonist, prazosin, and the centrally acting α2-agonist, clonidine, supported by experimental data from hypertensive models.
Dual Receptor Engagement: The Core of this compound's Action
This compound's antihypertensive effect is primarily attributed to its antagonist activity at peripheral α1-adrenergic receptors, leading to vasodilation and a reduction in peripheral resistance.[1][2][3][4] Unlike traditional α1-blockers, this compound also exhibits a significant agonistic effect on central 5-HT1A receptors, which contributes to a reduction in sympathetic outflow from the brain.[5][6][7][8] This central action helps to mitigate the reflex tachycardia often associated with peripheral vasodilation.[9]
The following diagram illustrates the dual signaling pathway of this compound.
Caption: this compound's Dual Signaling Pathway.
Comparative Performance: this compound vs. Prazosin and Clonidine
Experimental studies in various animal models and human volunteers have consistently demonstrated this compound's effective blood pressure-lowering capabilities, often with a more favorable side-effect profile compared to prazosin and clonidine.
Receptor Binding Affinity
The following table summarizes the receptor binding affinities (IC50 values) of this compound and its comparators for α1-adrenergic and 5-HT1A receptors. Lower IC50 values indicate higher binding affinity.
| Compound | α1-Adrenoceptor (IC50 nM) | 5-HT1A Receptor (IC50 nM) | α2-Adrenoceptor Affinity |
| This compound | 50 - 800 | 4 - 400 | Low (90x greater for α1)[10] |
| Prazosin | High Affinity for α1 | No significant affinity | Low |
| Clonidine | Low Affinity for α1 | No significant affinity | High Affinity for α2 |
Data compiled from multiple sources.[10][11]
Hemodynamic Effects in Hypertensive Models
The subsequent table compares the hemodynamic effects of intravenously administered this compound, Prazosin, and Clonidine in anesthetized animal models.
| Drug | Dosage | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Mechanism of Action |
| This compound | 0.22 - 2.00 mg/kg | Dose-dependent decrease[10] | Smaller increase than Prazosin[12] | Peripheral α1-blockade & Central 5-HT1A agonism[6][10] |
| Prazosin | N/A | Dose-dependent decrease[10] | Increase (reflex tachycardia)[12] | Peripheral α1-blockade[10] |
| Clonidine | 10 µg/kg | Initial increase, then decrease[10] | Decrease[10] | Central α2-agonism[13] |
Data from studies in chloralose-anesthetized cats.[10][12]
The logical relationship between these drugs and their primary mechanisms of action is visualized below.
Caption: Primary Mechanisms of Action Comparison.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to evaluate this compound's mechanism of action.
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound and its analogues to specific receptor subtypes.
Protocol:
-
Tissue Preparation: Cerebral cortex from rats is homogenized in a suitable buffer (e.g., Tris-HCl).
-
Incubation: The homogenate is incubated with a specific radioligand (e.g., [3H]Prazosin for α1, [3H]8-OH-DPAT for 5-HT1A) and varying concentrations of the test compound (this compound, Prazosin, etc.).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
In Vivo Blood Pressure Measurement in Animal Models
Objective: To assess the antihypertensive effects of this compound and comparators in live animal models.
Animal Models:
-
Spontaneously Hypertensive Rats (SHR) are a common genetic model of essential hypertension.[1]
-
Anesthetized cats or dogs are used for acute intravenous studies to monitor detailed hemodynamic parameters.[10][13]
Protocol:
-
Animal Preparation: Animals are anesthetized (e.g., with chloralose) and instrumented for continuous monitoring of arterial blood pressure (via a catheter in the femoral or carotid artery) and heart rate.
-
Drug Administration: this compound, prazosin, or clonidine is administered intravenously (i.v.) or orally (p.o.) in a dose-dependent manner.
-
Data Recording: Blood pressure and heart rate are continuously recorded before, during, and after drug administration.
-
Data Analysis: Changes in mean arterial pressure (MAP) and heart rate from baseline are calculated and compared across different drug treatment groups.
The general workflow for these validation experiments is outlined in the diagram below.
Caption: Experimental Validation Workflow.
Conclusion
The experimental evidence strongly supports the dual mechanism of action for this compound, which combines peripheral α1-adrenoceptor antagonism with central 5-HT1A receptor agonism. This unique pharmacological profile translates to effective blood pressure control with a reduced incidence of reflex tachycardia compared to pure α1-blockers like prazosin. Its central sympatholytic action, mediated by a different receptor (5-HT1A) than clonidine (α2), provides an alternative centrally acting antihypertensive strategy. These features make this compound a valuable agent in the management of hypertension, particularly in clinical scenarios where mitigating sympathetic overactivity is desirable.
References
- 1. Effects of this compound on blood pressure and adrenoceptors in various animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a multiple-action alpha-blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound. A reappraisal of its use in the management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-induced hemodynamic changes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental studies on the neurocardiovascular effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a dual-acting antihypertensive agent: Current usage considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Adrenergic Receptor | 5-HT Receptor | TargetMol [targetmol.com]
- 8. Evidence for the interaction of this compound with 5-HT1A receptors in the brain leading to a decrease in blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Central and peripheral cardiovascular actions of this compound in normotensive and Goldblatt hypertensive animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative effects of this compound, prazosin, and clonidine on ligand binding to central nervous system receptors, arterial pressure, and heart rate in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound and some analogues with hypotensive properties show high affinities for 5-hydroxytryptamine (5-HT) binding sites of the 5-HT1A subtype and for alpha 1-adrenoceptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comparison of the hemodynamic effects of this compound, prazosin, and clonidine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of this compound, clonidine, prazosin and propranolol on autonomic nerve activity, blood pressure and heart rate in anaesthetized rats and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Hemodynamic Effects of Urapidil and Doxazosin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hemodynamic effects of Urapidil and Doxazosin, two alpha-adrenoreceptor antagonists utilized in the management of hypertension. While both drugs effectively lower blood pressure, their distinct mechanisms of action result in different physiological responses, particularly concerning heart rate. This analysis is supported by experimental data from preclinical and clinical studies.
Core Mechanisms of Action
This compound exhibits a dual mechanism of action. It acts as a selective antagonist of peripheral α1-adrenoceptors, leading to vasodilation and a reduction in systemic vascular resistance.[1][2] Concurrently, it functions as an agonist at central 5-HT1A serotonin receptors, which contributes to a decrease in sympathetic outflow from the brainstem.[3][4] This central action is crucial in mitigating the reflex tachycardia often associated with peripheral vasodilation.[3][5]
Doxazosin is a selective α1-adrenoceptor antagonist.[6] Its primary mechanism involves blocking postsynaptic α1-adrenergic receptors in vascular smooth muscle, resulting in both arterial and venous vasodilation.[6] This leads to a decrease in total peripheral resistance and a subsequent reduction in blood pressure.[6] Unlike this compound, Doxazosin lacks a central sympatholytic component.
Comparative Hemodynamic Data
The following table summarizes the key hemodynamic effects of this compound and Doxazosin based on available experimental and clinical data.
| Hemodynamic Parameter | This compound | Doxazosin | Supporting Evidence |
| Mean Arterial Pressure (MAP) | Significant Decrease | Significant Decrease | [4][5] |
| Heart Rate (HR) | No significant change or slight decrease | Significant Increase (reflex tachycardia) | [5][7] |
| Systemic Vascular Resistance (SVR) | Significant Decrease | Significant Decrease | [1][2][6] |
| Cardiac Output (CO) | No significant change or slight increase | Increase | [4][8] |
| Baroreflex Sensitivity | Preserved | Potentially Blunted | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key preclinical experiments used to evaluate the hemodynamic effects of this compound and Doxazosin.
Experiment 1: Evaluation of Hemodynamic Effects in Anesthetized Rats
-
Objective: To directly compare the acute effects of intravenous this compound and Doxazosin on blood pressure and heart rate in a controlled animal model.
-
Animal Model: Male Wistar or Spontaneously Hypertensive Rats (SHR), 250-350g.[6][7]
-
Anesthesia: Anesthesia is induced with halothane or pentobarbital.[10]
-
Surgical Preparation:
-
The trachea is cannulated to ensure a patent airway and allow for artificial ventilation if necessary.[10]
-
The left carotid artery is cannulated with a polyethylene catheter connected to a pressure transducer for continuous measurement of arterial blood pressure.[10]
-
The right jugular vein is cannulated for the intravenous administration of test compounds.[10]
-
-
Drug Administration:
-
A baseline hemodynamic recording is established.
-
Animals are randomly assigned to receive either this compound (e.g., 1 mg/kg), Doxazosin (e.g., 0.1 mg/kg), or a vehicle control (saline) via intravenous infusion.
-
-
Data Acquisition and Analysis:
-
Systolic blood pressure (SBP), diastolic blood pressure (DBP), mean arterial pressure (MAP), and heart rate (HR) are continuously recorded.
-
Data is analyzed to determine the magnitude and duration of changes from baseline for each parameter.
-
Statistical comparisons are made between the treatment groups.
-
Experiment 2: Assessment of Baroreflex Sensitivity
-
Objective: To determine the influence of this compound and Doxazosin on the baroreflex-mediated control of heart rate.
-
Animal Model and Preparation: As described in Experiment 1.
-
Procedure:
-
After establishing a stable baseline, baroreflex sensitivity is tested by administering a pressor agent (e.g., phenylephrine) to induce a rapid increase in blood pressure, and a depressor agent (e.g., sodium nitroprusside) to induce a rapid decrease in blood pressure.[11]
-
The corresponding reflex changes in heart rate (bradycardia and tachycardia, respectively) are recorded.
-
Following the baseline assessment, animals are treated with either this compound, Doxazosin, or vehicle.
-
The baroreflex sensitivity testing is repeated at the time of the peak hemodynamic effect of the administered drug.
-
-
Data Analysis:
-
Baroreflex sensitivity is quantified by calculating the change in heart rate for a given change in blood pressure (e.g., beats/min/mmHg).
-
Comparisons are made between the pre- and post-drug administration values to assess the impact of each compound on baroreflex function.
-
Signaling Pathways and Experimental Workflow
Visual representations of the signaling pathways and experimental procedures can aid in understanding the complex interactions and methodologies.
Caption: this compound's dual mechanism of action.
Caption: Doxazosin's mechanism and resulting reflex tachycardia.
Caption: General experimental workflow for hemodynamic studies.
References
- 1. cdn.amegroups.cn [cdn.amegroups.cn]
- 2. A comparison of the effects of doxazosin and alfuzosin with those of this compound on preganglionic sympathetic nerve activity in anaesthetised cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immediate hemodynamic changes produced by this compound in normotensive and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of this compound and doxazosin on heart rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. Systemic and regional hemodynamic effects of acute and prolonged treatment with this compound or prazosin in normotensive and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Noninvasive measurement of systemic vascular resistance using Doppler echocardiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monitoring haemodynamic changes in rodent models to better inform safety pharmacology: Novel insights from in vivo studies and waveform analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijprajournal.com [ijprajournal.com]
- 11. Baroreflex sensitivity in the canine model of obesity-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating the Central and Peripheral Hypotensive Effects of Urapidil: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Urapidil is an antihypertensive agent with a unique dual mechanism of action, exerting its effects through both central nervous system pathways and peripheral vascular modulation. This guide provides a comprehensive comparison of this compound's effects with other key antihypertensive drugs, supported by experimental data, to elucidate its distinct pharmacological profile.
Dual Mechanism of Action: A Unique Approach to Blood Pressure Control
This compound's hypotensive effects stem from two primary mechanisms:
-
Peripheral Alpha-1 Adrenoceptor Antagonism: this compound blocks postsynaptic alpha-1 adrenoceptors on vascular smooth muscle cells. This inhibition prevents norepinephrine-induced vasoconstriction, leading to a decrease in peripheral vascular resistance and a subsequent reduction in blood pressure.[1][2][3]
-
Central 5-HT1A Receptor Agonism: this compound acts as an agonist at serotonin 5-HT1A receptors located in the brainstem.[1][2] Activation of these receptors reduces sympathetic outflow from the central nervous system, contributing to the overall blood pressure-lowering effect and notably preventing reflex tachycardia, a common side effect of purely peripheral vasodilators.[1][4]
This dual action distinguishes this compound from other antihypertensive agents such as Prazosin, a selective peripheral alpha-1 antagonist, and Clonidine, a centrally acting alpha-2 adrenoceptor agonist.
Comparative Hemodynamic Effects: this compound vs. Prazosin and Clonidine
Experimental studies in both animal models and humans have consistently demonstrated the differential effects of this compound compared to agents with singular mechanisms of action.
Key Findings from Preclinical and Clinical Studies:
-
In conscious rats with sinoaortic denervation, intravenous this compound and Prazosin both caused significant decreases in arterial pressure and vascular resistances. However, this compound was shown to decrease renal resistance more significantly than Prazosin. A key differentiator was the heart rate response; Prazosin increased heart rate, whereas this compound did not.[5]
-
A double-blind, randomized crossover study in healthy male volunteers showed that single oral doses of this compound (60 mg) and Prazosin (2 mg) caused similar decreases in systemic vascular resistance. However, the increase in heart rate was smaller after this compound than after Prazosin, suggesting a centrally mediated sympathoinhibitory effect of this compound.[6]
-
In the same study, Clonidine (0.15 mg) decreased blood pressure and plasma norepinephrine without affecting heart rate or systemic vascular resistance, highlighting its distinct central mechanism.[6] this compound's sympathoinhibitory effect was found to be less pronounced than that of Clonidine.[6]
-
Ligand binding studies have shown that this compound has a much greater affinity for alpha-1 than for alpha-2 adrenergic receptors.[7]
-
Intracerebroventricular administration studies in cats revealed that this compound's central effects differ from those of Clonidine and Prazosin. This compound injection into the fourth ventricle caused a decrease in blood pressure, whereas Prazosin was ineffective via this route.[7]
Quantitative Data Summary
The following tables summarize the comparative quantitative data from key experimental studies.
Table 1: Hemodynamic Effects of Intravenous this compound and Prazosin in Conscious Rats with Sinoaortic Denervation
| Parameter | This compound (3 mg/kg) | Prazosin (0.5 mg/kg) |
| Mean Arterial Pressure | Significant Decrease | Significant Decrease |
| Heart Rate | No Change | Increased |
| Mesenteric Resistance | Significant Decrease | Significant Decrease |
| Renal Resistance | Significant Decrease | Less Significant Decrease |
| Hindquarter Resistance | Significant Decrease | Significant Decrease |
Data adapted from a comparative study on the central and peripheral antihypertensive mechanisms.[5]
Table 2: Comparative Hemodynamic Effects of Single Oral Doses of this compound, Prazosin, and Clonidine in Healthy Volunteers
| Parameter | This compound (60 mg) | Prazosin (2 mg) | Clonidine (0.15 mg) |
| Systemic Vascular Resistance Index (SVRI) | Decreased | Decreased | No Difference |
| Heart Rate (HR) | Smaller Increase | Larger Increase | No Difference |
| Mean Blood Pressure (BP) | No Difference vs. Prazosin | No Difference vs. This compound | Decreased |
| Plasma Norepinephrine | Increased | Increased | Decreased |
Data adapted from a double-blind, randomized crossover study.[6]
Experimental Protocols
To differentiate the central and peripheral effects of this compound, specific experimental models and protocols are employed.
Sinoaortic Denervation in Rats
This model is used to eliminate the influence of baroreceptor reflexes on heart rate and vascular resistance, allowing for a clearer assessment of the direct central and peripheral effects of a drug.
Protocol Outline:
-
Animal Preparation: Conscious rats are instrumented with pulsed Doppler flow probes to measure mesenteric, renal, and hindquarter blood flow. Arterial and venous catheters are implanted for blood pressure monitoring and drug administration.
-
Sinoaortic Denervation: The aortic depressor and carotid sinus nerves are surgically sectioned to abolish the baroreflex.
-
Drug Administration: this compound or a comparator drug is administered intravenously.
-
Data Acquisition: Continuous recordings of arterial pressure, heart rate, and regional blood flows are made to calculate vascular resistances.
Intracerebroventricular (ICV) Administration
This technique involves injecting the drug directly into the cerebral ventricles to assess its central effects while minimizing its peripheral actions.
Protocol Outline:
-
Animal Preparation: Anesthetized cats or rats are placed in a stereotaxic frame.
-
Cannula Implantation: A guide cannula is surgically implanted into a lateral, third, or fourth cerebral ventricle.
-
Drug Administration: After a recovery period, a microinjection of the drug is administered through the cannula.
-
Hemodynamic Monitoring: Blood pressure and heart rate are continuously monitored to determine the central hypotensive or hypertensive effects.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of this compound and a typical experimental workflow for differentiating its effects.
Caption: this compound's dual signaling pathways.
Caption: Experimental workflow for differentiation.
Conclusion
The evidence strongly supports that this compound's antihypertensive efficacy is a result of a synergistic combination of peripheral alpha-1 adrenoceptor blockade and central 5-HT1A receptor agonism. This dual mechanism not only effectively lowers blood pressure by reducing peripheral resistance but also mitigates the reflex tachycardia often associated with potent vasodilators. Comparative studies with Prazosin and Clonidine have been instrumental in dissecting these two components of this compound's action. For researchers and clinicians, this understanding is crucial for positioning this compound within the landscape of antihypertensive therapies and for the development of future drugs with targeted, multi-faceted mechanisms of action.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound. A reappraisal of its use in the management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacologic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence for the interaction of this compound with 5-HT1A receptors in the brain leading to a decrease in blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative central and peripheral antihypertensive mechanisms of this compound and prazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of the hemodynamic effects of this compound, prazosin, and clonidine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative effects of this compound, prazosin, and clonidine on ligand binding to central nervous system receptors, arterial pressure, and heart rate in experimental animals [pubmed.ncbi.nlm.nih.gov]
Assessing the efficacy of Urapidil in comparison to other antihypertensives in animal models of renal disease
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Urapidil's performance against other key antihypertensive agents in preclinical models of renal disease. We delve into the experimental data, detailed methodologies, and underlying signaling pathways to offer a comprehensive assessment of its therapeutic potential.
This compound, a dual-acting antihypertensive agent with both α1-adrenoceptor antagonist and 5-HT1A receptor agonist properties, presents a unique pharmacological profile.[1] While its efficacy in managing hypertension is well-established, its specific role in mitigating the progression of renal disease, particularly in comparison to frontline therapies such as Angiotensin-Converting Enzyme (ACE) inhibitors and Angiotensin II Receptor Blockers (ARBs), warrants closer examination. This guide synthesizes the available preclinical evidence to assess its standing in the landscape of renal therapeutics.
Data Presentation: this compound vs. Other Antihypertensives
The following tables summarize the quantitative data from various animal studies, comparing the effects of this compound and other antihypertensives on key parameters of renal function and hemodynamics. It is important to note that direct head-to-head comparative studies of this compound against other antihypertensives in chronic kidney disease models are limited. Therefore, this comparison is drawn from separate studies conducted in similar animal models.
Table 1: Effects on Hemodynamic and Renal Function Parameters in Hypertensive Models with Renal Injury
| Animal Model | Treatment Group (Dosage) | Systolic Blood Pressure (mmHg) | Proteinuria/Albuminuria | Glomerular Filtration Rate (GFR) / Creatinine Clearance | Renal Blood Flow | Source |
| Spontaneously Hypertensive Rat (SHR) | This compound (10 mg/kg p.o. twice daily for 3 weeks) | ↓ from 176 to 145 | Not Reported | Not Reported | ↑ | [2] |
| Spontaneously Hypertensive Rat (SHR) with Uninephrectomy | Amlodipine (2 mg/kg/day for 10 weeks) | ↓ from 287 to 237 | ↓ (Suppressed) | Not Reported | Not Reported | [3] |
| Spontaneously Hypertensive Rat (SHR) with Uninephrectomy | Enalapril (dose not specified, for 6 months) | ↓ (Significantly) | ↓ (Significantly) | Not Reported | Not Reported | [4] |
| Spontaneously Hypertensive Rat (SHR) with Uninephrectomy | Nifedipine (dose not specified, for 6 months) | ↓ (Significantly) | ↓ (Significantly) | Not Reported | Not Reported | [4] |
Table 2: Effects on Biochemical and Histological Parameters in Chronic Kidney Disease Models
| Animal Model | Treatment Group (Dosage) | Serum Creatinine | Blood Urea Nitrogen (BUN) | Glomerulosclerosis | Tubulointerstitial Fibrosis | Source |
| 5/6 Nephrectomy Rat | Enalapril (10 mg/kg/day for 8-10 weeks) | ↓ (Normalized) | Not Reported | Not Reported | Not Reported | [5][6][7] |
| 5/6 Nephrectomy Rat | Diltiazem (30 mg/kg/day for 8-10 weeks) | ↑ (Exacerbated) | Not Reported | Not Reported | Not Reported | [5][6][7] |
| Diabetic Nephropathy (Streptozotocin-induced) Rat | Ramipril (10 mg/kg p.o. for 7 days) | Not Reported | Not Reported | Prevented | Prevented | [6][8] |
| Diabetic Nephropathy (Streptozotocin-induced) Rat | This compound (20 mg/kg p.o. for 7 days) | Not Reported | Not Reported | Not Reported | Not Reported | [6] |
| Diabetic Nephropathy (Streptozotocin-induced) Rat | Losartan (50 mg/L in drinking water for 90 days) | Not Reported | Not Reported | ↓ TGF-β and fibronectin expression | ↓ TGF-β and fibronectin expression | [9] |
| Diabetic Nephropathy (Streptozotocin-induced) Rat | Valsartan (treatment for 8 and 12 weeks) | ↓ (Significantly) | Not Reported | Not Reported | ↓ (Attenuated) | [4] |
Table 3: Effects on Oxidative Stress and Inflammation in Renal Injury Models
| Animal Model | Treatment Group (Dosage) | Oxidative Stress Markers (e.g., MDA, TOS) | Inflammatory Markers (e.g., TNF-α, MPO) | Antioxidant Status (e.g., SOD, TAS) | Source |
| Renal Ischemia-Reperfusion Injury Rat | This compound (0.5 mg/kg and 5 mg/kg) | ↓ (TOS, OSI, MDA) | ↓ (MPO) | ↑ (TAS, SOD) | [1] |
| Cecal Ligation and Puncture-induced Sepsis Rat | This compound (0.5 mg/kg) | ↓ (Oxidant biomarkers) | ↓ (Inflammatory biomarkers) | ↑ (Antioxidant biomarkers) | [5] |
Experimental Protocols
A variety of animal models are utilized to simulate human renal disease, each with specific methodologies for induction and assessment.
1. 5/6 Subtotal Nephrectomy (Nx) in Rats:
-
Objective: To model chronic kidney disease (CKD) characterized by progressive renal failure.[10][11][12]
-
Procedure: This is typically a two-step surgical procedure. First, a unilateral nephrectomy (removal of one kidney) is performed. After a recovery period of about one week, two-thirds of the remaining kidney is surgically removed or ligated, resulting in a 5/6 reduction in renal mass.[10][12]
-
Key Pathological Features: Hypertension, proteinuria, glomerulosclerosis, and tubulointerstitial fibrosis develop over several weeks to months.[10][11][12]
-
Drug Administration: In a study comparing enalapril and diltiazem, treatment was initiated 10 weeks post-nephrectomy and continued for 8-10 weeks. Enalapril was administered at 10 mg/kg/day and diltiazem at 30 mg/kg/day.[5][6][7]
2. Streptozotocin (STZ)-Induced Diabetic Nephropathy in Rats:
-
Objective: To model diabetic kidney disease.[2][13][14][15][16]
-
Procedure: Diabetes is induced by a single intraperitoneal or intravenous injection of streptozotocin, a chemical toxic to pancreatic β-cells.[9] The dosage can vary, for instance, 70 mg/kg intraperitoneally.[6]
-
Key Pathological Features: Hyperglycemia, polyuria, proteinuria, mesangial expansion, and thickening of the glomerular basement membrane.[2][13][14][15][16]
-
Drug Administration: In a comparative study, this compound (20 mg/kg p.o.) and ramipril (10 mg/kg p.o.) were administered for 7 days.[6] In another study, losartan was given at 50 mg/L in drinking water for 90 days.[9]
3. Spontaneously Hypertensive Rat (SHR) with Renal Injury:
-
Objective: To model hypertension-induced renal damage.
-
Procedure: SHRs are a genetically hypertensive strain. To accelerate renal injury, they may undergo uninephrectomy (removal of one kidney).[3][4]
-
Key Pathological Features: Progressive hypertension, proteinuria, and glomerulosclerosis.[6]
-
Drug Administration: Amlodipine was administered at 2 mg/kg/day for 10 weeks in one study.[3] In another, enalapril and nifedipine were given for 6 months.[4]
4. Renal Ischemia-Reperfusion (I/R) Injury in Rats:
-
Objective: To model acute kidney injury (AKI) resulting from a temporary disruption of blood flow.
-
Procedure: The renal artery is clamped for a defined period (e.g., 45-60 minutes), followed by removal of the clamp to allow reperfusion.
-
Key Pathological Features: Acute tubular necrosis, inflammation, and oxidative stress.[1]
-
Drug Administration: this compound was administered at doses of 0.5 mg/kg and 5 mg/kg in a study assessing its protective effects.[1]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and its comparators are mediated through distinct signaling pathways.
This compound's Dual Mechanism of Action
This compound's primary mechanism involves the blockade of peripheral α1-adrenergic receptors, leading to vasodilation and a reduction in blood pressure.[1] Additionally, it acts as an agonist at central 5-HT1A serotonin receptors, which contributes to a decrease in sympathetic outflow from the brainstem.[17] Recent studies in models of acute renal injury also suggest that this compound exerts protective effects by mitigating oxidative stress and inflammation.[1][5][18]
Caption: this compound's multifaceted mechanism of action.
Renin-Angiotensin-Aldosterone System (RAAS)
ACE inhibitors (e.g., enalapril, ramipril) and ARBs (e.g., losartan, valsartan) both target the RAAS, a critical regulator of blood pressure and renal hemodynamics. ACE inhibitors block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. ARBs selectively block the binding of angiotensin II to its type 1 (AT1) receptor. Both actions lead to vasodilation, reduced aldosterone secretion, and decreased intraglomerular pressure, which are key to their renoprotective effects.
Caption: The Renin-Angiotensin-Aldosterone System and points of intervention.
Experimental Workflow
A typical preclinical study assessing the efficacy of an antihypertensive in a renal disease model follows a structured workflow.
Caption: A generalized workflow for preclinical evaluation.
Conclusion
The available evidence from animal models suggests that this compound effectively lowers blood pressure and may offer renal protection through its antioxidant and anti-inflammatory properties, as demonstrated in acute kidney injury models.[1][5] However, there is a notable lack of direct comparative studies against ACE inhibitors, ARBs, and calcium channel blockers in established chronic kidney disease models that assess key renal outcomes such as proteinuria and histological changes. While ACE inhibitors and ARBs have a robust evidence base for their renoprotective effects in models of diabetic nephropathy and CKD, the data for this compound in these specific contexts is less comprehensive. Future preclinical research should focus on head-to-head comparisons of this compound with these standard-of-care agents in chronic renal disease models to definitively establish its relative efficacy and potential as a therapeutic option for patients with kidney disease.
References
- 1. scie.online [scie.online]
- 2. Mouse Models of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enalapril and renal function in hypertensive rats transgenic for mouse renin gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of nifedipine and enalapril on glomerular structure and function in uninephrectomized SHR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Enalapril and renal injury in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TGF-β signaling in the kidney: profibrotic and protective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Renoprotective differences between perindopril and enalapril in the diabetic hypertensive rat do not reflect glomerular angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of TGF-β signaling new approaches toward kidney disease and fibrosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of 5/6 nephrectomy on renal function and blood pressure in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e-century.us [e-century.us]
- 12. scispace.com [scispace.com]
- 13. Animal models of spontaneous diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New Experimental Models of Diabetic Nephropathy in Mice Models of Type 2 Diabetes: Efforts to Replicate Human Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. dovepress.com [dovepress.com]
- 17. Oxidative Stress in Animal Models of Acute and Chronic Renal Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound alleviates ovarian torsion detorsion injury via regulating oxidative stress, apoptosis, autophagia, and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Urapidil: A Comparative Analysis of its Attenuated Reflex Tachycardia Profile Against Traditional Alpha-Blockers
For Immediate Release
A comprehensive review of experimental data confirms that Urapidil, a dual-action antihypertensive agent, demonstrates a significantly lower incidence of reflex tachycardia compared to traditional alpha-adrenoceptor antagonists. This distinction is primarily attributed to its unique mechanism of action, which combines peripheral alpha-1 (α1) adrenoceptor blockade with a central agonistic effect on serotonin 5-HT1A receptors. This guide provides a detailed comparison, supported by experimental data and methodologies, for researchers, scientists, and drug development professionals.
Mechanism of Action: The this compound Advantage
Traditional alpha-blockers, such as prazosin and doxazosin, primarily exert their antihypertensive effect by blocking peripheral α1-adrenoceptors on vascular smooth muscle. This blockade leads to vasodilation and a subsequent drop in blood pressure. However, this rapid decrease in blood pressure is often detected by baroreceptors, triggering a compensatory reflex arc that increases sympathetic outflow to the heart, resulting in an undesirable increase in heart rate, known as reflex tachycardia.[1]
This compound also blocks peripheral α1-adrenoceptors, contributing to its blood pressure-lowering effect.[2][3] Crucially, it also acts as an agonist at central 5-HT1A receptors.[2][3] This central action modulates the baroreceptor reflex and reduces overall sympathetic tone, effectively counteracting the primary trigger for reflex tachycardia.[2][4]
Comparative Data on Heart Rate Changes
Experimental and clinical studies have consistently demonstrated this compound's favorable profile regarding heart rate. The following tables summarize key quantitative data from comparative studies.
Table 1: Comparison of Resting Heart Rate Changes with this compound and Doxazosin in Healthy Males
| Treatment (Single Oral Dose) | Mean Change in Resting Heart Rate (%) | Statistical Significance (p-value) |
| This compound (60 mg) | +12% | Not Significant |
| Doxazosin (4 mg) | +25% | < 0.05 |
| Placebo | - | - |
Data from a randomized, double-blind, placebo-controlled, cross-over study in 12 healthy males.[5][6]
Table 2: Reflex Tachycardia in Response to Vasodepressor Challenge in Conscious Dogs
| Treatment (Intravenous) | Effect on Bradykinin-Induced Reflex Tachycardia |
| This compound (2 and 5 mg/kg) | Suppressed |
| Prazosin (0.25 and 0.625 mg/kg) | Not evident |
Data from a study comparing the effects of this compound and Prazosin on baroreceptor-induced reflex changes in heart rate in conscious dogs.[2]
Experimental Protocols
The following sections detail the methodologies employed in the key studies cited, providing a framework for the validation of these findings.
Study 1: this compound vs. Doxazosin in Healthy Males
-
Objective: To compare the effects of single oral doses of this compound and doxazosin on heart rate and blood pressure at rest and during exercise.[5]
-
Study Design: A randomized, double-blind, placebo-controlled, cross-over study.[5][6]
-
Interventions: Single oral doses of 60 mg this compound, 4 mg doxazosin, and placebo were administered.[5][6]
-
Measurements: Heart rate and blood pressure were measured at rest and during exercise, four hours after drug administration.[5][6]
-
Key Finding: Doxazosin significantly increased resting heart rate compared to placebo, while this compound did not cause a statistically significant increase.[5][6]
Study 2: this compound vs. Prazosin in Conscious Dogs
-
Objective: To compare the ability of this compound and prazosin to suppress or enhance baroreceptor-induced reflex changes in heart rate.[2]
-
Study Animals: Conscious dogs.
-
Interventions: this compound (2 and 5 mg/kg) and prazosin (0.25 and 0.625 mg/kg) were administered intravenously.[2]
-
Procedure: Reflex tachycardia was induced by an intravenous bolus injection of bradykinin, which causes a vasodepressor response.[2]
-
Measurements: Arterial blood pressure and heart rate were continuously monitored.
-
Key Finding: this compound suppressed the reflex tachycardia elicited by bradykinin, whereas prazosin did not show this effect.[2]
Signaling Pathways and Experimental Workflow
The distinct effects of this compound and traditional alpha-blockers on heart rate can be visualized through their underlying signaling pathways.
References
- 1. e-century.us [e-century.us]
- 2. Suppression of reflex tachycardia following alpha-adrenoceptor blockade in conscious dogs: comparison of this compound with prazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of 5-HT1A receptor agonists on sympathetic and parasympathetic nerve activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of this compound and doxazosin on heart rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Urapidil: A Guide for Laboratory Professionals
The safe and compliant disposal of urapodil is critical for ensuring laboratory safety, protecting the environment, and adhering to regulatory standards. As a substance requiring careful handling, all researchers, scientists, and drug development professionals must follow established procedures for its disposal. This guide provides essential, step-by-step information for the proper management of urapidil waste.
Core Principles for this compound Waste Management
The fundamental principle for disposing of this compound is to treat it as a chemical waste product that must be managed in accordance with all applicable federal, state, and local regulations.[1][2][3] Under no circumstances should this compound or its containers be disposed of in standard trash or flushed down the drain.[1][4]
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Identify all materials containing this compound, including expired or excess product, contaminated personal protective equipment (PPE), and cleaning materials from spills.
-
Segregate this waste from general laboratory trash at the point of generation.
-
-
Waste Characterization:
-
Proper Containment and Labeling:
-
Place this compound waste into a suitable, closed, and clearly labeled container to prevent accidental exposure or spillage.[7][8]
-
If deemed a hazardous pharmaceutical waste, it should typically be collected in a designated black container labeled "Hazardous Waste Pharmaceuticals".[9] Non-hazardous pharmaceutical waste is often collected in blue containers.[9]
-
-
Arrange for Professional Disposal:
-
Excess and expired this compound must be disposed of through a licensed hazardous material disposal company.[1][8]
-
The most common recommended method of destruction is incineration in a permitted facility equipped with an afterburner and scrubber.[1]
-
Maintain all records of waste disposal, including manifests and certificates of destruction, for a minimum of three years.[10][11]
-
Summary of Disposal Procedures
To ensure clarity and compliance, the following table summarizes the key recommended actions and prohibitions for this compound disposal.
| Recommended Actions (Do) | Prohibited Actions (Don't) |
| Always handle this compound waste while wearing appropriate PPE (gloves, safety goggles).[2][7] | Do not dispose of this compound in household garbage or general laboratory trash.[4] |
| Segregate this compound waste into designated, sealed containers.[7][8] | Do not flush this compound down the toilet or pour it into any drain.[1][4][7] |
| Consult with your institution's EHS office for waste characterization.[11] | Do not mix this compound waste with other incompatible chemical waste streams. |
| Dispose of all this compound waste through a licensed and approved waste management vendor.[1][8] | Do not allow the product or its containers to enter watercourses or the soil.[1][2] |
| Ensure contaminated packaging is disposed of in the same manner as the product itself.[1][2][3] | Do not eat, drink, or smoke when handling the product.[8] |
Experimental Protocols
Specific experimental protocols for the chemical neutralization or breakdown of this compound for disposal purposes are not provided in standard safety and handling literature. The mandated protocol is to manage it through established chemical waste streams, as outlined above. The process itself is a procedural workflow guided by regulatory compliance rather than a laboratory experiment.
For researchers, the primary "protocol" involves:
-
Contacting the institutional EHS office to initiate a waste pickup request.[11]
-
Providing EHS with accurate information about the waste, including its composition and volume.
-
Following EHS instructions for packaging and labeling prior to collection by a certified waste management vendor.
A study on the stability of this compound in 0.9% sodium chloride found it to be stable for at least 10 days at room temperature, which is relevant for its clinical use in elastomeric pumps but does not alter the final disposal requirements for any unused solution.[12] Any unused solution must be disposed of in accordance with local requirements.[13]
This compound Disposal Workflow
The logical flow for properly disposing of this compound waste in a laboratory setting is illustrated below. This process ensures that all safety and regulatory steps are followed from the moment waste is generated until its final, compliant disposal.
Caption: Workflow for the compliant disposal of this compound waste.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. danielshealth.com [danielshealth.com]
- 7. biocrick.com [biocrick.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 10. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 12. Physical and Chemical Stability of this compound in 0.9% Sodium Chloride in Elastomeric Infusion Pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. e-lactancia.org [e-lactancia.org]
Safeguarding Researchers: A Comprehensive Guide to Handling Urapidil
For laboratory professionals engaged in drug development and scientific research, ensuring safety during the handling of active pharmaceutical ingredients (APIs) is paramount. This document provides essential, immediate safety and logistical information for the handling of Urapidil, a potent alpha-adrenergic antagonist. Adherence to these procedural guidelines is critical for minimizing exposure risk and ensuring a safe laboratory environment.
This compound Safety and Hazard Information
This compound hydrochloride is classified as harmful if swallowed.[1][2] While comprehensive toxicological properties have not been fully investigated, it is crucial to handle this compound with care to avoid adverse health effects.[1] There are no established occupational exposure limits (OELs) for this compound, necessitating a conservative approach to handling and containment.[1][3][4][5]
Quantitative Data Summary
| Parameter | Value | Reference |
| Hazard Class | Acute toxicity, Oral (Category 4) | [1][2] |
| Signal Word | Warning | [1] |
| Hazard Statement | H302: Harmful if swallowed | [2] |
| Occupational Exposure Limits (OEL) | Not Established | [1][3][4][5] |
| NFPA Ratings | Health: 2, Flammability: 1, Instability: 0 | [1] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protection is essential when handling this compound, particularly in its powdered form. The following PPE is mandatory to prevent skin and eye contact, and inhalation.
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield should be used in situations where splashing is a risk.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are required. While specific compatibility data for this compound is not available, nitrile gloves are generally recommended for handling a wide range of chemicals and are a suitable choice for incidental splash protection.[6][7] Gloves must be inspected before use and removed immediately if contaminated, followed by thorough hand washing.
-
Lab Coat/Gown: A lab coat or gown should be worn to protect street clothing and prevent skin exposure.
-
-
Respiratory Protection:
-
When to Use: A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary when engineering controls such as fume hoods are not available or are insufficient to control airborne dust, especially when handling the powdered form of this compound.[1]
-
Type of Respirator: For nuisance exposures, a particulate respirator (e.g., N95) is recommended. For higher-level protection, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU EN 143) cartridges should be used.[4]
-
This compound Handling Workflow
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Operational Plan: Step-by-Step Handling Procedures
To minimize the risk of exposure, all handling of this compound, especially in powdered form, should be conducted within a certified chemical fume hood or other ventilated enclosure.
Experimental Protocol: Weighing and Solution Preparation
-
Preparation:
-
Designate a specific area for handling this compound.
-
Ensure a chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all necessary equipment (e.g., balance, weigh paper, spatula, solvent, volumetric flasks).
-
Don the full required PPE as outlined above.
-
-
Weighing:
-
Perform all weighing operations within the fume hood.
-
Handle the powder carefully to avoid generating dust.
-
Use a spatula to transfer the powder to weigh paper or a weighing vessel.
-
Clean any powder spills immediately using a dampened cloth or paper towel to avoid dust dispersal.
-
-
Solution Preparation:
-
Add the weighed this compound powder to the appropriate solvent in a suitable container (e.g., beaker, flask).
-
Ensure the container is adequately sized to prevent splashing.
-
Mix gently until the powder is fully dissolved.
-
Clearly label the resulting solution with the chemical name, concentration, date, and your initials.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that came into contact with this compound.
-
Dispose of all contaminated materials as described in the disposal plan below.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.
-
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal
-
Solid Waste:
-
All solid waste contaminated with this compound, including used gloves, weigh paper, and disposable labware, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not dispose of this waste in the regular trash.
-
-
Liquid Waste:
-
Aqueous solutions of this compound should be collected in a designated hazardous waste container.
-
Do not pour this compound solutions down the drain.
-
-
Disposal Procedure:
-
All this compound waste must be disposed of through an approved hazardous waste management company, in accordance with local, state, and federal regulations.[1]
-
Spill and Decontamination Procedures
In the event of a spill, follow these steps immediately:
-
Evacuate and Secure:
-
Alert others in the vicinity and evacuate the immediate area if the spill is large or involves a significant amount of powder.
-
Restrict access to the spill area.
-
-
Personal Protection:
-
Don appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
-
Containment and Cleanup:
-
For solid spills: Gently cover the spill with a damp paper towel to avoid raising dust.
-
For liquid spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Carefully scoop the contained material into a designated hazardous waste container.
-
-
Decontamination:
-
Clean the spill area thoroughly with a suitable detergent and water.
-
Wipe the area with a 70% ethanol solution.
-
Dispose of all cleanup materials in the hazardous waste container.
-
-
Reporting:
-
Report the spill to your laboratory supervisor or Environmental Health and Safety department.
-
By adhering to these detailed safety protocols, researchers can confidently handle this compound while minimizing risks and ensuring a secure and compliant laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
